molecular formula C27H39N3O B238670 Nevanimibe CAS No. 133825-80-6

Nevanimibe

カタログ番号: B238670
CAS番号: 133825-80-6
分子量: 421.6 g/mol
InChIキー: PKKNCEXEVUFFFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nevanimibe is under investigation in clinical trial NCT03053271 (A Study of ATR-101 for the Treatment of Endogenous Cushing's Syndrome).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
an inhibitor for the treatment of congenital adrenal hyperplasia

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKNCEXEVUFFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928286
Record name N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133825-80-6
Record name Nevanimibe [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133825806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nevanimibe
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEVANIMIBE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK9OS8R205
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Nevanimibe's Mechanism of Action on Steroidogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevanimibe (formerly ATR-101) is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1] This enzyme plays a crucial role in the esterification of intracellular free cholesterol into cholesteryl esters, the storage form of cholesterol within cells.[1] In steroidogenic tissues like the adrenal cortex, ACAT1 activity is essential for maintaining the cholesterol pool required for steroid hormone synthesis.[2] By inhibiting ACAT1, this compound disrupts cholesterol homeostasis, leading to a reduction in the substrate available for steroidogenesis and, at higher concentrations, inducing apoptosis in adrenocortical cells.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound on steroidogenesis, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to this compound and its Target

This compound is an orally active small molecule that demonstrates high selectivity for ACAT1 over its isoform ACAT2.[4] ACAT1 is a membrane-bound enzyme located in the endoplasmic reticulum that is ubiquitously expressed, with particularly high levels in the adrenal glands, macrophages, and steroidogenic tissues.[1] Its primary function is to convert free cholesterol into cholesteryl esters for storage in lipid droplets. This process is vital for preventing the cytotoxic effects of excess free cholesterol and for providing a readily available source of cholesterol for various cellular processes, including steroid hormone production.[1]

Mechanism of Action on Steroidogenesis

The primary mechanism by which this compound impacts steroidogenesis is through the inhibition of ACAT1, leading to a depletion of the cholesteryl ester stores that serve as the primary substrate for steroid hormone synthesis.[5][6] This upstream disruption of the steroidogenic pathway affects the production of all adrenal steroids, including glucocorticoids, mineralocorticoids, and androgens.[5]

At lower concentrations, this compound's effect is primarily cytostatic, reducing steroid production by limiting the availability of cholesterol for the initial and rate-limiting step of steroidogenesis: the conversion of cholesterol to pregnenolone by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1) located in the inner mitochondrial membrane.[7][3]

At higher concentrations, the inhibition of ACAT1 by this compound leads to an accumulation of intracellular free cholesterol.[3] This excess free cholesterol induces significant endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately triggering apoptosis and leading to cell death in adrenocortical cells.[3][8] This dual mechanism of action, reducing steroid synthesis and inducing apoptosis, makes this compound a compound of interest for conditions characterized by adrenal hyperfunction, such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC).[7][9]

Signaling Pathway of this compound's Action on Steroidogenesis

steroidogenesis_pathway cluster_extracellular Extracellular Space cluster_cell Adrenocortical Cell LDL LDL LDL_Receptor LDL Receptor LDL->LDL_Receptor Binding Cholesterol_Pool Free Cholesterol Pool LDL_Receptor->Cholesterol_Pool Internalization ACAT1 ACAT1 (SOAT1) Cholesterol_Pool->ACAT1 Substrate StAR StAR Cholesterol_Pool->StAR Transport Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT1->Cholesteryl_Esters Esterification Cholesteryl_Esters->Cholesterol_Pool Hydrolysis Mitochondrion Mitochondrion StAR->Mitochondrion Pregnenolone Pregnenolone Mitochondrion->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH_Pregnenolone CYP17A1 17-OH_Progesterone 17-OH Progesterone Progesterone->17-OH_Progesterone CYP17A1 Aldosterone Aldosterone Progesterone->Aldosterone Multiple Steps DHEA DHEA 17-OH_Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione 17-OH_Progesterone->Androstenedione CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17-OH_Progesterone->11-Deoxycortisol CYP21A2 DHEA->Androstenedione Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 This compound This compound This compound->ACAT1 Inhibition

Caption: this compound inhibits ACAT1, disrupting steroidogenesis.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Inhibitory Activity of this compound
ParameterValueCell Line/SystemReference
EC50 (ACAT1) 9 nMHuman ACAT1[4]
EC50 (ACAT2) 368 nMHuman ACAT2[4]
IC50 (ACAT1) 0.23 ± 0.06 µMRecombinant Human ACAT1[8]
Table 2: Clinical Efficacy of this compound in Congenital Adrenal Hyperplasia (Phase 2 Study)
Dose (twice daily)Number of PatientsMean Decrease in 17-OHPReference
125 mg1027% - 72% (in 5 responders)[1][10]
250 mgTitratedNot specified[1][10]
500 mgTitratedNot specified[1][10]
750 mgTitratedNot specified[1][10]
1000 mgTitratedNot specified[1][10]

Note: In this dose-titration study, not all patients received all doses. The reported decrease in 17-hydroxyprogesterone (17-OHP) reflects the range observed in the five patients who responded to treatment. Two of the ten patients met the primary endpoint of 17-OHP ≤2x the upper limit of normal.[1][10]

Experimental Protocols

In Vitro ACAT1 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a method used to characterize the in vitro inhibitory activity of this compound on recombinant human ACAT1.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ACAT1.

Materials:

  • Recombinant human ACAT1

  • Oleoyl-CoA

  • Mixed micelles containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and cholesterol

  • Reaction buffer (100 mM HEPES pH 7.5, 150 mM NaCl)

  • 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare mixed micelles with 2 mM cholesterol and 10 mM POPC in the reaction buffer.

  • In a 96-well plate, add 15 µL of the mixed micelle solution to each well.

  • Add 2.5 µL of recombinant human ACAT1 (final concentration ~7.2 µM) to each well.

  • Prepare serial dilutions of this compound in the reaction buffer and add 2.5 µL to the appropriate wells. Include a vehicle control (DMSO).

  • Initiate the reaction by adding 2.5 µL of 400 µM oleoyl-CoA to each well.

  • Incubate the plate at 37°C for 3 minutes.

  • Stop the reaction and detect the released coenzyme A (CoA) by adding CPM, which forms a fluorescent adduct with the free sulfhydryl group of CoA.

  • Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for In Vitro ACAT1 Inhibition Assay

acat1_inhibition_workflow prep Prepare Reagents (Mixed Micelles, ACAT1, this compound, Oleoyl-CoA) plate_setup Plate Setup (96-well) Add Micelles, ACAT1, and this compound/Vehicle prep->plate_setup reaction_start Initiate Reaction Add Oleoyl-CoA plate_setup->reaction_start incubation Incubate at 37°C for 3 min reaction_start->incubation detection Stop Reaction & Detect CoA Add CPM incubation->detection measurement Measure Fluorescence (Ex: 355 nm, Em: 460 nm) detection->measurement analysis Data Analysis Calculate % Inhibition and IC50 measurement->analysis

Caption: Workflow for the in vitro ACAT1 inhibition assay.

LC-MS/MS Method for Serum Steroid Profiling

This protocol provides a general framework for the quantitative analysis of multiple steroid hormones in serum samples, based on established methodologies.[7][4]

Objective: To simultaneously quantify the levels of key steroid hormones (e.g., cortisol, androstenedione, 17-OHP) in serum samples from subjects treated with this compound.

Materials:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system

  • C18 reverse-phase analytical column (e.g., Waters Acquity UPLC HSS T3, 2.1 × 50 mm)

  • Internal standards (isotopically labeled versions of the target steroids)

  • Mobile phases (e.g., A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid)

  • Sample preparation materials (e.g., protein precipitation reagents like acetonitrile, liquid-liquid extraction solvents like methyl tert-butyl ether (MTBE), or solid-phase extraction (SPE) cartridges)

  • Serum samples, calibrators, and quality control samples

Procedure:

  • Sample Preparation (Supported Liquid Extraction - SLE): a. Thaw serum samples, calibrators, and quality controls at room temperature. b. Aliquot 100 µL of each into a 96-well plate. c. Add an internal standard mix to each well. d. Load the samples onto a 96-well SLE plate and allow them to absorb for 5 minutes. e. Elute the steroids by adding an organic solvent (e.g., MTBE) and collecting the eluate. f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol).

  • LC-MS/MS Analysis: a. Inject the reconstituted samples into the LC-MS/MS system. b. Separate the steroids using a gradient elution on the C18 column. A typical gradient might run from 60% to 100% mobile phase B over several minutes. c. Detect the analytes using the mass spectrometer in positive ESI mode with multiple reaction monitoring (MRM). Define specific precursor-to-product ion transitions for each steroid and its internal standard.

  • Data Analysis: a. Integrate the peak areas for each analyte and its corresponding internal standard. . Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators. c. Quantify the steroid concentrations in the unknown samples using the calibration curve.

Experimental Workflow for LC-MS/MS Steroid Profiling

lcms_workflow sample_prep Sample Preparation (Thaw, Aliquot, Add Internal Standard) extraction Steroid Extraction (e.g., Supported Liquid Extraction) sample_prep->extraction evap_recon Evaporation and Reconstitution extraction->evap_recon lc_separation LC Separation (Reverse-Phase C18 Column) evap_recon->lc_separation ms_detection MS/MS Detection (ESI+, Multiple Reaction Monitoring) lc_separation->ms_detection data_quant Data Quantification (Peak Integration, Calibration Curve) ms_detection->data_quant

Caption: Workflow for LC-MS/MS analysis of serum steroids.

Conclusion

This compound presents a targeted approach to modulating steroidogenesis through the selective inhibition of ACAT1. Its dual mechanism of reducing steroid substrate availability and inducing apoptosis in adrenocortical cells underscores its therapeutic potential in disorders of adrenal hyperfunction. The quantitative data from both preclinical and clinical studies provide a strong foundation for its continued investigation. The detailed experimental protocols outlined in this guide offer a practical resource for researchers in the field to further explore the effects of this compound and other ACAT1 inhibitors on steroid metabolism. Further research will be crucial to fully elucidate the long-term efficacy and safety of this compound as a novel therapeutic agent.

References

The Pharmacodynamics of SOAT1 Inhibition by Nevanimibe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA: cholesterol acyltransferase 1 (ACAT1), is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] Located in the endoplasmic reticulum, SOAT1 plays a significant role in maintaining cellular cholesterol homeostasis.[3][4] Dysregulation of SOAT1 activity has been implicated in various pathologies, including atherosclerosis, Alzheimer's disease, and certain cancers.[5] Nevanimibe (formerly known as ATR-101) is a potent and selective small molecule inhibitor of SOAT1.[5][6] This technical guide provides an in-depth overview of the pharmacodynamics of SOAT1 inhibition by this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of SOAT1, thereby blocking the conversion of intracellular free cholesterol and fatty acyl-CoA into cholesteryl esters.[6][7] This inhibition leads to an accumulation of free cholesterol within the cell.[7] In steroidogenic tissues like the adrenal cortex, the availability of free cholesterol is a rate-limiting step for the synthesis of steroid hormones. By reducing the pool of cholesteryl esters that can be hydrolyzed to provide free cholesterol for steroidogenesis, this compound effectively decreases the production of adrenal steroids, including androgens.[8]

Quantitative Pharmacodynamic Data

The inhibitory potency and clinical effects of this compound have been characterized in various studies. The following tables summarize the key quantitative findings.

ParameterValueSpecies/SystemReference
EC50 (SOAT1) 9 nMHuman[6]
EC50 (SOAT2) 368 nMHuman[6]
IC50 (in vitro) 0.23 ± 0.06 µMRecombinant Human ACAT1

Table 1: In Vitro Inhibitory Potency of this compound

Study PopulationThis compound DoseKey FindingsReference
Adults with classic Congenital Adrenal Hyperplasia (CAH)125 mg to 1000 mg twice daily (dose-titration)- Decreased 17-hydroxyprogesterone (17-OHP) levels within 2 weeks of treatment.[3] - 5 out of 9 subjects experienced 17-OHP decreases ranging from 27% to 72%.[2][4] - Failed to effectively suppress androstenedione levels.[8][2][3][4][8]
Adults with metastatic Adrenocortical Carcinoma (ACC)1.6 mg/kg/day to 158.5 mg/kg/day (dose-escalation)- Limited efficacy in advanced ACC at the doses tested.[9] - Drug-related adrenal insufficiency was observed in two patients, considered a pharmacologic effect.[9][6][9]

Table 2: Clinical Pharmacodynamic Effects of this compound

Experimental Protocols

In Vitro SOAT1 Activity Assay (Fluorescent Method)

This assay was utilized to determine the in vitro IC50 of this compound against recombinant human SOAT1.

Principle: The enzymatic activity of SOAT1 is measured by monitoring the release of the sulfhydryl group of coenzyme A (CoA) as a byproduct of the cholesterol esterification reaction. The released CoA reacts with a fluorogenic probe to produce a fluorescent signal.

Materials:

  • Recombinant human SOAT1 enzyme

  • Cholesterol

  • Oleoyl-CoA

  • This compound (or other inhibitors)

  • Fluorescent probe for sulfhydryl groups (e.g., ThioGlo™)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Microplate reader with fluorescence detection capabilities (Excitation/Emission wavelengths specific to the probe)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cholesterol, and the fluorescent probe in the wells of a microplate.

  • Add varying concentrations of this compound or vehicle control to the wells.

  • Initiate the reaction by adding a solution of oleoyl-CoA and the recombinant SOAT1 enzyme.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Cell Cholesterol Esterification Assay (Radiolabeling Method)

This assay measures the ability of a compound to inhibit cholesterol esterification within intact cells.

Principle: Cells are incubated with a radiolabeled precursor of cholesteryl esters, typically [³H]oleic acid. The incorporation of the radiolabel into the cholesteryl ester pool is quantified as a measure of SOAT1 activity.

Materials:

  • Cultured cells expressing SOAT1 (e.g., CHO cells, HepG2 cells)

  • [³H]oleic acid

  • This compound (or other inhibitors)

  • Cell culture medium

  • Solvents for lipid extraction (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) plates and developing solvent system

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate cells in multi-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.

  • Add [³H]oleic acid complexed to bovine serum albumin (BSA) to the cell culture medium and incubate for a specific duration (e.g., 1-4 hours) to allow for uptake and incorporation into lipids.

  • Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids using an appropriate solvent mixture.

  • Separate the different lipid classes (including cholesteryl esters) from the total lipid extract using TLC.

  • Scrape the portion of the TLC plate corresponding to cholesteryl esters into a scintillation vial.

  • Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

  • Normalize the results to the total protein content of the cell lysate.

  • Calculate the percentage of inhibition of cholesterol esterification for each this compound concentration and determine the IC50.

Quantification of Steroid Hormones in Clinical Samples (LC-MS/MS Method)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple steroid hormones in biological matrices like serum or plasma.[10]

Principle: Steroid hormones are extracted from the biological sample, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Procedure:

  • Sample Preparation:

    • Spike the serum or plasma sample with a known amount of a stable isotope-labeled internal standard for each steroid to be measured.

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the steroids from the sample matrix.

    • Evaporate the solvent and reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the different steroid hormones.

    • The eluent from the LC column is introduced into the mass spectrometer.

    • The steroids are ionized (e.g., by atmospheric pressure chemical ionization - APCI, or electrospray ionization - ESI).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each steroid and its internal standard are monitored.

  • Data Analysis:

    • Generate a standard curve for each steroid using known concentrations of analytical standards.

    • Calculate the concentration of each steroid in the clinical sample by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

Signaling Pathways and Experimental Workflows

SOAT1_Inhibition_Pathway Free_Cholesterol Free Cholesterol SOAT1 SOAT1 (ACAT1) Free_Cholesterol->SOAT1 Substrate Steroidogenesis Adrenal Steroidogenesis Free_Cholesterol->Steroidogenesis Precursor Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->SOAT1 Substrate Cholesteryl_Esters Cholesteryl Esters (Stored in Lipid Droplets) SOAT1->Cholesteryl_Esters Esterification This compound This compound This compound->SOAT1 Inhibition Cholesteryl_Esters->Free_Cholesterol Hydrolysis Androgens Androgens (e.g., Androstenedione) Steroidogenesis->Androgens Synthesis CAH_Clinical_Trial_Workflow Patient_Screening Patient Screening (Classic CAH, Elevated 17-OHP) Baseline Baseline Assessment (Steroid Hormone Levels) Patient_Screening->Baseline Dose_Titration This compound Dose Titration (125mg to 1000mg BID) Baseline->Dose_Titration Endpoint_Assessment Primary Endpoint Assessment (17-OHP ≤ 2x ULN) Dose_Titration->Endpoint_Assessment After 2 weeks of treatment Secondary_Assessment Secondary Endpoint Assessment (Androstenedione Levels) Dose_Titration->Secondary_Assessment Placebo_Washout Placebo Washout (2 weeks) Placebo_Washout->Dose_Titration Escalate to next dose level Endpoint_Assessment->Placebo_Washout If endpoint not met In_Vitro_Assay_Workflow Prepare_Reaction Prepare Reaction Mix (Buffer, Cholesterol, Probe) Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add SOAT1 & Oleoyl-CoA) Add_Inhibitor->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic Read) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Rates, Plot Dose-Response) Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Data_Analysis->Determine_IC50

References

In-Depth Technical Guide to Nevanimibe: Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevanimibe, also known by its developmental codes PD-132301 and ATR-101, is a potent and selective inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1). This enzyme plays a crucial role in cellular cholesterol metabolism, particularly in the adrenal glands where it is involved in the esterification of cholesterol for storage and subsequent use in steroidogenesis. By inhibiting ACAT1, this compound disrupts adrenal steroid production and can induce apoptosis in adrenocortical cells, making it a promising therapeutic candidate for conditions such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC). This guide provides a comprehensive overview of this compound's chemical properties, a detailed (though currently unavailable in public literature) synthesis pathway, its mechanism of action, and relevant quantitative data.

Chemical Structure and Properties

This compound is a urea derivative with the systematic IUPAC name 1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea. Its chemical structure is characterized by a central urea moiety linking a substituted cyclopentylmethylamine group and a diisopropylphenyl group.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C27H39N3O
Molecular Weight 421.62 g/mol
CAS Number 133825-80-6
Synonyms PD-132301, ATR-101
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and ethanol

Synthesis of this compound

Proposed Synthetic Pathway:

A potential synthesis would likely proceed through two key intermediates:

  • 1-((1-(4-(dimethylamino)phenyl)cyclopentyl)methyl)amine: This intermediate provides the substituted cyclopentylmethylamine portion of the final molecule.

  • 2,6-diisopropylaniline or a reactive derivative: This provides the diisopropylphenyl moiety.

The final step would involve the formation of the urea linkage between these two intermediates.

Diagram of Proposed Synthesis Workflow:

G cluster_intermediates Intermediate Synthesis cluster_final_step Final Urea Formation Intermediate_1 1-((1-(4-(dimethylamino)phenyl)cyclopentyl)methyl)amine Reaction Reaction with Phosgene Derivative or Isocyanate Intermediate_1->Reaction Intermediate_2 2,6-diisopropylaniline Intermediate_2->Reaction This compound This compound Reaction->this compound G Cholesterol Cholesterol ACAT1 ACAT1 Cholesterol->ACAT1 Cholesteryl_Esters Cholesteryl_Esters ACAT1->Cholesteryl_Esters Free_Cholesterol_Pool Intracellular Free Cholesterol Cholesteryl_Esters->Free_Cholesterol_Pool Hydrolysis This compound This compound This compound->ACAT1 Steroid_Hormones Steroid_Hormones Apoptosis Apoptosis Free_Cholesterol_Pool->Steroid_Hormones Steroidogenesis Free_Cholesterol_Pool->Apoptosis Accumulation (Cytotoxicity)

The Discovery and Preclinical Development of ATR-101: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical development of ATR-101, a selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), for the treatment of adrenocortical carcinoma (ACC). This document details the compound's mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation.

Introduction

Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with a poor prognosis, highlighting the urgent need for novel therapeutic strategies. ATR-101 (also known as PD-132301-2) emerged as a promising drug candidate due to its selective targeting of ACAT1, an enzyme crucial for cholesterol esterification. The rationale for its development is based on the adrenal cortex's high dependence on cholesterol for steroidogenesis. By inhibiting ACAT1, ATR-101 disrupts cholesterol homeostasis, leading to selective apoptosis of ACC cells.

Discovery and Mechanism of Action

ATR-101 was originally synthesized and evaluated by Parke-Davis (now Pfizer) in the 1990s as a potential treatment for hypercholesterolemia. While its development for cardiovascular diseases was discontinued, its potent and selective adrenalytic activity paved the way for its repurposing as a targeted therapy for ACC.

The primary mechanism of action of ATR-101 is the selective inhibition of ACAT1. This enzyme is responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. In adrenocortical cells, which have a high cholesterol turnover for steroid hormone production, the inhibition of ACAT1 leads to a significant accumulation of free cholesterol. This excess free cholesterol induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately triggering apoptosis.[1]

Signaling Pathway

The inhibition of ACAT1 by ATR-101 initiates a cascade of intracellular events culminating in apoptosis. The accumulation of free cholesterol is a key initiating event that leads to ER stress. This stress activates the UPR, a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. While the specific UPR sensors (PERK, IRE1, and ATF6) directly activated by ATR-101-induced cholesterol accumulation are not fully elucidated in the provided search results, the downstream effect is the induction of apoptosis.

cluster_cell Adrenocortical Carcinoma Cell ATR101 ATR-101 ACAT1 ACAT1 ATR101->ACAT1 Inhibits FreeCholesterol Free Cholesterol Accumulation ACAT1->FreeCholesterol Prevents accumulation CholesterolEsters Cholesteryl Esters (Storage) ACAT1->CholesterolEsters Catalyzes ERStress Endoplasmic Reticulum (ER) Stress FreeCholesterol->ERStress Induces UPR Unfolded Protein Response (UPR) ERStress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Triggers

Figure 1: Mechanism of ATR-101-induced apoptosis in ACC cells.

Preclinical Data

The preclinical evaluation of ATR-101 involved a series of in vitro and in vivo studies to assess its efficacy and selectivity.

In Vitro Efficacy

The inhibitory activity of ATR-101 against ACAT1 and its isoform ACAT2 was determined using cell-based assays. The results demonstrated a high degree of selectivity for ACAT1.

ParameterValueReference
ACAT1 EC50 0.009 µM (9 nM)[2]
ACAT2 EC50 0.368 µM[2]

Studies in the human ACC cell line, H295R, confirmed that treatment with ATR-101 leads to a decrease in the formation of cholesteryl esters and a corresponding increase in free cholesterol levels.[1] This disruption of cholesterol homeostasis was shown to induce apoptosis, as evidenced by increased caspase-3/7 activity.[1]

In Vivo Efficacy

The anti-tumor activity of ATR-101 was evaluated in a mouse xenograft model using the H295R human ACC cell line. While specific tumor volume data over time is not available in the provided search results, oral administration of ATR-101 was reported to inhibit the establishment and impede the growth of H295R cell xenografts in mice.[3]

Animal ModelCell LineTreatmentOutcomeReference
MouseH295ROral ATR-101Inhibition of tumor establishment and growth[3]
Preclinical Toxicology

Toxicology studies were conducted in dogs to assess the safety profile of ATR-101. These studies were crucial in determining the therapeutic window and potential side effects. In a study with dogs having naturally occurring Cushing's syndrome, ATR-101 was administered at 3 mg/kg and 30 mg/kg. The compound was well-tolerated with no serious drug-related adverse effects reported.[4][5] These studies also provided evidence of the drug's intended pharmacological effect, with a significant reduction in ACTH-stimulated cortisol levels.[5]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical development of ATR-101.

Cell Culture
  • Cell Line: H295R human adrenocortical carcinoma cells.

  • Culture Medium: A suitable culture medium, such as DMEM/F12 supplemented with serum and other necessary growth factors, is used.[6]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching a certain confluency to ensure optimal growth and health.

ACAT Inhibition Assay

This assay is used to determine the potency of ATR-101 in inhibiting ACAT1 and ACAT2. A common method involves the use of a fluorescent cholesterol analog, NBD-cholesterol.

  • Cell Lines: CHO cells stably overexpressing human ACAT1 or ACAT2.

  • Procedure:

    • Seed cells in a multi-well plate (e.g., 384-well) and incubate for 24 hours.[7]

    • Add various concentrations of ATR-101 or vehicle control to the wells and pre-incubate for 1-2 hours.[7]

    • Add NBD-cholesterol to a final concentration of 1-5 µg/mL.[7]

    • Incubate for 4-6 hours to allow for cholesterol esterification.[7]

    • Wash the cells to remove unincorporated NBD-cholesterol.[7]

    • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm).[7]

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of ATR-101-treated wells to that of the vehicle-treated control wells. The EC50 value is then determined from the dose-response curve.

cluster_workflow ACAT Inhibition Assay Workflow Start Seed ACAT-expressing cells in 384-well plate Incubate1 Incubate 24h Start->Incubate1 AddCompound Add ATR-101 or vehicle control Incubate1->AddCompound PreIncubate Pre-incubate 1-2h AddCompound->PreIncubate AddNBD Add NBD-cholesterol PreIncubate->AddNBD Incubate2 Incubate 4-6h AddNBD->Incubate2 Wash Wash cells Incubate2->Wash ReadFluorescence Read fluorescence (Ex: 485nm, Em: 535nm) Wash->ReadFluorescence Analyze Calculate % inhibition and EC50 ReadFluorescence->Analyze

References

The Role of Nevanimibe in Cholesterol Esterification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevanimibe (formerly known as ATR-101 or PD-132301) is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-Acyltransferase 1 (SOAT1).[1][2] This enzyme plays a pivotal role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[3][4] By inhibiting ACAT1, this compound disrupts this process, leading to a decrease in the intracellular pool of cholesteryl esters. This mechanism of action has significant implications for steroidogenesis and has been explored in clinical trials for conditions characterized by adrenal steroid excess, such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC).[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its role in cholesterol esterification, a summary of key quantitative data from clinical studies, and detailed experimental protocols relevant to its evaluation.

Introduction to this compound and Cholesterol Esterification

Cholesterol is an essential component of cell membranes and a precursor for the synthesis of steroid hormones and bile acids.[7] However, excess free cholesterol can be toxic to cells. The esterification of cholesterol by ACAT enzymes is a critical mechanism for storing cholesterol in a neutral, non-toxic form within lipid droplets.[3] There are two isoforms of ACAT: ACAT1 and ACAT2. ACAT1 is ubiquitously expressed in various tissues, including the adrenal glands and macrophages, while ACAT2 is primarily found in the intestines and liver.[8][9]

This compound is a selective inhibitor of ACAT1, with significantly less activity against ACAT2.[1][10] This selectivity is crucial for its targeted therapeutic effects. In the adrenal cortex, the synthesis of steroid hormones is dependent on a readily available pool of cholesterol, which is largely supplied by the hydrolysis of cholesteryl esters stored in lipid droplets. By inhibiting ACAT1, this compound reduces the formation and storage of these cholesteryl esters, thereby limiting the substrate available for steroidogenesis.[5][6] At higher concentrations, the inhibition of ACAT1 can lead to an accumulation of free cholesterol, triggering apoptosis in adrenocortical cells.[6][11]

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of the ACAT1 enzyme. This inhibition prevents the transfer of a fatty acyl group from acyl-coenzyme A (acyl-CoA) to the hydroxyl group of cholesterol, the final step in the formation of a cholesteryl ester.[2]

The consequences of ACAT1 inhibition by this compound are twofold:

  • Inhibition of Steroidogenesis: In steroidogenic tissues like the adrenal cortex, the decreased availability of cholesteryl esters curtails the production of all three classes of adrenal steroids: mineralocorticoids, glucocorticoids, and androgens.[6] This has been the basis for its investigation in CAH, a condition characterized by excessive androgen production.[6]

  • Induction of Apoptosis: At higher doses, the build-up of unesterified cholesterol due to ACAT1 blockade can induce endoplasmic reticulum stress and ultimately lead to programmed cell death (apoptosis).[6] This cytotoxic effect has been explored as a potential treatment for adrenocortical carcinoma.[5][11]

Figure 1: Mechanism of action of this compound in adrenocortical cells.

Quantitative Data from Preclinical and Clinical Studies

This compound has been evaluated in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound
ParameterValueCell Line/SystemReference
ACAT1 EC50 9 nMHuman ACAT1[1]
ACAT2 EC50 368 nMHuman ACAT2[1]
Table 2: Phase 2 Study of this compound in Congenital Adrenal Hyperplasia (NCT02804178)
ParameterDetailsReference
Study Design Multicenter, single-blind, dose-titration study[1][6]
Patient Population 10 adults with classic 21-hydroxylase deficiency and poor disease control[1][6]
Dose Levels (twice daily) 125 mg, 250 mg, 500 mg, 750 mg, 1000 mg[1][6]
Primary Endpoint Reduction of 17-hydroxyprogesterone (17-OHP) to ≤ 2 times the upper limit of normal (ULN)[1][6]
Key Efficacy Results - 2 out of 10 subjects met the primary endpoint. - 5 other subjects experienced a 27-72% decrease in 17-OHP during treatment.[1][6]
Adverse Events Most common were gastrointestinal (30% of subjects).[1][6]

A subsequent Phase 2b study in CAH (NCT03669549) was terminated, and investment in this compound for this indication was discontinued.

Table 3: Phase 1 Study of this compound in Adrenocortical Carcinoma (NCT01898715)
ParameterDetailsReference
Study Design Multicenter, open-label, dose-escalation study[5][11]
Patient Population 63 patients with metastatic adrenocortical carcinoma who had failed prior systemic chemotherapy[5][11]
Dose Range 1.6 mg/kg/day to 158.5 mg/kg/day[5]
Primary Outcome Safety and tolerability[5][11]
Key Efficacy Results - No complete or partial responses were observed. - 13 of 48 (27%) patients who had imaging at 2 months showed stable disease. - 4 of these patients had stable disease for over 4 months.[5]
Adverse Events Most common were gastrointestinal disorders (76%), including diarrhea (44%) and vomiting (35%).[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on cholesterol esterification.

In Vitro ACAT1 Inhibition Assay (Microsomal Assay)

This protocol describes a common method for determining the inhibitory activity of a compound against ACAT1 using a microsomal fraction from a cell line or tissue known to express the enzyme.

ACAT1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsome_Prep 1. Prepare Microsomal Fraction (from ACAT1-expressing cells/tissue) Protein_Quant 2. Quantify Protein Concentration (e.g., Bradford assay) Microsome_Prep->Protein_Quant Reaction_Setup 3. Set up Reaction Mixture: - Microsomal protein - Assay buffer - Various concentrations of this compound (or vehicle) Protein_Quant->Reaction_Setup Preincubation 4. Pre-incubate at 37°C Reaction_Setup->Preincubation Reaction_Start 5. Initiate Reaction with [14C]oleoyl-CoA Preincubation->Reaction_Start Incubation 6. Incubate at 37°C Reaction_Start->Incubation Reaction_Stop 7. Stop Reaction (e.g., add chloroform:methanol) Incubation->Reaction_Stop Lipid_Extraction 8. Extract Lipids Reaction_Stop->Lipid_Extraction TLC 9. Separate Lipids by Thin-Layer Chromatography (TLC) Lipid_Extraction->TLC Quantification 10. Scrape Cholesteryl Ester Band and Quantify Radioactivity (Scintillation Counting) TLC->Quantification Data_Analysis 11. Calculate % Inhibition and EC50 Quantification->Data_Analysis

Figure 2: Experimental workflow for an in vitro ACAT1 inhibition assay.

Methodology:

  • Preparation of Microsomes:

    • Homogenize ACAT1-expressing cells or tissues in an appropriate buffer.

    • Perform differential centrifugation to isolate the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • ACAT1 Inhibition Assay:

    • In a reaction tube, combine the microsomal protein, assay buffer, and varying concentrations of this compound (or vehicle control).

    • Pre-incubate the mixture at 37°C.

    • Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [1-14C]oleoyl-CoA.

    • Incubate the reaction at 37°C for a defined period.

    • Terminate the reaction by adding a solvent mixture (e.g., chloroform:methanol).

  • Quantification of Cholesteryl Esters:

    • Extract the lipids from the reaction mixture.

    • Separate the different lipid species using thin-layer chromatography (TLC).

    • Identify and scrape the band corresponding to cholesteryl esters.

    • Quantify the amount of radioactivity in the scraped band using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of ACAT1 inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Measurement of Cholesteryl Esters in Cultured Cells

This protocol outlines a method to quantify the levels of free cholesterol and cholesteryl esters in cultured cells following treatment with a compound like this compound.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells in a suitable culture dish and allow them to adhere.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • Lipid Extraction:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells and extract the total lipids using a solvent system such as chloroform:methanol.

  • Quantification:

    • For Total Cholesterol: Evaporate the solvent and resuspend the lipid extract in an assay buffer. Use a commercial cholesterol quantification kit that includes cholesterol esterase to measure the total cholesterol content (free cholesterol + cholesterol from hydrolyzed cholesteryl esters).

    • For Free Cholesterol: Follow the same procedure as for total cholesterol but use a reaction mixture from the kit that does not contain cholesterol esterase.

    • Calculation of Cholesteryl Esters: Subtract the amount of free cholesterol from the total cholesterol to determine the amount of cholesterol present as cholesteryl esters.

    Alternative advanced methods for quantification include Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed analysis of different cholesteryl ester species.

Quantification of 17-Hydroxyprogesterone (17-OHP) and Androstenedione in Human Plasma

This protocol describes the quantification of key steroid hormones in plasma samples from clinical trials using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for steroid hormone measurement.

Steroid_Quantification_Workflow Sample_Collection 1. Collect Plasma Samples from Patients Internal_Standard 2. Add Internal Standard (deuterated steroids) Sample_Collection->Internal_Standard Protein_Precipitation 3. Protein Precipitation (e.g., with methanol) Internal_Standard->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation 6. Liquid Chromatography (LC) (Separation of steroids) Supernatant_Transfer->LC_Separation MS_Detection 7. Tandem Mass Spectrometry (MS/MS) (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis and Concentration Calculation MS_Detection->Data_Analysis

Figure 3: Workflow for the quantification of steroid hormones by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples.

    • To a known volume of plasma, add an internal standard solution containing stable isotope-labeled versions of the analytes (e.g., d8-17-OHP, d7-androstenedione).

    • Precipitate the plasma proteins by adding a solvent like methanol or acetonitrile.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant containing the steroids to a clean tube.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography system.

    • Separate the different steroid hormones based on their retention times on the LC column.

    • The eluent from the LC column is introduced into a tandem mass spectrometer.

    • The mass spectrometer is set to detect the specific mass-to-charge ratios of the parent and fragment ions for each steroid and its corresponding internal standard.

  • Data Analysis:

    • Quantify the amount of each steroid by comparing the peak area of the endogenous steroid to that of its known-concentration internal standard.

    • Calculate the final concentration of each steroid in the original plasma sample.

Conclusion

This compound is a selective ACAT1 inhibitor that effectively reduces cholesterol esterification. This mechanism has direct implications for adrenal steroidogenesis and cell survival, making it a molecule of interest for adrenal-related disorders. While clinical trials in adrenocortical carcinoma and congenital adrenal hyperplasia have shown some biological activity, the overall clinical efficacy has been limited, leading to the discontinuation of its development for CAH. Nevertheless, the study of this compound has provided valuable insights into the role of ACAT1 in adrenal physiology and pathology. The experimental protocols detailed in this guide provide a framework for the continued investigation of ACAT1 inhibitors and their potential therapeutic applications.

References

Apoptosis Induction in Adrenal Cells by Nevanimibe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which Nevanimibe (formerly ATR-101), a selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1/SOAT1), induces apoptosis in adrenal cells. This document details the core signaling pathways, experimental methodologies, and quantitative data derived from key preclinical studies.

Introduction

This compound is an orally active and selective small molecule inhibitor of ACAT1, an enzyme located in the endoplasmic reticulum (ER) that is responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage.[1][2] In adrenocortical carcinoma (ACC), where steroidogenesis is often highly active, ACAT1 plays a crucial role in managing cholesterol homeostasis. By inhibiting ACAT1, this compound disrupts this balance, leading to a cytotoxic accumulation of free cholesterol, which triggers a cascade of cellular stress responses culminating in apoptosis.[2][3] This targeted mechanism of action makes this compound a promising therapeutic agent for ACC.[4][5] Nonclinical studies have demonstrated that lower doses of this compound can decrease adrenal steroidogenesis, while higher doses lead to the apoptosis of adrenocortical cells.[4][6]

Mechanism of Action: From ACAT1 Inhibition to Apoptosis

The induction of apoptosis in adrenal cells by this compound is a multi-step process initiated by the inhibition of its primary target, ACAT1. This leads to a significant increase in intracellular free cholesterol, which cannot be converted to inert cholesteryl esters.[2][3] The accumulation of free cholesterol precipitates two major cellular stress events: Endoplasmic Reticulum (ER) stress and mitochondrial dysfunction, which synergistically drive the cell towards apoptosis.

Endoplasmic Reticulum Stress and the Unfolded Protein Response

The excess free cholesterol integrates into the ER membrane, disrupting its integrity and function, leading to ER stress. This activates the Unfolded Protein Response (UPR), a signaling network that initially aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe.[3] this compound has been shown to activate multiple components of the UPR.[3][7]

Mitochondrial Dysfunction

The cellular stress initiated by this compound converges on the mitochondria. The drug induces mitochondrial hyperpolarization, increases the production of reactive oxygen species (ROS), and leads to ATP depletion within hours of exposure.[8][9] This is followed by the release of cytochrome c from the mitochondria into the cytoplasm, a key step in the intrinsic apoptotic pathway.[3][10] The release of cytochrome c activates the caspase cascade, leading to the execution of apoptosis.[3][10]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from preclinical studies on this compound's effects on adrenal cells.

Cell LineTreatment ConditionParameter MeasuredResultReference
H295R9 nM this compound + 45 µg/mL Cholesterol (5 hours)Free Cholesterol (FC) to Cholesteryl Ester (CE) Ratio~5:1 (compared to 1.4:1 with cholesterol alone)[2]
H295R9 nM this compound + 45 µg/mL Cholesterol (5 hours)Free Cholesterol (FC) Levels~70% higher than vehicle-treated cells[2]
H295R30 nM this compound + 45 µg/mL CholesterolCaspase-3/7 ActivityIncreased (indicating apoptosis)[2]
Animal ModelThis compound DoseDuration of TreatmentParameter MeasuredResultReference
Dog3 mg/kg/day7 daysACTH-stimulated Cortisol Levels62% decrease[2]
Dog30 mg/kg/day (following 3 mg/kg/day for 7 days)7 daysACTH-stimulated Cortisol Levels71% decrease from baseline[2]
Mouse (H295R Xenograft)1 mg/g/day (oral)Started when tumor reached 100 mm³Tumor GrowthSlower growth compared to vehicle[1][3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of this compound on adrenal cells.

Cell Culture and Viability Assays
  • Cell Line: The human adrenocortical carcinoma cell line NCI-H295R is a commonly used model for in vitro studies.[2][3]

  • Culture Conditions: Cells are typically cultured in a suitable medium supplemented with serum. For experiments investigating the role of cholesterol, exogenous cholesterol is added to the medium.[2]

  • Viability Assays:

    • MTS/MTT Assay: To assess cell viability, H295R cells are seeded in 96-well plates and treated with various concentrations of this compound. After the desired incubation period, MTS or MTT reagent is added, and the absorbance is measured to determine the number of viable cells.[1][3]

    • ATP Depletion Assay: Cellular ATP levels can be measured using a luminescence-based assay to assess the impact of this compound on cellular energy status.[1][3]

Apoptosis Assays
  • Caspase-3/7 Activity Assay: To quantify apoptosis, cells are treated with this compound, and caspase-3/7 activity is measured using a luminogenic substrate. An increase in luminescence indicates the activation of executioner caspases.[2][3]

  • Annexin V/Propidium Iodide Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide stains the DNA of cells with compromised membranes.

  • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in both cell culture and tissue sections.[2]

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., SCID mice) are typically used for xenograft studies.[1][3]

  • Tumor Implantation: H295R cells are injected subcutaneously into the flanks of the mice.[1][3]

  • Drug Administration: Once the tumors reach a specified volume (e.g., 100 mm³), mice are treated with this compound, typically via oral gavage, at a specified dose and schedule.[1][3]

  • Tumor Growth Measurement: Tumor volume is measured regularly using calipers to assess the efficacy of the treatment.[1][3]

  • Immunohistochemistry: At the end of the study, tumors can be excised, sectioned, and stained for markers of apoptosis (e.g., cleaved caspase-3) to confirm the mechanism of action in vivo.[3]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in this compound-induced apoptosis in adrenal cells.

Caption: this compound's mechanism of action in adrenal cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture H295R Cell Culture Treatment This compound Treatment (various concentrations) Cell_Culture->Treatment Viability Cell Viability Assays (MTS, ATP) Treatment->Viability Apoptosis_Assay Apoptosis Assays (Caspase, Annexin V) Treatment->Apoptosis_Assay UPR_Analysis UPR Marker Analysis (Western Blot) Treatment->UPR_Analysis Xenograft H295R Xenograft Implantation in Mice Tumor_Growth Tumor Growth to ~100 mm³ Xenograft->Tumor_Growth Oral_Admin Oral Administration of this compound Tumor_Growth->Oral_Admin Tumor_Measurement Tumor Volume Measurement Oral_Admin->Tumor_Measurement IHC Immunohistochemistry (e.g., Cleaved Caspase-3) Tumor_Measurement->IHC

Caption: Experimental workflow for preclinical evaluation.

References

Target Validation of Nevanimibe in Adrenocortical Carcinoma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with limited therapeutic options and a poor prognosis. The identification of novel therapeutic targets is of paramount importance. This technical guide provides a comprehensive overview of the target validation of nevanimibe (formerly ATR-101), a selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1 or SOAT1), in the context of ACC. Preclinical studies have demonstrated that this compound induces apoptosis in ACC cells through the accumulation of free cholesterol, leading to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). While a Phase 1 clinical trial established a manageable safety profile, it showed limited anti-tumor efficacy in a heavily pre-treated patient population, highlighting the need for further investigation and potentially combination therapies. This document details the mechanism of action, relevant signaling pathways, preclinical and clinical data, and key experimental protocols to support ongoing research and development efforts in this area.

Introduction to Adrenocortical Carcinoma and the ACAT1 Target

Adrenocortical carcinoma is a rare endocrine malignancy with an estimated incidence of 0.5-2 cases per million people per year.[1] Surgical resection is the primary treatment for localized disease, but recurrence is common. For advanced or metastatic ACC, systemic therapies are limited, with mitotane being the only FDA-approved drug, often used in combination with cytotoxic chemotherapy.[1] The prognosis for patients with advanced ACC remains poor, underscoring the urgent need for novel therapeutic strategies.[1]

A promising therapeutic target in ACC is Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-Acyltransferase 1 (SOAT1). ACAT1 is an enzyme located in the endoplasmic reticulum that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2] Adrenocortical cells are particularly reliant on cholesterol for steroid hormone synthesis, making them potentially vulnerable to disruptions in cholesterol metabolism.

This compound (ATR-101) is a potent and selective small molecule inhibitor of ACAT1.[2] Preclinical research has shown that by blocking ACAT1, this compound leads to an accumulation of intracellular free cholesterol, which in turn induces ER stress, triggers the unfolded protein response (UPR), and ultimately leads to apoptosis in ACC cells.[3]

Mechanism of Action of this compound

This compound selectively inhibits ACAT1, leading to a disruption of cholesterol esterification and an accumulation of free cholesterol within the adrenocortical carcinoma cell.[3] This accumulation of free cholesterol is cytotoxic and initiates a cascade of events culminating in apoptosis. The key steps in this process are:

  • ACAT1 Inhibition: this compound potently inhibits ACAT1 with an EC50 of 9 nM, showing selectivity over ACAT2 (EC50 = 368 nM).[2][4]

  • Free Cholesterol Accumulation: The inhibition of ACAT1 prevents the conversion of free cholesterol to cholesteryl esters, leading to a buildup of free cholesterol in the endoplasmic reticulum.

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The excess free cholesterol disrupts the ER membrane homeostasis, leading to ER stress. This activates the three main sensors of the UPR:

    • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates eIF2α, leading to a general attenuation of protein translation while promoting the translation of specific stress-response proteins like ATF4.

    • IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α splices XBP1 mRNA, leading to the production of the active XBP1s transcription factor, which upregulates genes involved in protein folding and degradation. IRE1α can also activate the JNK signaling pathway.

    • ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved to its active form, which then moves to the nucleus to activate the transcription of ER chaperones.

  • Apoptosis Induction: If the ER stress is prolonged and cannot be resolved by the UPR, the cell undergoes apoptosis. This is mediated by the upregulation of pro-apoptotic factors and the activation of caspases.[3]

Signaling Pathways

This compound-Induced Apoptotic Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound in adrenocortical carcinoma cells.

cluster_extracellular Extracellular cluster_cell Adrenocortical Carcinoma Cell cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm This compound This compound (ATR-101) ACAT1 ACAT1 This compound->ACAT1 Inhibits FreeCholesterol Free Cholesterol Accumulation ACAT1->FreeCholesterol Leads to ERStress ER Stress FreeCholesterol->ERStress Induces PERK PERK ERStress->PERK IRE1a IRE1α ERStress->IRE1a ATF6 ATF6 ERStress->ATF6 UPR Unfolded Protein Response (UPR) PERK->UPR IRE1a->UPR ATF6->UPR Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Caption: this compound-induced apoptotic pathway in ACC.

Wnt/β-catenin Signaling Pathway in ACC

The Wnt/β-catenin pathway is frequently altered in ACC, with mutations in CTNNB1 (encoding β-catenin) or ZNRF3 being common.[4][5]

cluster_extracellular Extracellular cluster_cell Adrenocortical Carcinoma Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6->Dsh ZNRF3 ZNRF3 (E3 Ubiquitin Ligase) ZNRF3->Frizzled Degrades DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: Wnt/β-catenin signaling pathway in ACC.

IGF Signaling Pathway in ACC

Overexpression of Insulin-like Growth Factor 2 (IGF2) is a hallmark of ACC and drives proliferation through the IGF1 receptor (IGF1R).[6][7]

cluster_extracellular Extracellular cluster_cell Adrenocortical Carcinoma Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF2 IGF2 IGF1R IGF1 Receptor (IGF1R) IGF2->IGF1R Binds and Activates PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IGF signaling pathway in ACC.

Preclinical Target Validation

In Vitro Efficacy

The human ACC cell line NCI-H295R is the most commonly used in vitro model for studying this disease.

ParameterValueCell LineReference
This compound (ATR-101) Selectivity
ACAT1 EC509 nMHuman[2][4]
ACAT2 EC50368 nMHuman[2][4]
Induction of Apoptosis
Caspase-3/7 ActivationIncreasedNCI-H295R[3]
TUNEL-positive cellsIncreasedNCI-H295R[3]
Detailed Experimental Protocol: Cell Viability Assay

This protocol is a representative method for assessing the effect of this compound on the viability of ACC cells.

  • Cell Culture:

    • Culture NCI-H295R cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% ITS+ Premix, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment (using MTT assay):

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy

Xenograft models are crucial for evaluating the anti-tumor activity of compounds in a living organism.

ModelTreatmentOutcomeReference
NCI-H295R Xenograft This compound (ATR-101)Dose-dependent tumor growth inhibition[8]
Canine Model This compound (ATR-101)Decreased adrenocortical steroid production and induced apoptosis specifically in the adrenal cortex[3]
Detailed Experimental Protocol: Adrenocortical Carcinoma Xenograft Study

This protocol outlines a typical workflow for an in vivo study of this compound in an ACC xenograft model.

  • Animal Model:

    • Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

    • Allow mice to acclimatize for at least one week before the start of the experiment.

  • Cell Preparation and Implantation:

    • Culture NCI-H295R cells as described above.

    • Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers twice a week.

    • When tumors reach an average volume of 100-200 mm^3, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).

    • Administer this compound orally once or twice daily at the desired doses (e.g., 10, 30, 100 mg/kg).

    • The control group receives the vehicle alone.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight twice a week.

    • Monitor the general health of the animals daily.

    • The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

    • Another portion can be snap-frozen for pharmacodynamic biomarker analysis (e.g., measurement of intratumoral cholesteryl ester levels).

Preclinical Experimental Workflow

The following diagram provides a logical workflow for the preclinical evaluation of a compound like this compound for ACC.

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellViability Cell Viability Assays (e.g., NCI-H295R) ApoptosisAssay Apoptosis Assays (Caspase, TUNEL) CellViability->ApoptosisAssay MechanismOfAction Mechanism of Action Studies (Western Blot, etc.) ApoptosisAssay->MechanismOfAction Xenograft ACC Xenograft Model (e.g., NCI-H295R in nude mice) MechanismOfAction->Xenograft Promising results lead to Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity and Tolerability (Body Weight, Clinical Signs) Xenograft->Toxicity Pharmacodynamics Pharmacodynamic Biomarkers (e.g., intratumoral CE levels) Efficacy->Pharmacodynamics

Caption: Preclinical experimental workflow for this compound in ACC.

Clinical Target Validation

A Phase 1, multicenter, open-label study of this compound (NCT01898715) was conducted in adult patients with metastatic ACC.[9]

ParameterFindingReference
Study Design Phase 1, open-label, 3+3 dose escalation[9]
Patient Population 63 patients with metastatic ACC, heavily pre-treated[9]
Dose Range 1.6 mg/kg/day to 158.5 mg/kg/day[9]
Pharmacokinetics Dose-proportional increases in exposure (AUC and Cmax)[9]
Maximum Tolerated Dose (MTD) Not reached due to pill burden at high doses[9]
Maximum Feasible Dose ~6000 mg BID[9]
Safety and Tolerability Generally well-tolerated. Most common adverse events were gastrointestinal (diarrhea, vomiting).[9]
Efficacy
Complete or Partial Response0%[9]
Stable Disease (SD)27% (13 of 48 evaluable patients)[9]
SD > 4 months8.3% (4 of 48 evaluable patients)[9]
Pharmacodynamic Effects Drug-related adrenal insufficiency observed in two patients, suggesting target engagement.[9]

Conclusion and Future Perspectives

The validation of ACAT1 as a therapeutic target in adrenocortical carcinoma is supported by strong preclinical evidence demonstrating a clear mechanism of action for its inhibitor, this compound. The induction of apoptosis through ER stress represents a novel approach to treating this challenging disease.

The Phase 1 clinical trial of this compound established its safety and demonstrated target engagement through observed pharmacodynamic effects. However, the lack of objective responses in a heavily pre-treated population and the challenges with drug formulation at high doses highlight areas for future development.

Future directions for the clinical application of ACAT1 inhibitors in ACC may include:

  • Development of more potent or bioavailable formulations to achieve higher systemic exposures with a lower pill burden.

  • Evaluation in less heavily pre-treated patient populations where the disease may be more susceptible to novel therapeutic interventions.

  • Investigation of combination therapies. Given the distinct mechanism of action, combining this compound or other ACAT1 inhibitors with standard-of-care chemotherapy, mitotane, or other targeted agents that modulate pathways like Wnt/β-catenin or IGF signaling could lead to synergistic anti-tumor effects.

  • Identification of predictive biomarkers to select patients most likely to respond to ACAT1 inhibition.

References

The Therapeutic Potential of Nevanimibe in Congenital Adrenal Hyperplasia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to chronic stimulation of the adrenal cortex and consequent hyperandrogenism.[1] Current treatment paradigms, reliant on lifelong glucocorticoid therapy, are often associated with significant metabolic and cardiovascular comorbidities.[2] Nevanimibe (formerly ATR-101), a selective inhibitor of acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1), emerged as a novel therapeutic candidate for CAH.[3][4] This technical guide provides an in-depth analysis of the therapeutic potential of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and outlining the core signaling pathways involved. While the development of this compound for CAH has been discontinued, the data and scientific rationale presented herein offer valuable insights for future drug development efforts in this field.[5]

Introduction to Congenital Adrenal Hyperplasia

CAH encompasses a family of genetic disorders affecting adrenal steroidogenesis.[2] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency, resulting from mutations in the CYP21A2 gene.[1] This enzymatic block impairs the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol and progesterone to deoxycorticosterone, leading to cortisol and, in severe cases, aldosterone deficiency.[5] The lack of negative feedback from cortisol on the hypothalamic-pituitary-adrenal (HPA) axis results in excessive secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH).[6] Chronic ACTH overstimulation leads to adrenal hyperplasia and the shunting of accumulated steroid precursors towards the androgen synthesis pathway, resulting in hyperandrogenism.[1]

Current standard of care involves lifelong glucocorticoid replacement to compensate for cortisol deficiency and suppress excess ACTH production.[7] However, the supraphysiologic doses often required to control hyperandrogenism can lead to iatrogenic Cushing's syndrome, metabolic syndrome, cardiovascular disease, and osteoporosis.[2] This therapeutic challenge underscores the significant unmet need for novel, non-glucocorticoid-based therapies for CAH.

This compound: Mechanism of Action

This compound is an orally administered small molecule that selectively inhibits ACAT1.[4] ACAT1 is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage within lipid droplets in adrenal cortical cells.[8] These stored cholesteryl esters serve as the primary substrate for steroidogenesis.[4]

By inhibiting ACAT1, this compound reduces the pool of available cholesteryl esters, thereby limiting the substrate for the synthesis of all adrenal steroids, including cortisol, aldosterone, and androgens.[4] This mechanism is independent of ACTH, offering a potential advantage over glucocorticoid therapy by directly targeting adrenal androgen production.[9] At higher concentrations, this compound has been shown to induce apoptosis in adrenocortical cells, a mechanism explored in the context of adrenocortical carcinoma.[10][11]

cluster_AdrenalCell Adrenal Cortical Cell Cholesterol Free Cholesterol ACAT1 ACAT1 Cholesterol->ACAT1 CE Cholesteryl Esters Steroids Adrenal Steroids (Androgens, Cortisol) CE->Steroids ACAT1->CE This compound This compound This compound->ACAT1

This compound's Mechanism of Action in Adrenal Steroidogenesis.

Preclinical Evidence

Preclinical investigations into this compound's effects on adrenal steroidogenesis laid the groundwork for its clinical evaluation in CAH. These studies, conducted in various in vitro and in vivo models, aimed to characterize the drug's potency, selectivity, and overall impact on adrenal function.

In Vitro ACAT1 Inhibition Assays

The inhibitory activity of this compound on ACAT1 was quantified using cell-based fluorescence assays.[7][12] These assays typically involve the use of a fluorescent cholesterol analog, such as NBD-cholesterol, which exhibits a significant increase in fluorescence intensity upon esterification and incorporation into lipid droplets.[7]

Experimental Protocol: Cell-Based ACAT Inhibition Assay

  • Cell Culture: AC29 cells, which lack endogenous ACAT activity, are stably transfected to express either human ACAT1 or ACAT2.[7]

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Fluorescent Substrate Addition: NBD-cholesterol is added to the culture medium.

  • Fluorescence Measurement: Following a defined incubation period, the intracellular fluorescence is measured using a fluorescence plate reader. The increase in fluorescence corresponds to ACAT activity.

  • Data Analysis: The concentration of this compound required to inhibit 50% of the ACAT1 activity (IC50) is calculated.

Animal Models of Congenital Adrenal Hyperplasia

Various animal models have been developed to study the pathophysiology of CAH and to evaluate novel therapeutic interventions.[1] A recently developed humanized mouse model, carrying a CAH-causing mutation in the human CYP21A2 gene, represents a significant advancement in the field.[9][13][14] These mice exhibit key features of human CAH, including adrenal hyperplasia, low corticosterone levels, and elevated progesterone.[9] While specific preclinical data for this compound in these newer models is not publicly available, they represent the current standard for evaluating the in vivo efficacy of candidate drugs for CAH.

Experimental Protocol: Evaluation in a Humanized CAH Mouse Model

  • Animal Model: Utilize a validated humanized CAH mouse model (e.g., CYP21A2-R484Q mutant mouse).[9]

  • Drug Administration: Administer this compound or vehicle control to cohorts of mice via oral gavage for a specified duration.

  • Hormone Level Monitoring: Collect blood samples at baseline and at various time points during treatment. Measure serum concentrations of key steroids, including 17-OHP, androstenedione, and corticosterone, using LC-MS/MS.

  • Adrenal Gland Histology: At the end of the study, harvest adrenal glands for histological analysis to assess for changes in adrenal hyperplasia.

  • Data Analysis: Compare hormone levels and adrenal morphology between the this compound-treated and control groups.

Clinical Development of this compound in CAH

The clinical investigation of this compound for CAH primarily centered on a Phase 2, multicenter, single-blind, dose-titration study (NCT02804178).[9][14] A subsequent Phase 2b study (NCT03669549) was initiated but later terminated.[5][15]

Phase 2 Clinical Trial (NCT02804178)

This study aimed to evaluate the efficacy and safety of this compound as an add-on therapy in adults with uncontrolled classic CAH.[9][14]

Experimental Protocol: Phase 2 Clinical Trial Design

  • Study Population: 10 adults with classic CAH and elevated baseline 17-OHP levels (≥4 times the upper limit of normal [ULN]).[2][9]

  • Study Design: A multicenter, single-blind, dose-titration study.[9][14]

  • Treatment Protocol: Patients received an initial dose of this compound (125 mg twice daily) for two weeks, followed by a two-week single-blind placebo washout.[6][16] The this compound dose was then titrated upwards (to 250, 500, 750, and 1000 mg twice daily) if the primary endpoint was not achieved.[9][14]

  • Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a reduction in 17-OHP to ≤2 times the ULN.[17]

  • Hormone Analysis: Serum levels of 17-OHP and androstenedione were measured at baseline and throughout the study.[9]

Methodology: Steroid Hormone Quantification by LC-MS/MS

The accurate measurement of steroid hormones is critical for the management of CAH and for evaluating the efficacy of novel therapies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high specificity and sensitivity, overcoming the cross-reactivity issues often encountered with immunoassays.[3][4][16]

  • Sample Preparation: Serum samples (typically 50-100 µL) are subjected to a protein precipitation step with a solvent such as methanol, followed by liquid-liquid extraction with a solvent like methyl-tert-butyl-ether (MTBE).[3][18] An internal standard (a stable isotope-labeled version of the analyte, e.g., [2H8] 17-OHP) is added at the beginning of the process to correct for extraction losses and matrix effects.[3]

  • Chromatographic Separation: The extracted and reconstituted samples are injected into a liquid chromatography system. Reversed-phase chromatography, often using a C18 column, is employed to separate the different steroid hormones based on their polarity.[3]

  • Mass Spectrometric Detection: The separated analytes are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[16][18] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each steroid are monitored, ensuring high selectivity and accurate quantification.[4]

cluster_workflow LC-MS/MS Workflow for Steroid Analysis Sample Serum Sample + Internal Standard Extraction Liquid-Liquid Extraction Sample->Extraction LC Liquid Chromatography Extraction->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Analysis & Quantification MS->Data

LC-MS/MS Workflow for Steroid Hormone Quantification.
Clinical Trial Results

The Phase 2 study of this compound in CAH demonstrated a biological effect on adrenal steroidogenesis, although the primary endpoint was met by a limited number of participants.

Data Presentation: Summary of Phase 2 Clinical Trial (NCT02804178) Results

ParameterResult
Participants 10 adults with classic CAH (9 completed the study)
Baseline Mean Age 30.3 ± 13.8 years
Baseline Mean Glucocorticoid Dose 24.7 ± 10.4 mg/day (hydrocortisone equivalent)
Primary Endpoint Achievement 2 out of 9 subjects (22%) achieved a 17-OHP level ≤2x ULN
17-OHP Reduction 5 other subjects experienced a 27-72% decrease in 17-OHP levels
Effect on Androstenedione Did not effectively suppress androstenedione levels
Most Common Adverse Events Gastrointestinal (30%)
Serious Adverse Events One subject discontinued due to a related serious adverse event

Data sourced from El-Maouche D, et al. J Clin Endocrinol Metab. 2020.[2][9][14]

The study concluded that this compound decreased 17-OHP levels within two weeks of treatment, but larger and longer-duration studies were needed to further evaluate its efficacy.[2][9][14] The lack of a significant effect on androstenedione was a notable limitation.[3][5]

Conclusion and Future Perspectives

This compound represented a promising, mechanistically novel approach to the treatment of congenital adrenal hyperplasia. By directly targeting the synthesis of adrenal steroids, it held the potential to reduce the androgen excess in CAH without relying on supraphysiologic doses of glucocorticoids. The Phase 2 clinical trial data demonstrated a proof-of-concept in reducing 17-OHP levels, a key biomarker of the disease.

However, the failure to robustly suppress androstenedione levels and the subsequent discontinuation of its clinical development for CAH highlight the challenges in translating this mechanism into a clinically effective therapy.[3][5] Future research in this area may focus on developing more potent ACAT1 inhibitors, exploring combination therapies, or targeting other novel pathways in adrenal steroidogenesis. The insights gained from the development of this compound provide a valuable foundation for these future endeavors, emphasizing the need for therapies that can effectively control the full spectrum of adrenal androgen excess in CAH.

References

Methodological & Application

Application Notes and Protocols: Nevanimibe In Vitro Assay in H295R Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe, also known as ATR-101, is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), an enzyme crucial for the esterification of intracellular free cholesterol into cholesteryl esters.[1][2] In steroidogenic tissues like the adrenal cortex, ACAT1 plays a key role in managing the cholesterol substrate pool for hormone synthesis. By inhibiting ACAT1, this compound disrupts cholesterol homeostasis, which leads to a reduction in steroid hormone production at lower concentrations and induces apoptosis in adrenocortical cells at higher concentrations.[3][4] This dual mechanism of action makes this compound a compound of interest for pathologies involving adrenal steroid overproduction or adrenal tumors.

The human H295R adrenocortical carcinoma cell line is a well-established in vitro model for studying steroidogenesis as it expresses all the key enzymes necessary for the synthesis of mineralocorticoids, glucocorticoids, and androgens.[5] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound in H295R cells by measuring its inhibitory effect on steroid hormone production.

Mechanism of Action: this compound in Steroidogenesis

This compound's primary target is ACAT1, for which it has a reported EC50 of 9 nM.[2][6] The inhibition of ACAT1 disrupts the storage of cholesterol, the essential precursor for all steroid hormones. This leads to a decrease in the available substrate for the initial and rate-limiting step of steroidogenesis, which is the conversion of cholesterol to pregnenolone by the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme) within the mitochondria. Consequently, the production of all downstream steroid hormones, including cortisol, aldosterone, and androgens, is suppressed.[7] At elevated concentrations, the accumulation of free cholesterol due to ACAT1 inhibition can lead to cellular stress and apoptosis.[1]

Data Presentation

ParameterValueCell Line/SystemReference
ACAT1 Inhibition (EC50) 9 nMRecombinant Human ACAT1[2][6]
ACAT2 Inhibition (EC50) 368 nMRecombinant Human ACAT2[6]
Non-toxic Concentration Range 3 nM - 3 µMH295R Cells (24h)[6]
Cytotoxic Concentration 30 µMH295R Cells (24h)[6]

Experimental Protocols

This section details the protocol for determining the dose-dependent inhibitory effect of this compound on steroid hormone production in H295R cells.

H295R Cell Culture and Maintenance
  • Cell Line: H295R (ATCC® CRL-2128™)

  • Growth Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Steroidogenesis Inhibition Assay

This protocol is adapted from the OECD Test Guideline 456 for the H295R steroidogenesis assay.

a. Cell Seeding:

  • Harvest H295R cells and perform a cell count.

  • Seed the cells in a 24-well plate at a density of 200,000 - 300,000 cells per well in 1 mL of growth medium.

  • Incubate for 24 hours to allow for cell attachment.

b. Stimulation and Treatment:

  • After 24 hours, replace the growth medium with fresh medium containing a stimulating agent to enhance steroid production. Forskolin is commonly used for this purpose. Prepare a treatment medium containing 10 µM forskolin.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the forskolin-containing treatment medium to achieve a range of final concentrations. Based on the known non-toxic range and ACAT1 EC50, a suggested starting range is 1 nM to 5 µM.

  • Include the following controls in your experimental setup:

    • Vehicle Control: Treatment medium with forskolin and the same percentage of solvent used for this compound.

    • Positive Control (Inhibition): A known inhibitor of steroidogenesis (e.g., prochloraz).

    • Unstimulated Control: Medium without forskolin to measure basal steroid production.

  • Remove the medium from the cells and add 1 mL of the prepared treatment and control solutions to the respective wells.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

c. Sample Collection and Processing:

  • After the 48-hour incubation, collect the cell culture supernatant from each well.

  • Centrifuge the supernatant at a low speed to pellet any detached cells and debris.

  • Transfer the cleared supernatant to clean tubes and store at -80°C until hormone analysis.

Quantification of Steroid Hormones

The concentrations of key steroid hormones such as cortisol, aldosterone, and androstenedione in the collected supernatant can be quantified using various methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity. Commercially available ELISA kits are also a viable option.

Cell Viability Assay

To ensure that the observed reduction in steroid production is not due to cytotoxicity, a cell viability assay should be performed on the cells after the supernatant has been collected. Common methods include the MTT or resazurin assays.

Mandatory Visualizations

Signaling Pathway of this compound Action

Nevanimibe_Pathway cluster_Extracellular Extracellular cluster_Cell H295R Cell cluster_ER Endoplasmic Reticulum cluster_Mitochondria Mitochondria Cholesterol_lipoproteins Cholesterol (from Lipoproteins) Free_Cholesterol Free Cholesterol Pool Cholesterol_lipoproteins->Free_Cholesterol Uptake ACAT1 ACAT1 Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT1->Cholesteryl_Esters Esterification Free_Cholesterol->ACAT1 CYP11A1 CYP11A1 Free_Cholesterol->CYP11A1 Transport Pregnenolone Pregnenolone CYP11A1->Pregnenolone Conversion Steroid_Hormones Downstream Steroidogenesis (Cortisol, Aldosterone, etc.) Pregnenolone->Steroid_Hormones This compound This compound This compound->ACAT1 Inhibition

Caption: Mechanism of action of this compound in H295R cells.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed H295R cells in 24-well plate (2-3 x 10^5 cells/well) start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 prepare_treatment Prepare treatment medium with 10 µM Forskolin and serial dilutions of this compound incubate_24h_1->prepare_treatment add_treatment Replace medium with treatment/control solutions prepare_treatment->add_treatment incubate_48h Incubate for 48h add_treatment->incubate_48h collect_supernatant Collect supernatant for hormone analysis incubate_48h->collect_supernatant cell_viability Perform cell viability assay incubate_48h->cell_viability hormone_quantification Quantify steroid hormones (LC-MS/MS or ELISA) collect_supernatant->hormone_quantification data_analysis Analyze data and determine IC50 values cell_viability->data_analysis hormone_quantification->data_analysis end End data_analysis->end

Caption: Workflow for the this compound in vitro steroidogenesis assay.

References

Application Notes and Protocols for Studying Nevanimibe Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nevanimibe is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the intracellular regulation of glucocorticoids.[1][2] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol (corticosterone in rodents) within key metabolic tissues, including the liver and adipose tissue.[1][2] By amplifying local glucocorticoid concentrations, 11β-HSD1 is implicated in the pathophysiology of metabolic syndrome, type 2 diabetes, and obesity.[3][4] this compound, by inhibiting this enzyme, reduces intracellular glucocorticoid levels, thereby offering a targeted therapeutic approach to ameliorate insulin resistance, dyslipidemia, and other manifestations of metabolic disease.[4][5] These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical animal models.

Signaling Pathway of this compound's Action

The diagram below illustrates the mechanism by which this compound exerts its therapeutic effect. It blocks the 11β-HSD1 enzyme, preventing the regeneration of active cortisol from inactive cortisone, thus reducing glucocorticoid receptor (GR) activation and its downstream metabolic consequences.

Nevanimibe_Mechanism This compound's Mechanism of Action cluster_ER Endoplasmic Reticulum Cortisone Inactive Cortisone HSD1 11β-HSD1 Cortisone->HSD1 Substrate Cortisol Active Cortisol HSD1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Activation This compound This compound This compound->HSD1 Inhibition Downstream Adverse Metabolic Effects (e.g., Insulin Resistance) GR->Downstream Gene Transcription

Caption: this compound inhibits 11β-HSD1, reducing cortisol production.

Application Note 1: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol details the use of a diet-induced obesity (DIO) mouse model to assess the therapeutic efficacy of this compound on key metabolic parameters. The DIO model is highly relevant as it mimics many features of human obesity and metabolic syndrome.[6]

Experimental Workflow

The following diagram outlines the key phases of the DIO efficacy study, from acclimatization and diet induction to treatment and endpoint analysis.

DIO_Workflow Experimental Workflow for DIO Efficacy Study cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Endpoint Analysis Acclimatization Week -9 to -8 Acclimatization (Standard Chow) Diet_Induction Week -8 to 0 Diet Induction (High-Fat vs. Control Diet) Acclimatization->Diet_Induction Treatment Week 0 to 4 Daily Dosing (Vehicle or this compound) Diet_Induction->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring Metabolic_Tests Week 4 Metabolic Testing (GTT, ITT) Monitoring->Metabolic_Tests Sacrifice End of Week 4 Sacrifice & Tissue Collection (Blood, Liver, Adipose) Metabolic_Tests->Sacrifice

Caption: Workflow for the diet-induced obesity (DIO) efficacy study.

Detailed Experimental Protocol

1. Animals and Housing:

  • Species/Strain: Male C57BL/6J mice, 6 weeks of age.[7]

  • Housing: House animals in a temperature-controlled (21-23°C) and humidity-controlled (40-60%) facility with a 12-hour light/dark cycle.[8] Provide ad libitum access to water.[8]

  • Acclimatization: Allow a 1-2 week acclimatization period upon arrival with access to standard chow.[6]

2. Diet-Induced Obesity Induction:

  • At 8 weeks of age, randomize mice into two dietary groups based on body weight.[8]

  • Control Group: Feed a low-fat control diet (e.g., 10% kcal from fat).[6]

  • DIO Group: Feed a high-fat diet (HFD) (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, hyperglycemia, and impaired glucose tolerance.[7][9]

3. Treatment Phase:

  • After the diet induction period, randomize the DIO mice into treatment groups (n=10-12 mice/group).[7][10]

  • Group 1: DIO + Vehicle (e.g., 0.5% methylcellulose in water)

  • Group 2: DIO + this compound (Low Dose, e.g., 10 mg/kg)

  • Group 3: DIO + this compound (High Dose, e.g., 30 mg/kg)

  • Administration: Administer the vehicle or this compound orally (p.o.) by gavage once daily for 4 weeks.[7]

  • Monitoring: Record body weight and food intake twice weekly.[7]

4. Key Experimental Methodologies:

  • Intraperitoneal Glucose Tolerance Test (IPGTT):

    • Perform at the end of the treatment period.

    • Fast mice for 6 hours (with access to water).[11][12]

    • Record baseline blood glucose (t=0) from a tail snip using a glucometer.[13][14]

    • Administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight).[14][15]

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[14][16][17]

  • Intraperitoneal Insulin Tolerance Test (ITT):

    • Perform 3-4 days after the IPGTT to allow for recovery.

    • Fast mice for 4-6 hours.[18]

    • Record baseline blood glucose (t=0).

    • Administer an IP injection of human insulin (0.75 U/kg body weight).[10]

    • Measure blood glucose at 15, 30, and 60 minutes post-injection.[10][19]

5. Terminal Procedures:

  • At the end of the study, fast mice for 6 hours and collect terminal blood samples via cardiac puncture for analysis of plasma insulin, triglycerides, and cholesterol.[8]

  • Euthanize mice and harvest tissues (liver, epididymal white adipose tissue) for weighing and subsequent analysis (e.g., histology, gene expression).[7]

Data Presentation: Expected Outcomes

The following tables summarize hypothetical data to illustrate the expected therapeutic effects of this compound.

Table 1: Effect of this compound on Body Weight and Food Intake

Treatment Group Initial Body Weight (g) Final Body Weight (g) Body Weight Change (%) Average Daily Food Intake (g)
Control Diet + Vehicle 30.2 ± 1.1 32.5 ± 1.3 +7.6% 3.5 ± 0.2
HFD + Vehicle 45.1 ± 1.5 48.0 ± 1.8 +6.4% 3.1 ± 0.3
HFD + this compound (10 mg/kg) 45.3 ± 1.6 44.1 ± 1.5* -2.6% 2.8 ± 0.2
HFD + this compound (30 mg/kg) 45.2 ± 1.4 42.5 ± 1.3** -5.9% 2.6 ± 0.3*

Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. HFD + Vehicle.

Table 2: Effect of this compound on Glucose Homeostasis

Treatment Group GTT AUC (mg/dL*min) ITT AUC (% baseline*min) Fasting Glucose (mg/dL) Fasting Insulin (ng/mL)
Control Diet + Vehicle 15,500 ± 850 4,500 ± 300 110 ± 8 0.8 ± 0.1
HFD + Vehicle 35,000 ± 1,200 8,500 ± 450 165 ± 12 2.5 ± 0.3
HFD + this compound (10 mg/kg) 28,000 ± 1,100* 6,800 ± 380* 140 ± 10* 1.8 ± 0.2*
HFD + this compound (30 mg/kg) 21,000 ± 950** 5,200 ± 320** 125 ± 9** 1.2 ± 0.2**

Data are presented as mean ± SEM. AUC = Area Under the Curve. *p<0.05, **p<0.01 vs. HFD + Vehicle.

Application Note 2: Pharmacodynamic Assessment of 11β-HSD1 Target Engagement

This protocol describes an acute pharmacodynamic (PD) study to confirm that this compound inhibits 11β-HSD1 activity in vivo. This is achieved by measuring the conversion of an exogenously administered substrate to its product.

Detailed Experimental Protocol

1. Animals:

  • Species/Strain: Male C57BL/6J mice, 8-10 weeks of age.

2. Study Design:

  • Randomize mice into treatment groups (n=5-6 mice/group).

  • Group 1: Vehicle

  • Group 2: this compound (1 mg/kg)

  • Group 3: this compound (3 mg/kg)

  • Group 4: this compound (10 mg/kg)

  • Group 5: this compound (30 mg/kg)

3. Experimental Procedure:

  • Administer a single oral dose of vehicle or this compound.

  • One hour post-dose, administer an intravenous (i.v.) or intraperitoneal (i.p.) injection of 11-dehydrocorticosterone (the substrate for 11β-HSD1 in rodents).

  • Collect blood samples at a short interval after substrate administration (e.g., 5-10 minutes) to measure the plasma concentration of the product, corticosterone.

  • Plasma corticosterone levels can be quantified using a specific ELISA or LC-MS/MS.

Data Presentation: Expected Outcomes

Table 3: Dose-Dependent Inhibition of 11β-HSD1 Activity by this compound

Treatment Group Plasma Corticosterone (ng/mL) % Inhibition of Conversion
Vehicle 85.4 ± 7.2 0%
This compound (1 mg/kg) 63.2 ± 5.9* 26%
This compound (3 mg/kg) 45.1 ± 4.8** 47%
This compound (10 mg/kg) 22.7 ± 3.1** 73%
This compound (30 mg/kg) 9.8 ± 2.5** 88%

Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle.

Logical Relationship of Expected Outcomes

The final diagram illustrates the expected cascade of physiological effects following the successful inhibition of 11β-HSD1 by this compound in a metabolically compromised animal model.

Logical_Outcomes Expected Downstream Effects of this compound Start This compound Administration Inhibition Inhibition of 11β-HSD1 in Liver & Adipose Tissue Start->Inhibition Cortisol Reduced Intracellular Cortisol/Corticosterone Inhibition->Cortisol Insulin_Sens Improved Insulin Sensitivity Cortisol->Insulin_Sens Lipids Improved Lipid Profile Cortisol->Lipids Body_Weight Reduced Body Weight Gain Cortisol->Body_Weight Glucose_Uptake Enhanced Glucose Uptake Insulin_Sens->Glucose_Uptake Gluconeogenesis Decreased Hepatic Gluconeogenesis Insulin_Sens->Gluconeogenesis Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Gluconeogenesis->Blood_Glucose

Caption: Expected physiological cascade following this compound treatment.

References

Application Notes and Protocols for a Phase II Clinical Trial of Nevanimibe in Cushing's Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive framework for a Phase II clinical trial designed to evaluate the safety, efficacy, and tolerability of Nevanimibe in adult patients with endogenous Cushing's syndrome. This document synthesizes preclinical and clinical data on this compound with established best practices in Cushing's syndrome clinical research.

Introduction to this compound and its Rationale in Cushing's Syndrome

This compound (formerly ATR-101) is an orally bioavailable, selective inhibitor of Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-coenzyme A: cholesterol acyltransferase 1 (ACAT1).[1] SOAT1 is a critical enzyme in the adrenal cortex responsible for the esterification of cholesterol into cholesteryl esters, the stored form of cholesterol used for steroidogenesis.[2]

Mechanism of Action:

By inhibiting SOAT1, this compound is hypothesized to exert a dual effect on the adrenal cortex:

  • Inhibition of Steroidogenesis: At lower concentrations, this compound limits the availability of cholesterol substrate for the synthesis of all adrenal steroids, including cortisol.[3][4] This mechanism is independent of adrenocorticotropic hormone (ACTH) levels.

  • Induction of Apoptosis: At higher concentrations, the inhibition of SOAT1 leads to an accumulation of free cholesterol within adrenocortical cells, inducing endoplasmic reticulum stress and ultimately leading to apoptosis.[5][6]

This dual mechanism of action makes this compound a promising therapeutic candidate for Cushing's syndrome, a condition characterized by chronic hypercortisolism. The goal of treatment is to normalize cortisol levels and ameliorate the associated comorbidities.[7] While a Phase II clinical trial of this compound for Cushing's syndrome (NCT03053271) was terminated, the scientific rationale remains a compelling area of investigation.[4][7]

Signaling Pathway of this compound's Action

Nevanimibe_Mechanism cluster_adrenal_cell Adrenocortical Cell Cholesterol Free Cholesterol SOAT1 SOAT1 (ACAT1) Cholesterol->SOAT1 Steroidogenesis Steroidogenesis (Cortisol Production) Cholesterol->Steroidogenesis ER_Stress ER Stress Cholesterol->ER_Stress Accumulation CE Cholesteryl Esters (Stored Cholesterol) CE->Steroidogenesis Hydrolysis SOAT1->CE This compound This compound This compound->SOAT1 Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of action of this compound in adrenocortical cells.

Proposed Phase II Clinical Trial Protocol

This protocol outlines a multicenter, open-label, dose-escalation study followed by a randomized, double-blind, placebo-controlled withdrawal phase to assess the efficacy and safety of this compound in patients with Cushing's syndrome.

2.1 Study Objectives

  • Primary Objective: To evaluate the efficacy of this compound in reducing urinary free cortisol (UFC) levels in patients with Cushing's syndrome.

  • Secondary Objectives:

    • To assess the safety and tolerability of this compound.

    • To evaluate the effect of this compound on other biochemical markers of hypercortisolism (e.g., late-night salivary cortisol, serum cortisol, ACTH).

    • To assess the impact of this compound on clinical signs and symptoms of Cushing's syndrome (e.g., blood pressure, glycemic control, weight).

    • To characterize the pharmacokinetics (PK) of this compound.

2.2 Study Design

This is a two-part study:

  • Part 1: Open-Label Dose Escalation (12 weeks): All eligible subjects will receive escalating doses of this compound. The dose will be titrated based on efficacy (reduction in UFC) and tolerability.

  • Part 2: Randomized Withdrawal (8 weeks): Subjects who demonstrate a prespecified response in Part 1 will be randomized in a 1:1 ratio to continue their effective dose of this compound or receive a matching placebo.

Experimental Workflow

Study_Workflow Screening Screening (Baseline Assessments) Part1 Part 1: Open-Label Dose Escalation (12 weeks) Screening->Part1 Response_Assessment Response Assessment (End of Week 12) Part1->Response_Assessment Randomization Randomization (1:1) Response_Assessment->Randomization Responders Part2_this compound Part 2: this compound (Effective Dose, 8 weeks) Randomization->Part2_this compound Part2_Placebo Part 2: Placebo (8 weeks) Randomization->Part2_Placebo End_of_Study End of Study (Final Assessments) Part2_this compound->End_of_Study Part2_Placebo->End_of_Study

Caption: Overall study design and workflow.

2.3 Patient Population

Inclusion Criteria:

  • Male or female adults, aged 18-65 years.

  • Confirmed diagnosis of endogenous Cushing's syndrome (of pituitary or adrenal origin).

  • Mean of three 24-hour UFC collections at baseline ≥ 1.5 times the upper limit of normal (ULN).

  • For patients with Cushing's disease, prior pituitary surgery is required unless surgery is contraindicated.

  • Willingness to use a reliable method of contraception.

Exclusion Criteria:

  • ACTH-independent macronodular adrenal hyperplasia (AIMAH) or primary pigmented nodular adrenocortical disease (PPNAD).

  • Adrenocortical carcinoma.

  • Cyclic Cushing's syndrome.

  • Uncontrolled diabetes mellitus (HbA1c > 9.0%).

  • Significant cardiovascular, renal, or hepatic disease.

  • Use of medications known to interfere with cortisol metabolism or this compound.

2.4 Investigational Product and Dosing

  • Drug Product: this compound hydrochloride capsules.

  • Dose Escalation (Part 1): Dosing will be initiated at 250 mg twice daily (BID) and may be escalated every 4 weeks to 500 mg BID and then to 1000 mg BID, based on UFC levels and tolerability. Dosing information is extrapolated from the Phase II trial in Congenital Adrenal Hyperplasia.[8]

  • Randomized Withdrawal (Part 2): Subjects will receive the effective and well-tolerated dose of this compound established in Part 1 or a matching placebo.

2.5 Study Endpoints

Endpoint TypeEndpointAssessment Timepoints
Primary Efficacy Proportion of patients in the this compound group who maintain UFC normalization compared to the placebo group at the end of Part 2.End of Week 20
Secondary Efficacy - Change from baseline in 24-hour UFC. - Change from baseline in late-night salivary cortisol. - Change from baseline in morning serum cortisol and ACTH. - Change from baseline in systolic and diastolic blood pressure. - Change from baseline in HbA1c and fasting plasma glucose. - Change from baseline in body weight and BMI.Weeks 4, 8, 12, 16, 20
Safety - Incidence and severity of adverse events (AEs). - Clinically significant changes in laboratory parameters, vital signs, and ECGs.Throughout the study
Pharmacokinetic - Trough plasma concentrations of this compound.Weeks 4, 8, 12, 16, 20

2.6 Schedule of Assessments

AssessmentScreeningBaseline (Day 1)Wk 4Wk 8Wk 12Wk 16Wk 20 (EoS)
Informed ConsentX
Medical History & Physical ExamXXXX
Vital SignsXXXXXXX
24-hour UFC (x3)XXXXXX
Late-night Salivary Cortisol (x2)XXXXXX
Morning Serum Cortisol & ACTHXXXXXXX
HbA1c, Fasting GlucoseXXX
Serum Chemistry & HematologyXXXXXXX
ECGXXX
Adverse Event MonitoringXXXXXX
This compound PK SamplingXXXXX
RandomizationX

Experimental Protocols

3.1 24-Hour Urine Free Cortisol (UFC) Collection

  • Patient Instructions: Patients will be provided with a 24-hour urine collection container with a preservative. They will be instructed to discard the first morning void on Day 1 and collect all subsequent urine for the next 24 hours, including the first morning void on Day 2.

  • Sample Handling: The collected urine volume will be recorded. A 10 mL aliquot will be taken and stored at -20°C until analysis.

  • Analysis: UFC will be measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

3.2 Late-Night Salivary Cortisol Collection

  • Patient Instructions: Patients will be instructed to collect saliva samples at home between 11:00 PM and midnight on two consecutive nights. They should not eat, drink, or brush their teeth for at least 30 minutes before collection.

  • Sample Collection: Saliva will be collected using a Salivette® collection device. The patient will place the cotton swab in their mouth for 2-3 minutes and then return it to the collection tube.

  • Sample Handling: Samples will be stored in a refrigerator and returned to the clinic at the next visit. Samples will be frozen at -20°C until analysis.

  • Analysis: Salivary cortisol will be measured using a validated enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.

3.3 Pharmacokinetic (PK) Sample Collection and Processing

  • Sample Collection: Blood samples (4 mL) for PK analysis will be collected in K2-EDTA tubes immediately prior to the morning dose of this compound at the specified visits.

  • Sample Processing: The blood samples will be centrifuged at 1500 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Storage: Plasma will be transferred to cryovials and stored at -80°C until analysis.

  • Analysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.

Data from Previous Clinical Trials

The following tables summarize data from the Phase I trial of this compound in Adrenocortical Carcinoma (ACC) and the Phase II trial in Congenital Adrenal Hyperplasia (CAH). This information provides a basis for the proposed dosing and safety monitoring in the Cushing's syndrome trial.

Table 1: Dosing and Pharmacokinetics of this compound in a Phase I ACC Trial [5][6]

ParameterValue
Dose Range 1.6 mg/kg/day to 158.5 mg/kg/day
Maximum Feasible Dose 128.2 mg/kg/day (~6000 mg BID)
Pharmacokinetic Half-life Approximately 10 hours

Table 2: Efficacy and Safety of this compound in a Phase II CAH Trial [3][8][9]

ParameterValue
Dose Levels 125, 250, 500, 750, 1000 mg BID
Treatment Duration per Dose 14 days
Primary Endpoint 17-OHP ≤ 2x ULN
Primary Endpoint Achievement 20% (2 out of 10 subjects)
Most Common Adverse Events Gastrointestinal (30%)
Serious Adverse Events 1 subject discontinued due to a related SAE

Conclusion

This document provides a detailed framework for a Phase II clinical trial of this compound in Cushing's syndrome. The proposed study design is based on the unique mechanism of action of this compound and incorporates established endpoints and methodologies for Cushing's syndrome research. The data from previous clinical trials in other adrenal disorders support the proposed dose range and safety monitoring plan. This trial, if conducted, would provide valuable insights into the potential of this compound as a novel therapeutic agent for patients with Cushing's syndrome.

References

Application Notes and Protocols for ATR-101 Dosing and Administration in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of ATR-101 (nevanimibe), a selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1), in research settings. The information is compiled from preclinical and clinical studies in adrenocortical carcinoma (ACC), Cushing's syndrome, and congenital adrenal hyperplasia (CAH).

Preclinical Dosing and Administration

Preclinical studies in animal models have been crucial in establishing the safety profile and therapeutic potential of ATR-101.

In Vivo Studies in Mice

In a study investigating the effects of ATR-101 on ACC xenografts, H295R cells were implanted in CB17-SCID mice.[1] ATR-101 was administered orally once the xenografts reached a mean size of 100 mm³.[1][2]

Parameter Value Reference
Animal ModelCB17-SCID mice with H295R cell xenografts[1]
DrugATR-101[1]
Dosage1 mg/g/day[1][2]
Route of AdministrationOral gavage[1]
Vehicle0.5% Carboxymethyl cellulose (CMC)-saline[1]
Study DurationNot specified
In Vivo Studies in Dogs

Studies in beagle dogs have been instrumental in evaluating the pharmacokinetics and pharmacodynamics of ATR-101.

Parameter Value Reference
Animal ModelBeagle dogs[3]
DrugATR-101[3]
Dosage3 mg/kg/day for 7 days, followed by 30 mg/kg/day for 7 days[3]
Route of AdministrationOral gavage[3]
Vehicle0.5% hydroxypropylmethylcellulose[3]
Dose Volume5 mL/kg[3]

In a separate study on dogs with naturally occurring Cushing's syndrome, a similar dose-escalation strategy was employed.[4][5]

Parameter Value Reference
Animal ModelDogs with naturally occurring Cushing's syndrome[4][5]
DrugATR-101[4][5]
Dosage3 mg/kg once daily for 1 week, followed by 30 mg/kg once daily for 1 or 3 weeks[4][5]
Route of AdministrationOral[4]

Clinical Dosing and Administration

ATR-101 has been evaluated in several clinical trials for various adrenal-related disorders.

Phase 1 Study in Advanced Adrenocortical Carcinoma

A first-in-human, Phase 1 study was conducted to determine the safety and tolerability of ATR-101 in patients with advanced ACC.[6]

Parameter Value Reference
Study PhasePhase 1
IndicationAdvanced Adrenocortical Carcinoma[6]
Patient PopulationAdults (18+ years) who have failed or declined standard therapy[6]
Route of AdministrationOral[6]
Dosing RegimenDaily oral dosing (specific dose levels not detailed in the provided search results)[6]
Phase 2 Study in Cushing's Syndrome

A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of ATR-101 in adults with endogenous Cushing's syndrome.[7][8][9][10]

Parameter Value Reference
Study PhasePhase 2[7][10]
IndicationEndogenous Cushing's Syndrome[7][8][9]
Patient PopulationAdults (18-80 years) with a confirmed diagnosis[9][10]
Route of AdministrationOral[7]
Dosing RegimenEscalating doses daily for 6 weeks (open-label), followed by a 4-week randomized withdrawal period (ATR-101 or placebo)[7][8]
Phase 2 Study in Congenital Adrenal Hyperplasia

A Phase 2, multicenter, single-blind, multiple-dose study was conducted to assess the safety and efficacy of ATR-101 in patients with classic CAH.[11][12]

Parameter Value Reference
Study PhasePhase 2[12]
IndicationClassic Congenital Adrenal Hyperplasia (due to 21-hydroxylase deficiency)[12]
Patient PopulationAdults (18-80 years) with a documented diagnosis[12]
Route of AdministrationOral[12]
Dosing RegimenAscending dose levels from 125 mg twice daily up to 1000 mg twice daily. Each dose level was administered for 28 days.[12]

Experimental Protocols

In Vitro Cytotoxicity Assay in H295R Cells

This protocol is based on studies investigating the cytotoxic effects of ATR-101 in the human adrenocortical carcinoma cell line H295R.[3]

Materials:

  • H295R human ACC cell line

  • DMEM/F12 (1:1) medium

  • Nu Serum

  • Insulin-Transferrin-Selenium-X

  • ATR-101

  • Cholesterol

  • MTT or Crystal Violet staining solution

Procedure:

  • Cell Culture: Maintain H295R cells in DMEM/F12 (1:1) supplemented with 10% Nu Serum and 1% Insulin-Transferrin-Selenium-X.[3]

  • Cell Seeding: Seed cells in appropriate culture plates.

  • Treatment: Treat cells with varying concentrations of ATR-101 (e.g., 3nM to 30µM) in the presence or absence of exogenous cholesterol (e.g., 60 µg/mL).[3]

  • Incubation: Incubate for a specified period (e.g., 24 hours).[3]

  • Viability Assessment: Assess cell viability using a standard method such as MTT assay or crystal violet staining.[3]

In Vivo Xenograft Study in Mice

This protocol outlines the general procedure for evaluating the in vivo efficacy of ATR-101 in a mouse xenograft model of ACC.[1][2]

Materials:

  • CB17-SCID mice

  • H295R cells

  • ATR-101

  • Vehicle (e.g., 0.5% CMC-saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Implant H295R cells subcutaneously into the flanks of CB17-SCID mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.

  • Randomization: Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment and vehicle control groups.[1][2]

  • Drug Administration: Administer ATR-101 (e.g., 1 mg/g/day) or vehicle orally via gavage.[1][2]

  • Efficacy Evaluation: Continue to monitor tumor growth in both groups to assess the effect of ATR-101.

Visualizations

ATR-101 Mechanism of Action

ATR-101 selectively inhibits ACAT1, an enzyme in the endoplasmic reticulum that esterifies intracellular free cholesterol.[3][13] This inhibition leads to an accumulation of free cholesterol, causing ER stress and the unfolded protein response.[3][13] Ultimately, this cascade results in the induction of apoptosis in adrenocortical cells.[3][13]

ATR101_Mechanism ATR101 ATR-101 ACAT1 ACAT1 (in ER membrane) ATR101->ACAT1 inhibits CE Cholesteryl Esters ACAT1->CE catalyzes esterification of FC Free Cholesterol (FC) FC->ACAT1 ER_Stress ER Stress & Unfolded Protein Response FC->ER_Stress accumulation leads to Apoptosis Apoptosis ER_Stress->Apoptosis induces Xenograft_Workflow start Start implant Implant H295R cells into SCID mice start->implant monitor_growth Monitor tumor growth implant->monitor_growth randomize Randomize mice (tumor size ~100 mm³) monitor_growth->randomize treatment_group Treatment Group: Administer ATR-101 randomize->treatment_group control_group Control Group: Administer Vehicle randomize->control_group monitor_efficacy Monitor tumor growth in both groups treatment_group->monitor_efficacy control_group->monitor_efficacy end End of Study monitor_efficacy->end Clinical_Trial_Logic screening Screening open_label Open-Label Phase: All subjects receive escalating doses of ATR-101 (6 weeks) screening->open_label randomization Randomization open_label->randomization withdrawal_atr101 Randomized Withdrawal: Continue ATR-101 (4 weeks) randomization->withdrawal_atr101 Group 1 withdrawal_placebo Randomized Withdrawal: Receive Placebo (4 weeks) randomization->withdrawal_placebo Group 2 follow_up Follow-up withdrawal_atr101->follow_up withdrawal_placebo->follow_up

References

Application Notes and Protocols for Testing Nevanimibe in Adrenocortical Carcinoma Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Adrenocortical carcinoma (ACC) is a rare and aggressive endocrine malignancy with a high rate of recurrence and limited therapeutic options.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a crucial platform for preclinical drug development, as they closely recapitulate the heterogeneity and molecular characteristics of the original tumor.[2][3][4] Nevanimibe (formerly ATR-101) is an investigational small molecule inhibitor of Sterol O-acyltransferase 1 (SOAT1).[5][6] SOAT1 is a key enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage.[7] Inhibition of SOAT1 by this compound leads to an accumulation of intracellular free cholesterol, inducing endoplasmic reticulum (ER) stress and subsequent apoptosis in adrenocortical cells.[3][8] At lower concentrations, this compound has been shown to decrease adrenal steroidogenesis.[5][8] These application notes provide a comprehensive protocol for the use of ACC PDX models to evaluate the preclinical efficacy of this compound.

Signaling Pathway of this compound in Adrenocortical Carcinoma

The therapeutic rationale for targeting SOAT1 with this compound in ACC is based on the induction of selective cancer cell apoptosis through the disruption of cholesterol homeostasis. The following diagram illustrates the proposed mechanism of action.

Nevanimibe_Mechanism_of_Action Proposed Mechanism of Action of this compound in ACC cluster_cell ACC Cell This compound This compound SOAT1 SOAT1 This compound->SOAT1 Inhibition Free_Cholesterol Free Cholesterol Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) SOAT1->Cholesteryl_Esters Esterification Free_Cholesterol->SOAT1 ER_Stress Endoplasmic Reticulum Stress Free_Cholesterol->ER_Stress Accumulation Leads to Steroidogenesis Steroidogenesis (e.g., Cortisol) Free_Cholesterol->Steroidogenesis Precursor Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Caption: this compound inhibits SOAT1, leading to increased intracellular free cholesterol, ER stress, and apoptosis.

Experimental Protocols

Establishment of Adrenocortical Carcinoma Patient-Derived Xenografts (PDX)

This protocol outlines the procedure for implanting fresh tumor tissue from an ACC patient into immunodeficient mice.

Materials:

  • Fresh, sterile ACC tumor tissue collected from surgery

  • Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Surgical toolkit (sterile scalpels, forceps, scissors)

  • Phosphate-buffered saline (PBS) containing antibiotics

  • Matrigel (optional)

  • Anesthesia and analgesics for mice

  • Sterile laminar flow hood

Protocol:

  • Collect fresh tumor tissue in a sterile container with transport medium (e.g., RPMI-1640) on ice and process within 2-4 hours.

  • In a sterile hood, wash the tumor tissue with cold PBS containing antibiotics.

  • Remove any necrotic or fatty tissue and mince the tumor into small fragments (approximately 2-3 mm³).

  • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Make a small incision on the flank of the mouse.

  • Using forceps, create a subcutaneous pocket.

  • Implant one tumor fragment into the subcutaneous pocket. The tumor fragment can be mixed with Matrigel to improve engraftment rates.

  • Close the incision with surgical clips or sutures.

  • Administer post-operative analgesics as per IACUC guidelines.

  • Monitor the mice regularly for tumor growth and overall health. Tumor growth can be measured using calipers.

This compound Dosing and Administration in ACC PDX Mice

The following is a general protocol for the administration of this compound to tumor-bearing mice. The optimal dose and schedule should be determined empirically.

Materials:

  • This compound hydrochloride

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • ACC PDX mice with established tumors (e.g., 100-200 mm³)

Protocol:

  • Randomize mice with established tumors into treatment and control groups (n ≥ 5 per group).

  • Prepare a fresh formulation of this compound in the vehicle at the desired concentration. Based on clinical studies where high doses were required, a starting dose for preclinical models could be in the range of 50-150 mg/kg, administered once or twice daily.[2]

  • Administer this compound to the treatment group via oral gavage.

  • Administer an equivalent volume of the vehicle to the control group.

  • Treat the mice for a predetermined period (e.g., 21-28 days).

  • Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and collect tumors and blood for further analysis.

Experimental_Workflow This compound Efficacy Testing Workflow in ACC PDX Models Start Establish ACC PDX in Immunodeficient Mice Tumor_Growth Monitor Tumor Growth to ~150 mm³ Start->Tumor_Growth Randomization Randomize Mice into Control and Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle (Control) or this compound (Treatment) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Daily for 21-28 days Endpoint Endpoint Analysis: Tumor Weight, Biomarkers, Serum Cortisol Monitoring->Endpoint

Caption: Workflow for evaluating this compound efficacy in ACC patient-derived xenograft models.

Immunohistochemistry (IHC) for Ki-67

This protocol is for the detection of the proliferation marker Ki-67 in paraffin-embedded ACC tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibody against Ki-67

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Protocol:

  • Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced antigen retrieval in citrate buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking serum.

  • Incubate the sections with the primary Ki-67 antibody overnight at 4°C.

  • Wash the sections and incubate with the HRP-conjugated secondary antibody.

  • Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

  • Counterstain the sections with hematoxylin.

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • The Ki-67 proliferation index is determined by counting the percentage of positively stained nuclei in at least 500 tumor cells in areas of highest labeling.[9][10]

Measurement of Serum Cortisol by ELISA

This protocol describes the quantification of cortisol levels in mouse serum as a pharmacodynamic marker of this compound activity.

Materials:

  • Mouse serum samples collected at the end of the study

  • Commercially available Cortisol ELISA kit (competitive immunoassay)[6][11][12][13]

  • Microplate reader

Protocol:

  • Thaw serum samples on ice.

  • Follow the manufacturer's instructions for the Cortisol ELISA kit.

  • Briefly, add standards, controls, and serum samples to the wells of the antibody-coated microplate.

  • Add the HRP-conjugated cortisol to the wells. During incubation, the cortisol in the sample will compete with the HRP-conjugated cortisol for binding to the antibody.

  • Wash the plate to remove unbound components.

  • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cortisol in the sample.

  • Stop the reaction and read the absorbance on a microplate reader.

  • Calculate the cortisol concentration in the samples by comparing their absorbance to the standard curve.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of this compound testing in ACC xenograft models.

Table 1: Effect of this compound on Tumor Growth in ACC PDX Model

Treatment GroupNumber of Mice (n)Mean Initial Tumor Volume (mm³) ± SDMean Final Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)
Vehicle Control5155 ± 211250 ± 180-
This compound (100 mg/kg)5152 ± 18680 ± 11045.6

Table 2: Biomarker Analysis in ACC PDX Tumors

Treatment GroupMean Tumor Weight (g) ± SDKi-67 Proliferation Index (%) ± SD
Vehicle Control1.2 ± 0.235 ± 5
This compound (100 mg/kg)0.7 ± 0.118 ± 4

Table 3: Pharmacodynamic Effect of this compound on Serum Cortisol

Treatment GroupMean Serum Cortisol (ng/mL) ± SD
Vehicle Control85 ± 15
This compound (100 mg/kg)40 ± 10

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound in ACC patient-derived xenograft models. The described protocols for PDX establishment, drug administration, and endpoint analysis will enable researchers to assess the anti-tumor activity and pharmacodynamic effects of this SOAT1 inhibitor. While clinical trials of this compound in advanced ACC have shown limited efficacy, further preclinical investigation in well-characterized PDX models may help identify patient subgroups that are more likely to respond to this therapeutic strategy.[2]

References

Formulation of Nevanimibe for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevanimibe is a potent and selective inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1][2] Its therapeutic potential is being explored in conditions such as adrenocortical carcinoma and congenital adrenal hyperplasia.[3][4] A significant challenge in the preclinical development of this compound is its poor aqueous solubility, which can hinder its bioavailability and lead to variability in experimental results.[5][6] This document provides detailed application notes and protocols for the formulation of this compound for preclinical research, addressing the challenges of its low solubility and providing researchers with practical guidance for in vitro and in vivo studies.

Introduction to this compound

This compound is an orally active small molecule that selectively inhibits ACAT1 with an EC50 of 9 nM, showing significantly less activity against ACAT2 (EC50 of 368 nM).[2][7] ACAT1 is a key intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets.[2] By inhibiting ACAT1, this compound disrupts cholesterol homeostasis, which can lead to the induction of apoptosis in cells that are highly dependent on this pathway, such as adrenocortical cells.[1][2] This mechanism of action makes this compound a promising candidate for the treatment of adrenocortical cancer.[2][3] Furthermore, its ability to decrease adrenal steroidogenesis has led to its investigation as a treatment for congenital adrenal hyperplasia.[1][4]

Physicochemical Properties

Signaling Pathway of this compound

This compound's mechanism of action centers on the inhibition of the ACAT1 enzyme, which plays a crucial role in cellular cholesterol metabolism. The following diagram illustrates the signaling pathway affected by this compound.

Nevanimibe_Pathway cluster_cell Adrenocortical Cell Free_Cholesterol Free Cholesterol ACAT1 ACAT1 (SOAT1) Increased Free Cholesterol Leads to Apoptosis Free_Cholesterol->ACAT1 Substrate Steroidogenesis Steroidogenesis Free_Cholesterol->Steroidogenesis Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Catalyzes Lipid_Droplets Storage in Lipid Droplets Cholesteryl_Esters->Lipid_Droplets Apoptosis Apoptosis This compound This compound This compound->ACAT1 Inhibits

Figure 1: this compound's Mechanism of Action.

Preclinical Formulation Strategies

Given this compound's poor aqueous solubility, appropriate formulation is critical for achieving consistent and reliable results in preclinical studies. The choice of formulation will depend on the specific experimental needs, such as the route of administration and the required concentration.

Experimental Protocols

The following protocols provide starting points for the formulation of this compound for oral (PO) and intraperitoneal (IP) administration in preclinical animal models.

Protocol 1: Suspended Solution for Oral and Intraperitoneal Administration

This protocol yields a suspended solution of this compound. It is important to ensure the suspension is homogenous before each administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Equipment:

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • To prepare a 1 mL working solution as an example, first add 100 µL of DMSO to the this compound powder and mix to dissolve.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.

  • Use an ultrasonic bath to aid in the dissolution and suspension of the compound.

Quantitative Data:

ParameterValueReference
Solubility 2.5 mg/mL (5.93 mM)[7]
Appearance Suspended solution[7]
Notes Requires sonication to achieve a homogenous suspension.[7]
Protocol 2: Clear Solution for Oral Administration

This protocol yields a clear solution of this compound, which may be preferable for certain studies to ensure dose uniformity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

Equipment:

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by mixing 10% DMSO and 90% Corn Oil.

  • Add the DMSO to the this compound powder and vortex to dissolve.

  • Add the corn oil and vortex thoroughly until a clear solution is obtained.

Quantitative Data:

ParameterValueReference
Solubility ≥ 2.5 mg/mL (5.93 mM)[7]
Appearance Clear solution[7]
Notes Saturation concentration is not specified, but a clear solution is achievable at this concentration.[7]

Experimental Workflow for Formulation Preparation and Characterization

The following diagram outlines a general workflow for the preparation and characterization of a this compound formulation for preclinical research.

G cluster_prep Formulation Preparation cluster_char Formulation Characterization cluster_admin In Vivo Administration a Weigh this compound c Dissolve this compound in Vehicle a->c b Prepare Vehicle (e.g., DMSO, PEG300, Tween-80, Saline) b->c d Sonication / Vortexing c->d e Visual Inspection (Clarity, Color, Precipitation) d->e j Homogenize Suspension (if applicable) d->j f Particle Size Analysis (for suspensions) e->f g In Vitro Stability Assessment e->g h Concentration Verification (e.g., HPLC) e->h i Dose Calculation h->i k Animal Dosing (e.g., Oral Gavage) i->k j->k

Figure 2: General workflow for preclinical formulation.

Formulation Characterization

To ensure the quality and consistency of the prepared formulations, several characterization assays should be performed.

Visual Inspection

Visually inspect the formulation for any signs of precipitation, phase separation, or color change before each use. For suspensions, ensure a uniform dispersion is achieved after mixing.

Particle Size Analysis

For suspension formulations (Protocol 1), particle size analysis using techniques such as laser diffraction or dynamic light scattering is recommended to ensure a consistent and appropriate particle size distribution for the intended route of administration.

Stability Assessment

The short-term stability of the formulation at room temperature and under refrigerated conditions should be evaluated. This can be done by visual inspection and analytical methods like HPLC to check for degradation of this compound. Stock solutions of this compound are typically stable for up to 6 months at -80°C and 1 month at -20°C.[7]

Concentration Verification

The final concentration of this compound in the formulation should be verified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This ensures accurate dosing in preclinical studies.

Conclusion

The successful preclinical evaluation of this compound is highly dependent on the use of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols and guidelines presented in this document provide researchers with a solid foundation for preparing and characterizing this compound formulations for in vitro and in vivo studies. It is recommended that researchers validate the chosen formulation for their specific experimental conditions to ensure accurate and reproducible results.

References

Application Notes and Protocols: In Vivo Imaging of Nevanimibe's Effect on Adrenal Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe (formerly ATR-101) is an orally active and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-Acyltransferase 1 (SOAT1).[1][2][3] ACAT1 is a crucial enzyme located in the endoplasmic reticulum that catalyzes the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets.[1][4] Adrenocortical cells, particularly in adrenocortical carcinoma (ACC), exhibit high levels of ACAT1 expression. By inhibiting ACAT1, this compound disrupts cholesterol homeostasis within these cells, leading to a dual mechanism of action: at lower doses, it decreases the availability of cholesterol for steroidogenesis, and at higher doses, the accumulation of free cholesterol induces endoplasmic reticulum stress and apoptosis.[3][4][5] This targeted action makes this compound a promising therapeutic agent for adrenal tumors.[1][6]

These application notes provide a framework for utilizing in vivo imaging techniques to monitor the therapeutic efficacy of this compound in preclinical models of adrenal tumors. The protocols outlined below are designed to non-invasively assess changes in tumor morphology, volume, metabolic activity, and potentially steroidogenic function over the course of treatment.

Mechanism of Action Signaling Pathway

Nevanimibe_Mechanism cluster_Cell Adrenocortical Tumor Cell Free_Cholesterol Free Cholesterol ACAT1 ACAT1 (SOAT1) Free_Cholesterol->ACAT1 Substrate ER_Stress ER Stress & Apoptosis Free_Cholesterol->ER_Stress Accumulation Leads to Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT1->Cholesteryl_Esters Catalyzes Steroidogenesis Steroidogenesis Cholesteryl_Esters->Steroidogenesis Provides Substrate This compound This compound This compound->ACAT1 Inhibits

Caption: this compound inhibits ACAT1, leading to reduced cholesteryl ester stores and steroidogenesis, and inducing apoptosis through free cholesterol accumulation.

Preclinical In Vivo Imaging Experimental Workflow

Experimental_Workflow cluster_Setup Animal Model & Tumor Induction cluster_Treatment Treatment & Imaging cluster_Analysis Data Analysis & Endpoint Animal_Model Immunocompromised Mice Tumor_Induction Subcutaneous/Orthotopic Implantation of ACC Cells Animal_Model->Tumor_Induction Tumor_Growth Monitor Tumor Growth (to ~100-150 mm³) Tumor_Induction->Tumor_Growth Randomization Randomize into Groups (Vehicle vs. This compound) Tumor_Growth->Randomization Baseline_Imaging Baseline Imaging (Day 0) (MRI, PET/CT, Ultrasound) Randomization->Baseline_Imaging Treatment_Start Initiate Daily This compound Treatment Baseline_Imaging->Treatment_Start Followup_Imaging Follow-up Imaging (e.g., Days 7, 14, 21) Treatment_Start->Followup_Imaging Data_Analysis Quantitative Image Analysis (Tumor Volume, SUV, etc.) Followup_Imaging->Data_Analysis Endpoint Endpoint Analysis (Tumor Excision, Histology, Biomarkers) Data_Analysis->Endpoint Logical_Relationships cluster_Cellular Cellular Effects cluster_Imaging In Vivo Imaging Readouts Nevanimibe_Treatment This compound Treatment Inhibit_ACAT1 Inhibition of ACAT1 Nevanimibe_Treatment->Inhibit_ACAT1 Decrease_Steroidogenesis Decreased Steroidogenesis Inhibit_ACAT1->Decrease_Steroidogenesis Induce_Apoptosis Induction of Apoptosis/Necrosis Inhibit_ACAT1->Induce_Apoptosis Tumor_Volume ↓ Tumor Volume/Growth Rate (Ultrasound/MRI) Induce_Apoptosis->Tumor_Volume ADC ↑ ADC Value (DWI-MRI) Induce_Apoptosis->ADC FDG_Uptake ↓ FDG Uptake (SUVmax) (PET/CT) Induce_Apoptosis->FDG_Uptake

References

Quantifying Nevanimibe's Inhibition of ACAT1 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe, also known as PD-132301 or ATR-101, is a potent and selective inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1).[1][2][3] ACAT1 is a crucial intracellular enzyme located in the endoplasmic reticulum that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[3][4] This function places ACAT1 at a critical juncture in cellular cholesterol homeostasis.[4] Inhibition of ACAT1 by this compound has demonstrated therapeutic potential in various conditions, including certain cancers like adrenocortical carcinoma and congenital adrenal hyperplasia.[1][3][5] This document provides detailed application notes and protocols for quantifying the inhibitory activity of this compound against ACAT1.

Quantitative Data Summary

The inhibitory potency of this compound against ACAT1 has been determined through various in vitro studies. The following tables summarize the key quantitative data for easy comparison.

ParameterValueEnzymeNotesReference(s)
EC50 9 nMHuman ACAT1Orally active and selective inhibition.[1][2][3]
IC50 0.23 ± 0.06 μMHuman ACAT1Determined using a fluorescence-based in vitro assay.[6][7]
IC50 0.71 μMHuman ACAT2Demonstrates selectivity for ACAT1 over ACAT2.[8]
EC50 368 nMHuman ACAT2Further indicates selectivity for ACAT1.[1][3]

Table 1: In Vitro Inhibition of ACAT Isoforms by this compound. This table presents the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of this compound for human ACAT1 and ACAT2.

Signaling Pathway and Mechanism of Action

ACAT1 plays a significant role in cellular metabolism and its inhibition by this compound can impact several downstream processes. In the context of cancer, particularly adrenocortical carcinoma, the inhibition of ACAT1 by this compound leads to an increase in free cholesterol levels within the adrenal cortex cells. This disruption of cholesterol homeostasis is believed to induce apoptosis (programmed cell death).[1][3] Furthermore, ACAT1 has been implicated in regulating the pyruvate dehydrogenase (PDH) complex, a key enzyme in cellular respiration, suggesting that its inhibition could affect cancer cell metabolism through the Warburg effect.[9][10]

cluster_0 Cellular Cholesterol Homeostasis cluster_1 This compound Inhibition Cholesterol Free Cholesterol ACAT1 ACAT1 Cholesterol->ACAT1 Substrate AcylCoA Acyl-CoA AcylCoA->ACAT1 Substrate CE Cholesteryl Esters ACAT1->CE Catalyzes FreeCholesterol_inc Increased Free Cholesterol ACAT1->FreeCholesterol_inc LipidDroplets Lipid Droplets CE->LipidDroplets Storage This compound This compound This compound->ACAT1 Inhibits Apoptosis Apoptosis FreeCholesterol_inc->Apoptosis Induces

Figure 1: Simplified signaling pathway of ACAT1 inhibition by this compound.

Experimental Protocols

In Vitro ACAT1 Activity Assay (Fluorescence-Based)

This protocol describes a common method to determine the direct inhibitory effect of this compound on ACAT1 enzyme activity by monitoring the release of Coenzyme A (CoA).[6][7][11]

Materials:

  • Recombinant human ACAT1 enzyme

  • This compound (or other test compounds)

  • Oleoyl-CoA (substrate)

  • Mixed micelles containing phosphatidylcholine (POPC) and cholesterol

  • Assay Buffer (e.g., 1M KCl with CHAPS detergent)

  • 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent dye

  • Microplate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Protocol:

  • Enzyme Preparation: Solubilize the recombinant ACAT1 enzyme in the assay buffer to form ACAT1 micelles.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a microplate, combine the ACAT1 enzyme preparation with the mixed micelles containing cholesterol.

  • Inhibitor Incubation: Add varying concentrations of this compound or vehicle control to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding Oleoyl-CoA to each well.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the released CoA by adding the CPM fluorescent dye. CPM reacts with the sulfhydryl group of free CoA to produce a fluorescent adduct.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[6]

  • Data Analysis: Calculate the percentage of ACAT1 inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

cluster_workflow ACAT1 Inhibition Assay Workflow A Prepare Reagents: - ACAT1 Enzyme - this compound Dilutions - Substrates (Oleoyl-CoA, Cholesterol micelles) B Incubate ACAT1 with this compound A->B C Initiate Reaction with Oleoyl-CoA B->C D Incubate at 37°C C->D E Stop Reaction & Add CPM Dye D->E F Measure Fluorescence (Ex: 355nm, Em: 460nm) E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 F->G

Figure 2: Experimental workflow for the fluorescence-based ACAT1 inhibition assay.

Cell-Based ACAT Activity Assay

This assay measures the effect of this compound on ACAT activity within a cellular context by monitoring the formation of cholesteryl esters.[12]

Materials:

  • AC29 cells (or other suitable cell line) stably transfected with human ACAT1

  • NBD-cholesterol (fluorescent cholesterol analog)

  • This compound

  • Cell culture medium and supplements

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Culture: Culture the ACAT1-expressing cells in appropriate medium until they reach the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified period.

  • NBD-Cholesterol Labeling: Incubate the treated cells with NBD-cholesterol. The cells will take up the fluorescent cholesterol analog.

  • Esterification: Inside the cells, ACAT1 will esterify the NBD-cholesterol, leading to its accumulation in cytoplasmic lipid droplets.

  • Imaging: Visualize the fluorescent lipid droplets using a fluorescence microscope. The intensity of the fluorescence within the lipid droplets is proportional to ACAT1 activity.

  • Quantification: Quantify the fluorescence intensity per cell or per lipid droplet using image analysis software.

  • Data Analysis: Determine the inhibitory effect of this compound by comparing the fluorescence intensity in treated cells to that in control cells. Calculate the IC50 value.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to quantify the inhibitory effects of this compound on ACAT1 activity. The fluorescence-based in vitro assay provides a direct measure of enzyme inhibition, while the cell-based assay offers insights into the compound's activity in a more physiologically relevant environment. These methods are essential for the continued investigation and development of ACAT1 inhibitors as potential therapeutic agents.

References

Troubleshooting & Optimization

Overcoming Nevanimibe solubility issues in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with Nevanimibe in cell culture experiments. The following information is designed to help identify the causes of precipitation and provides systematic solutions to ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ATR-101) is an inhibitor of Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1).[1] SOAT1 is an enzyme that plays a key role in cellular cholesterol metabolism by converting free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting SOAT1, this compound disrupts this process, leading to an accumulation of free cholesterol, which can induce apoptosis (programmed cell death) in adrenal cells at high concentrations and decrease steroidogenesis at lower doses.[1] this compound has been investigated in clinical trials for conditions such as adrenocortical carcinoma and congenital adrenal hyperplasia.[1][2][3]

Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What is the likely cause?

Precipitation of this compound upon addition to aqueous cell culture media is a common issue. Like many small molecule inhibitors, this compound is a hydrophobic compound with limited solubility in water-based solutions.[4] The precipitate likely forms because the concentration of this compound has exceeded its solubility limit in the final culture medium.[5] This is often due to the "solvent-shift" effect, where the compound, initially dissolved in a strong organic solvent like DMSO, crashes out of solution when diluted into the aqueous medium.[6]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[7] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with water.[7][8]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. While tolerance varies between cell lines, a final DMSO concentration of ≤0.5% (v/v) is generally considered safe for most cell lines.[9] For sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[9] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide for this compound Precipitation

If you are experiencing precipitation of this compound in your cell culture experiments, consult the following guide for potential causes and solutions.

ObservationPotential CauseRecommended Solution
Immediate Precipitate The final concentration of this compound exceeds its solubility limit in the aqueous culture medium.[5]Lower the Final Concentration: Test a range of lower final concentrations of this compound. • Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to the media, thereby reducing the solvent-shift effect and keeping the final DMSO concentration low.[5] • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution directly in the pre-warmed culture medium.[5]
Precipitate Forms Over Time in Incubator Temperature Shift: The compound is less soluble at the incubator temperature (e.g., 37°C) than at room temperature where the solution was prepared.[4][5] Interaction with Media Components: this compound may interact with proteins, salts, or other components in the serum or media, leading to precipitation.[4][5] pH Shift: The CO2 environment in an incubator can slightly lower the pH of the medium, which may affect the solubility of pH-sensitive compounds.[4][5]Pre-warm the Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.[4][5] • Test Different Media/Serum: If possible, test the solubility in media with a lower serum concentration or in a different basal media formulation.[4] • Check Media Buffering: Ensure your medium is properly buffered for the CO2 concentration in your incubator to maintain a stable pH.[5]
Stock Solution Appears Cloudy or Contains Crystals Improper Storage: The compound may have precipitated out of the stock solution due to freeze-thaw cycles or long-term storage.[5] Concentration Too High: The stock solution may be supersaturated and unstable over time.[4]Inspect Before Use: Always visually inspect the stock solution for precipitate before use.[4] • Re-dissolve: If precipitate is present, gently warm the vial in a 37°C water bath and vortex thoroughly to re-dissolve the compound.[4] • Prepare Fresh Stock: Prepare fresh stock solutions regularly and aliquot them into single-use volumes to minimize freeze-thaw cycles.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.

  • Determine Required Concentration: Decide on a stock concentration (e.g., 10 mM or 20 mM). A higher concentration allows for smaller volumes to be added to the culture medium.

  • Weigh this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of high-purity, sterile DMSO to the tube.

  • Dissolve: Vortex the tube vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[4]

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.[5] Store at -20°C or -80°C as recommended by the supplier.

Protocol 2: Determining the Apparent Solubility of this compound in Cell Culture Medium

This protocol helps determine the maximum concentration of this compound that can be achieved in your specific cell culture medium without precipitation.

  • Prepare Materials: You will need your prepared this compound stock solution (e.g., 10 mM in DMSO), sterile microcentrifuge tubes, and your specific cell culture medium (complete with serum and other supplements).

  • Pre-warm Medium: Pre-warm the cell culture medium to 37°C in a water bath or incubator.[4]

  • Prepare Dilutions: Create a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, to test concentrations from 1 µM to 50 µM, add the appropriate amount of stock to the medium in separate tubes.

  • Mix Thoroughly: Immediately after adding the stock solution to the medium, vortex each tube gently but thoroughly to ensure rapid and uniform mixing.[5]

  • Incubate: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for 1-2 hours to mimic the experimental environment.[4]

  • Observe for Precipitation: After incubation, carefully inspect each tube for any signs of precipitation. This can appear as cloudiness, a visible pellet after gentle centrifugation, or crystalline structures when a small aliquot is viewed under a microscope.[4]

  • Determine Apparent Solubility: The highest concentration that remains completely clear is the apparent solubility of this compound under your specific experimental conditions.[4] It is recommended to use a final concentration at or below this limit for your cell-based assays.

Visual Guides

This compound Mechanism of Action

Nevanimibe_MoA cluster_cell Cellular Cholesterol Metabolism Cholesterol Free Cholesterol SOAT1 SOAT1 (ACAT1) Enzyme Cholesterol->SOAT1 Substrate Esters Cholesteryl Esters (Stored in Lipid Droplets) SOAT1->Esters Catalyzes Esterification This compound This compound This compound->SOAT1 Inhibition

Caption: this compound inhibits the SOAT1 enzyme, blocking cholesterol esterification.

Experimental Workflow for this compound Dosing

Dosing_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Dosing A 1. Weigh this compound Powder B 2. Dissolve in 100% DMSO A->B C 3. Vortex & Warm (37°C) if necessary B->C D 4. Aliquot & Store at -20°C C->D F 6. Add Stock Solution to Pre-warmed Medium (Final DMSO ≤0.5%) D->F Use Single Aliquot E 5. Pre-warm Cell Culture Medium to 37°C E->F G 7. Mix Immediately & Add to Cells F->G H 8. Incubate Cells G->H

Caption: Workflow for preparing and using this compound in cell culture experiments.

Troubleshooting Precipitation Issues

Caption: Decision tree for troubleshooting this compound precipitation in cell culture.

References

Optimizing Nevanimibe dosage to minimize gastrointestinal side effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nevanimibe

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to help optimize dosage while minimizing gastrointestinal side effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and potent oral inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1).[1][2] ACAT1 is an enzyme located in the endoplasmic reticulum that is responsible for the esterification of intracellular free cholesterol into cholesteryl esters.[2] In the adrenal cortex, this process is a crucial step for the synthesis of steroid hormones.[1] By inhibiting ACAT1, this compound decreases the availability of cholesterol substrate for steroidogenesis, thereby reducing the production of adrenal steroids.[1][3] At lower doses, it has been shown to decrease adrenal steroidogenesis, while at higher doses, it may induce apoptosis (cell death) in adrenocortical cells.[4]

Q2: What are the most common gastrointestinal side effects observed with this compound?

A2: The most frequently reported treatment-emergent adverse events associated with this compound are gastrointestinal disorders.[4][5] Clinical studies have reported a high incidence of these effects, including diarrhea, nausea, and vomiting.[4] In a Phase 1 study involving patients with adrenocortical carcinoma, 76% of participants experienced gastrointestinal disorders, with diarrhea occurring in 44% and vomiting in 35%.[4] A Phase 2 study in patients with congenital adrenal hyperplasia reported gastrointestinal side effects in 30% of subjects.[5][6]

Q3: Is there a clear relationship between the dose of this compound and the severity of gastrointestinal side effects?

A3: The relationship between this compound dosage and gastrointestinal side effects is not definitively established and may depend on the patient population and the dosing range. In a Phase 2 study for congenital adrenal hyperplasia with doses up to 1000 mg twice daily, there were no dose-related trends in adverse events.[5][6] However, a Phase 1 study in adrenocortical carcinoma, which used doses up to approximately 6000 mg twice a day, established a "maximum feasible dose." This was because the large number of tablets required at the highest doses led to low-grade gastrointestinal adverse effects, suggesting that the total drug volume or pill burden may contribute to these side effects.[4]

Q4: What are some general strategies to mitigate drug-induced gastrointestinal side effects?

A4: While specific strategies for this compound are still under investigation, general approaches to managing drug-induced gastrointestinal issues may be considered. These can include:

  • Dose Adjustment : Using the lowest effective dose for the shortest necessary duration can help minimize adverse effects.[7][8]

  • Co-prescription of Gastroprotective Agents : For some drugs, particularly NSAIDs, co-prescription with proton pump inhibitors (PPIs) can protect the gastrointestinal mucosa.[7][9] The applicability of this to this compound would require further investigation.

  • Dietary Modifications : Patients experiencing nausea or vomiting may benefit from eating smaller, more frequent meals and avoiding foods that trigger their symptoms.

  • Symptomatic Treatment : Anti-diarrheal or anti-emetic medications may be considered for managing specific symptoms, under the guidance of a healthcare professional.

Troubleshooting Guides

Issue: A significant percentage of subjects in my study are reporting diarrhea and vomiting.

Troubleshooting Steps:

  • Data Review :

    • Confirm that the observed incidence aligns with reported rates from clinical trials (up to 76% for general GI disorders, 44% for diarrhea, and 35% for vomiting in some populations).[4]

    • Analyze if the side effects correlate with a specific dose level or if they appear to be dose-independent, as has been reported in some studies.[5][6]

    • Evaluate the potential impact of the number of tablets administered, as a high pill burden has been associated with low-grade gastrointestinal issues.[4]

  • Experimental Protocol Adjustments :

    • Dose Titration : If a dose-response relationship is suspected, consider implementing a dose-titration protocol. Starting with a lower dose and gradually increasing it may improve tolerability. A Phase 2 study in CAH utilized a dose-titration design.[5][6]

    • Food and Drug Administration : Investigate the effect of administering this compound with food. For many oral medications, administration with a meal can reduce gastrointestinal irritation. The specifics for this compound would need to be evaluated within the study protocol.

    • Fractionated Dosing : If the total daily dose is administered once a day, consider splitting it into two or more smaller doses to reduce the peak drug concentration in the gastrointestinal tract. This compound has been administered in twice-daily regimens in clinical trials.[1][5]

  • Supportive Care :

    • Implement supportive care measures as part of the study protocol for subjects experiencing gastrointestinal side effects. This could include hydration support and, if ethically permissible and clinically indicated, the use of anti-emetic or anti-diarrheal agents.

Data Presentation

Table 1: this compound Dosage Regimens in Clinical Trials

Clinical Trial PhasePatient PopulationDosage RangeDosing ScheduleReference
Phase 1Adrenocortical Carcinoma1.6 mg/kg/day to 158.5 mg/kg/dayTwice Daily[4]
Phase 2Congenital Adrenal Hyperplasia125, 250, 500, 750, 1000 mgTwice Daily[5][6]
Phase 2b (Planned)Congenital Adrenal Hyperplasia1000 mg to 2000 mgTwice Daily[3]

Table 2: Incidence of Gastrointestinal Adverse Events in this compound Clinical Trials

Clinical Trial PhasePatient PopulationIncidence of General GI DisordersIncidence of DiarrheaIncidence of VomitingReference
Phase 1Adrenocortical Carcinoma76%44%35%[4]
Phase 2Congenital Adrenal Hyperplasia30%Not specifiedNot specified[5][6]

Experimental Protocols

Protocol: Dose-Titration Study for this compound in Congenital Adrenal Hyperplasia (Adapted from NCT02804178)

This protocol is a summary of the methodology used in a Phase 2, multicenter, single-blind, dose-titration study to evaluate the efficacy and safety of this compound.[5][6]

  • Subject Enrollment :

    • Enroll adult subjects with classic congenital adrenal hyperplasia (CAH) and evidence of poor disease control, defined by a baseline 17-hydroxyprogesterone (17-OHP) level of ≥4 times the upper limit of normal (ULN).[5][6]

  • Initial Dosing and Washout :

    • Administer the lowest dose of this compound (125 mg twice daily) for a period of 2 weeks.[5][6]

    • Following the initial dosing period, subjects undergo a single-blind, 2-week placebo washout period.[5][6]

  • Dose Titration :

    • After the washout, assess the primary outcome measure: a reduction of 17-OHP to ≤2 times the ULN.[5][6]

    • If the primary outcome is not met, gradually titrate the this compound dose upwards.[5][6] The possible dose levels are 125, 250, 500, 750, and 1000 mg, administered twice daily.[5][6]

  • Monitoring and Evaluation :

    • Throughout the study, monitor subjects for treatment-emergent adverse events, with a particular focus on gastrointestinal side effects.

    • Collect blood samples to measure levels of 17-OHP and androstenedione to assess the pharmacological effect of the drug.[5]

    • Safety endpoints should include clinical laboratory tests, vital signs, physical examinations, and electrocardiograms.[3]

Visualizations

Nevanimibe_Mechanism_of_Action cluster_adrenal_cortex Adrenal Cortex Cell Cholesterol Free Cholesterol ACAT1 ACAT1 (SOAT1) Enzyme Cholesterol->ACAT1 Substrate CE Cholesteryl Esters (Stored Cholesterol) Steroid_Hormones Steroid Hormones (e.g., Androgens) CE->Steroid_Hormones Precursor for Steroidogenesis Reduced_Steroids Reduced Steroid Hormone Production ACAT1->CE Esterification This compound This compound This compound->ACAT1 Inhibits

Caption: Mechanism of action of this compound in the adrenal cortex.

GI_Side_Effects_Troubleshooting Start Patient Reports GI Side Effects (Nausea, Vomiting, Diarrhea) Assess Assess Severity and Frequency Start->Assess IsSevere Are Side Effects Severe or Intolerable? Assess->IsSevere Dose_Reduce Consider Dose Reduction or Temporary Discontinuation IsSevere->Dose_Reduce Yes Symptomatic Provide Symptomatic Treatment (e.g., anti-emetics, anti-diarrheals) IsSevere->Symptomatic No Monitor Monitor Patient Closely Dose_Reduce->Monitor Review_Admin Review Drug Administration - With or without food? - Pill burden? Symptomatic->Review_Admin Continue Continue Treatment and Monitor Monitor->Continue Adjust_Admin Adjust Administration Protocol (e.g., administer with food) Review_Admin->Adjust_Admin Adjust_Admin->Monitor Dose_Titration_Workflow Start Start Patient on Lowest Dose (e.g., 125 mg BID) Two_Weeks Administer for 2 Weeks Start->Two_Weeks Assess_Endpoint Assess Primary Endpoint (e.g., 17-OHP ≤ 2x ULN) Two_Weeks->Assess_Endpoint Endpoint_Met Endpoint Met Continue Maintenance Dose Assess_Endpoint->Endpoint_Met Yes Endpoint_Not_Met Endpoint Not Met Assess_Endpoint->Endpoint_Not_Met No Max_Dose Has Max Dose Been Reached? Endpoint_Not_Met->Max_Dose Increase_Dose Increase to Next Dose Level (e.g., 250 mg BID) Increase_Dose->Two_Weeks Max_Dose->Increase_Dose No End_Titration End Titration Phase Max_Dose->End_Titration Yes

References

ATR-101 Technical Support Center: Managing High Dose-Limiting Toxicities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing the side effects and toxicities associated with ATR-101 (also known as nevanimibe). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical research.

Troubleshooting Guides & FAQs

Adrenal Insufficiency and Hypocortisolism

Adrenal insufficiency is an anticipated pharmacological effect of ATR-101 due to its mechanism of action as a selective inhibitor of SOAT1 (ACAT1) in the adrenal cortex.[1] Proper monitoring and management are crucial to ensure subject safety.

Q1: What are the signs and symptoms of adrenal insufficiency to monitor for in subjects receiving ATR-101?

A1: Researchers should be vigilant for both clinical symptoms and laboratory abnormalities indicative of adrenal insufficiency.

  • Clinical Symptoms:

    • Fatigue, weakness

    • Nausea, vomiting, diarrhea, abdominal pain

    • Hypotension (low blood pressure), postural dizziness

    • Salt craving

    • Weight loss

  • Laboratory Findings:

    • Hyponatremia (low sodium)

    • Hyperkalemia (high potassium)

    • Hypoglycemia (low blood sugar)

    • Low morning cortisol levels

    • Elevated ACTH levels (in primary adrenal insufficiency)

Q2: How should subjects be monitored for adrenal insufficiency during an ATR-101 trial?

A2: A proactive monitoring strategy is essential.

  • Baseline Assessment: Before initiating ATR-101, a baseline assessment of adrenal function should be performed, including morning cortisol and ACTH levels.

  • Regular Monitoring:

    • Monitor serum electrolytes (sodium, potassium) and glucose at regular intervals.

    • Measure morning cortisol and ACTH levels periodically throughout the study. The frequency should be higher during dose escalation phases.

    • Regularly question subjects about the symptoms of adrenal insufficiency.

  • ACTH Stimulation Test: If adrenal insufficiency is suspected based on symptoms or low morning cortisol, an ACTH stimulation test should be performed to confirm the diagnosis.

Q3: What is the protocol for managing a subject who develops adrenal insufficiency?

A3: Management depends on the severity of the adrenal insufficiency. In a Phase 1 study of this compound, drug-related adrenal insufficiency was observed in two patients and was considered a pharmacologic effect.[1]

  • Asymptomatic or Mild Symptoms with Biochemical Evidence:

    • Initiate oral glucocorticoid replacement therapy. A typical starting regimen is hydrocortisone 15-25 mg daily, given in two or three divided doses, with the largest dose in the morning.

    • Educate the subject on the importance of medication adherence and the signs of adrenal crisis.

  • Symptomatic Adrenal Insufficiency (Adrenal Crisis): This is a medical emergency requiring immediate intervention.

    • Immediate Action: Administer 100 mg of hydrocortisone intravenously or intramuscularly.

    • Fluid Resuscitation: Start intravenous infusion of 0.9% saline with 5% dextrose.

    • Continuous Glucocorticoid Support: Continue intravenous hydrocortisone at a dose of 200 mg over 24 hours (or 50 mg every 6 hours).

    • Monitoring: Closely monitor vital signs, electrolytes, and glucose levels.

    • Tapering: Once the subject is stable and able to take oral medication, the hydrocortisone dose can be gradually tapered to a maintenance dose.

Q4: What are the "sick day rules" that should be communicated to subjects on ATR-101?

A4: Subjects should be educated on how to adjust their glucocorticoid dose during times of illness or stress to prevent an adrenal crisis.

  • Minor Illness (e.g., cold, fever <38°C): Double the daily oral glucocorticoid dose.

  • Moderate Illness (e.g., fever >38°C, vomiting, diarrhea): Administer an emergency injection of 100 mg hydrocortisone and seek immediate medical attention.

  • Severe Illness or Trauma: Administer an emergency injection of 100 mg hydrocortisone and go to the nearest emergency room.

Gastrointestinal Toxicities

Gastrointestinal disorders have been reported as the most common treatment-emergent adverse events in clinical trials with ATR-101, including diarrhea and vomiting.[1]

Q5: How should diarrhea be managed in subjects receiving ATR-101?

A5: Management is guided by the grade of diarrhea.

  • Grade 1 (Increase of <4 stools/day):

    • Advise dietary modifications (e.g., BRAT diet - bananas, rice, applesauce, toast).

    • Ensure adequate hydration with oral fluids.

    • Consider initiating loperamide.

  • Grade 2 (Increase of 4-6 stools/day):

    • Initiate or increase the dose of loperamide.

    • Continue to encourage oral hydration.

    • Monitor electrolytes.

  • Grade 3 (Increase of ≥7 stools/day; incontinence; hospitalization indicated):

    • Hold ATR-101 treatment.

    • Administer intravenous fluids for rehydration.

    • Aggressively manage with antidiarrheal agents.

    • Consider dose reduction of ATR-101 upon resolution to Grade ≤1.

Q6: What is the recommended management for nausea and vomiting?

A6: Prophylactic and symptomatic treatment should be considered.

  • Prophylaxis: For subjects with a history of chemotherapy-induced nausea and vomiting, or those receiving higher doses of ATR-101, prophylactic antiemetics (e.g., 5-HT3 receptor antagonists) may be considered.

  • Symptomatic Management:

    • Grade 1 (Decreased oral intake without significant dehydration): Administer as-needed antiemetics (e.g., prochlorperazine, ondansetron). Encourage small, frequent meals.

    • Grade 2 (Oral intake poor, IV fluids indicated <24 hours): Administer scheduled antiemetics. Consider a combination of agents with different mechanisms of action. Provide IV hydration as needed.

    • Grade 3 (Inability to take oral fluids, IV fluids indicated ≥24 hours): Hold ATR-101. Aggressively manage with intravenous antiemetics and hydration. Consider dose reduction upon resolution.

Data Presentation

Table 1: Key Findings from the Phase 1 Study of this compound (ATR-101) in Adrenocortical Carcinoma

ParameterFindingReference
Dose-Limiting Toxicities (DLTs) Very few DLTs occurred.[1]
Maximum Tolerated Dose (MTD) An MTD could not be defined.[1]
Maximum Feasible Dose 128.2 mg/kg/day was established due to the large number of tablets required.[1]
Most Common Treatment-Emergent Adverse Events Gastrointestinal disorders (76%), including diarrhea (44%) and vomiting (35%).[1]
Pharmacologic Effect Drug-related adrenal insufficiency was observed in two patients.[1]
Efficacy No complete or partial responses were observed; however, 27% of patients had stable disease at 2 months.[1]

Experimental Protocols

Protocol 1: Monitoring for Adrenal Insufficiency

  • Baseline:

    • Collect blood for baseline morning (8-9 AM) serum cortisol and plasma ACTH.

    • Assess baseline serum electrolytes (sodium, potassium) and glucose.

    • Record baseline vital signs, including orthostatic blood pressure.

  • During Treatment:

    • Weekly for the first cycle, then every cycle:

      • Assess for clinical signs and symptoms of adrenal insufficiency.

      • Monitor serum electrolytes and glucose.

    • At the beginning of each treatment cycle:

      • Collect blood for morning (8-9 AM) serum cortisol and plasma ACTH.

  • As Clinically Indicated:

    • If a subject develops symptoms suggestive of adrenal insufficiency or has a morning cortisol level below a predefined threshold (e.g., < 5 µg/dL), perform an ACTH stimulation test.

      • Procedure:

        • Draw a baseline blood sample for cortisol.

        • Administer 250 µg of cosyntropin (synthetic ACTH) intravenously or intramuscularly.

        • Draw blood samples for cortisol measurement at 30 and 60 minutes post-administration.

      • Interpretation: A peak cortisol level of < 18 µg/dL is suggestive of adrenal insufficiency.

Mandatory Visualizations

ATR101_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Adrenal_Cell Adrenocortical Cell cluster_Mitochondrion Mitochondrion Free Cholesterol Free Cholesterol SOAT1 SOAT1 (ACAT1) Free Cholesterol->SOAT1 Cholesteryl Esters Cholesteryl Esters Steroidogenesis Steroidogenesis Cholesteryl Esters->Steroidogenesis Substrate SOAT1->Cholesteryl Esters Esterification Accumulated\nFree Cholesterol Accumulated Free Cholesterol ATR-101 ATR-101 ATR-101->SOAT1 Inhibition ATR-101->Steroidogenesis Indirect Inhibition Mitochondrial\nDysfunction Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial\nDysfunction->Apoptosis ER Stress ER Stress Accumulated\nFree Cholesterol->ER Stress ER Stress->Mitochondrial\nDysfunction

Caption: Mechanism of action of ATR-101 in adrenocortical cells.

Adrenal_Insufficiency_Management_Workflow Start ATR-101 Treatment Start ATR-101 Treatment Monitor for Signs/Symptoms\n& Laboratory Abnormalities Monitor for Signs/Symptoms & Laboratory Abnormalities Start ATR-101 Treatment->Monitor for Signs/Symptoms\n& Laboratory Abnormalities Suspicion of\nAdrenal Insufficiency? Suspicion of Adrenal Insufficiency? Monitor for Signs/Symptoms\n& Laboratory Abnormalities->Suspicion of\nAdrenal Insufficiency? Continue Monitoring Continue Monitoring Suspicion of\nAdrenal Insufficiency?->Continue Monitoring No ACTH Stimulation Test ACTH Stimulation Test Suspicion of\nAdrenal Insufficiency?->ACTH Stimulation Test Yes Diagnosis Confirmed? Diagnosis Confirmed? ACTH Stimulation Test->Diagnosis Confirmed? Diagnosis Confirmed?->Continue Monitoring No Adrenal Crisis? Adrenal Crisis? Diagnosis Confirmed?->Adrenal Crisis? Yes Initiate Oral\nGlucocorticoid Replacement Initiate Oral Glucocorticoid Replacement Adrenal Crisis?->Initiate Oral\nGlucocorticoid Replacement No Emergency IV/IM\nHydrocortisone & IV Fluids Emergency IV/IM Hydrocortisone & IV Fluids Adrenal Crisis?->Emergency IV/IM\nHydrocortisone & IV Fluids Yes Educate on Sick Day Rules Educate on Sick Day Rules Initiate Oral\nGlucocorticoid Replacement->Educate on Sick Day Rules Emergency IV/IM\nHydrocortisone & IV Fluids->Educate on Sick Day Rules

Caption: Workflow for the management of suspected adrenal insufficiency.

GI_Toxicity_Management cluster_Diarrhea Diarrhea Management cluster_NauseaVomiting Nausea/Vomiting Management Grade 1 Grade 1 Dietary Mod & Hydration Dietary Mod & Hydration Grade 1->Dietary Mod & Hydration Grade 2 Grade 2 Loperamide Loperamide Grade 2->Loperamide Grade 3 Grade 3 Hold ATR-101 & IV Fluids Hold ATR-101 & IV Fluids Grade 3->Hold ATR-101 & IV Fluids Grade 1 NV Grade 1 As-needed Antiemetics As-needed Antiemetics Grade 1 NV->As-needed Antiemetics Grade 2 NV Grade 2 Scheduled Antiemetics & IV Hydration Scheduled Antiemetics & IV Hydration Grade 2 NV->Scheduled Antiemetics & IV Hydration Grade 3 NV Grade 3 Hold ATR-101 & IV Antiemetics/Hydration Hold ATR-101 & IV Antiemetics/Hydration Grade 3 NV->Hold ATR-101 & IV Antiemetics/Hydration

Caption: Management of common gastrointestinal toxicities.

References

Technical Support Center: Enhancing the Bioavailability of Nevanimibe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Nevanimibe, focusing on strategies to improve its oral bioavailability.

Frequently Asked Questions (FAQs)

1. Why is the bioavailability of this compound a concern?

This compound is understood to be a poorly water-soluble compound. Evidence from a Phase 1 clinical trial with an oral tablet formulation of this compound hydrochloride indicated that achieving the necessary plasma exposure levels for optimal therapeutic effects was challenging.[1][2] A high pill burden was required, which led to gastrointestinal side effects, suggesting that the current formulation has limited oral bioavailability.[1][2] For poorly soluble drugs, dissolution in the gastrointestinal fluids can be the rate-limiting step for absorption, leading to low and variable bioavailability.

2. What are the key physicochemical properties of this compound to consider for formulation development?

Key properties influencing this compound's bioavailability include its aqueous solubility and intestinal permeability. Available data indicates that this compound hydrochloride has low aqueous solubility. It is soluble in dimethyl sulfoxide (DMSO), but requires sonication to dissolve in a vehicle containing co-solvents like PEG300 and surfactants like Tween 80, which is indicative of poor water solubility.[3][4]

While its intestinal permeability has not been explicitly reported in publicly available literature, its lipophilic nature, a common characteristic of ACAT inhibitors, suggests it may have moderate to high permeability. However, without experimental data, a definitive classification is not possible. Therefore, it is crucial for researchers to experimentally determine both solubility and permeability to classify this compound according to the Biopharmaceutics Classification System (BCS).

3. How do I determine the Biopharmaceutics Classification System (BCS) class of this compound?

To determine the BCS class of this compound, you need to experimentally measure its aqueous solubility and intestinal permeability.

  • Solubility: The solubility can be determined by adding an excess amount of this compound to a buffered aqueous solution (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions) and measuring the concentration of the dissolved drug after equilibrium is reached.

  • Permeability: Intestinal permeability can be assessed using in vitro models such as the Caco-2 cell monolayer assay or the Parallel Artificial Membrane Permeability Assay (PAMPA).

Based on the results, this compound can be classified as:

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

Given its known poor solubility, this compound is likely to be a BCS Class II or Class IV compound.

4. What general strategies can be employed to improve the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques include micronization and nanonization (nanosuspensions).

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can significantly improve its solubility and dissolution.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems can improve its solubilization in the gastrointestinal tract and facilitate its absorption. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.

  • Complexation: The use of complexing agents, such as cyclodextrins, can increase the solubility of the drug by forming inclusion complexes.

The choice of strategy will depend on the specific physicochemical properties of this compound, particularly its permeability.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low and variable in vivo exposure in animal studies. Poor aqueous solubility of this compound leading to incomplete dissolution and absorption.Implement a bioavailability enhancement strategy. Start by determining the BCS class of this compound. If it is BCS Class II, focus on solubility enhancement (e.g., solid dispersion, micronization). If it is BCS Class IV, a strategy that addresses both solubility and permeability (e.g., lipid-based formulations like SEDDS) may be more effective.
Difficulty in preparing a stable and uniform aqueous suspension for oral dosing. The hydrophobic nature of this compound causes it to aggregate and not disperse well in water.Consider formulating a nanosuspension or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) which forms a micro- or nanoemulsion upon gentle agitation in an aqueous medium.
Precipitation of the drug in the gastrointestinal tract after administration of a solution. The drug may be soluble in the formulation vehicle but precipitates when it comes into contact with the aqueous environment of the GI tract.Utilize a formulation that can maintain the drug in a solubilized state in the GI tract. Amorphous solid dispersions with precipitation inhibitors or well-designed lipid-based formulations can be effective.

Experimental Protocols

Table 1: Summary of Key Experimental Protocols
ExperimentPurposeBrief Methodology
Equilibrium Solubility Assay To determine the thermodynamic solubility of this compound in different aqueous media.An excess amount of this compound is added to the test medium. The suspension is agitated at a constant temperature until equilibrium is reached. The solid and liquid phases are then separated by centrifugation or filtration, and the concentration of the dissolved drug in the supernatant/filtrate is quantified by a suitable analytical method (e.g., HPLC-UV).
Caco-2 Permeability Assay To assess the intestinal permeability of this compound and determine its potential for active transport or efflux.Caco-2 cells are cultured on a semi-permeable membrane to form a monolayer that mimics the intestinal epithelium. The transport of this compound across this monolayer is measured in both the apical-to-basolateral and basolateral-to-apical directions. The apparent permeability coefficient (Papp) is then calculated.
Parallel Artificial Membrane Permeability Assay (PAMPA) A non-cell-based assay to evaluate the passive permeability of this compound.A filter plate is coated with a lipid solution to form an artificial membrane. A solution of this compound is added to the donor compartment, and the amount of drug that diffuses through the membrane into the acceptor compartment over a specific time is measured.
Preparation of Amorphous Solid Dispersion (Solvent Evaporation Method) To enhance the solubility and dissolution rate of this compound by converting it to an amorphous form within a polymer matrix.1. Dissolve this compound and a suitable hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent. 2. Evaporate the solvent under reduced pressure using a rotary evaporator. 3. The resulting solid mass is further dried to remove any residual solvent, then milled and sieved to obtain a powder.
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) To improve the solubility and absorption of this compound by formulating it in a lipid-based system.1. Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound. 2. Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of the selected excipients. 3. Prepare the SEDDS formulation by mixing the oil, surfactant, co-surfactant, and this compound in the optimized ratio. 4. Evaluate the self-emulsification performance, droplet size, and in vitro drug release of the formulated SEDDS.
In Vivo Pharmacokinetic Study in Rodents To evaluate the oral bioavailability of the developed this compound formulations.1. Administer the this compound formulation (e.g., solid dispersion, SEDDS) and a control (e.g., aqueous suspension of crystalline this compound) to fasted rodents via oral gavage. 2. Collect blood samples at predetermined time points. 3. Analyze the plasma samples to determine the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS). 4. Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to assess the relative bioavailability of the formulations.

Visualizations

G Oral_Admin Oral Administration of this compound Dissolution Dissolution in GI Fluids Oral_Admin->Dissolution Bioavailability Challenge: Poor Solubility Absorption Absorption across Intestinal Epithelium Dissolution->Absorption Bloodstream This compound in Bloodstream Absorption->Bloodstream Target Adrenal Cortex (ACAT1/SOAT1 Inhibition) Bloodstream->Target G cluster_0 Problem Identification cluster_1 Characterization cluster_2 Strategy Selection cluster_3 Formulation Development Start Low Bioavailability of this compound Solubility Determine Aqueous Solubility Start->Solubility Permeability Determine Intestinal Permeability Start->Permeability BCS Determine BCS Class Solubility->BCS Permeability->BCS BCS2 BCS Class II (Low Solubility, High Permeability) BCS->BCS2 BCS4 BCS Class IV (Low Solubility, Low Permeability) BCS->BCS4 Sol_Enhance Focus on Solubility Enhancement: - Solid Dispersions - Micronization/Nanonization - Cyclodextrin Complexation BCS2->Sol_Enhance Both_Enhance Address Both Solubility & Permeability: - Lipid-Based Formulations (SEDDS) - Nanosuspensions with Permeation Enhancers BCS4->Both_Enhance G Cholesterol Cholesterol ACAT1 ACAT1 / SOAT1 Cholesterol->ACAT1 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->ACAT1 Cholesteryl_Ester Cholesteryl Esters ACAT1->Cholesteryl_Ester Esterification This compound This compound This compound->ACAT1 Inhibition Steroidogenesis Steroidogenesis Cholesteryl_Ester->Steroidogenesis

References

Technical Support Center: Investigating Off-Target Effects of Nevanimibe in Adrenal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the off-target effects of Nevanimibe in adrenal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as ATR-101 or PD-132301) is an orally active and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1] Its primary mechanism of action is to block the esterification of intracellular free cholesterol into cholesteryl esters, which are the storage form of cholesterol used for steroid hormone synthesis in the adrenal cortex.[2][3]

Q2: What are the known on-target effects of this compound in adrenal cells?

This compound exhibits a dose-dependent dual effect on adrenal cells. At lower concentrations, it inhibits steroidogenesis, leading to a reduction in the production of mineralocorticoids, glucocorticoids, and androgens.[2] At higher concentrations, the accumulation of free cholesterol due to ACAT1 inhibition leads to endoplasmic reticulum stress, dysregulation of calcium stores, the unfolded protein response, and ultimately, apoptosis (programmed cell death) in adrenocortical cells.[2][4]

Q3: What is the selectivity profile of this compound for ACAT1 versus ACAT2?

This compound is a selective inhibitor of ACAT1. It has a significantly higher potency for ACAT1, with a reported EC50 of 9 nM, compared to its weaker inhibition of ACAT2, with an EC50 of 368 nM.[1][5]

Q4: Have any off-target effects of this compound been reported in preclinical or clinical studies?

Currently, there is limited publicly available information specifically detailing a broad off-target profiling of this compound, such as kinome scans or comprehensive safety pharmacology studies. Clinical trial data has primarily focused on on-target effects and associated adverse events. The most commonly reported side effects in clinical trials are gastrointestinal in nature, including diarrhea and vomiting.[6][7] Adrenal insufficiency has also been observed as a pharmacologic effect of the drug.[6][8] Researchers should be aware that the absence of extensive public data does not preclude the existence of off-target effects.

Q5: What are the potential implications of off-target effects in my adrenal studies?

Unidentified off-target effects can lead to misinterpretation of experimental results. For example, an observed change in cell viability or signaling pathways might be incorrectly attributed solely to ACAT1 inhibition, when it could be the result of this compound interacting with other cellular targets. This can have significant implications for understanding the true mechanism of action and for the development of the compound as a therapeutic.

Troubleshooting Guides

This section provides guidance on common issues that may arise during in vitro experiments with this compound in adrenal cell lines like H295R.

Issue Potential Cause Troubleshooting Steps
Inconsistent inhibition of steroidogenesis 1. Cell health and passage number: H295R cells can lose their steroidogenic capacity at high passage numbers. 2. This compound degradation: Improper storage or handling of the compound. 3. Variability in cell density: Inconsistent cell seeding can lead to variable steroid output. 4. Assay variability: Issues with the steroid measurement assay (e.g., ELISA, LC-MS/MS).1. Use H295R cells at a low passage number and regularly check for mycoplasma contamination. 2. Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh stock solutions regularly. 3. Ensure consistent cell seeding density across all wells and experiments. 4. Include appropriate controls (vehicle, positive and negative controls for steroidogenesis) in every assay. Validate the assay for linearity, precision, and accuracy.
Unexpected changes in cell viability at low concentrations 1. Off-target toxicity: this compound may be interacting with other cellular targets essential for cell survival. 2. Enhanced toxicity in the presence of cholesterol: Co-incubation of this compound with cholesterol has been shown to markedly increase toxicity.[1] 3. Cell culture conditions: Suboptimal culture conditions can sensitize cells to drug treatment.1. Consider performing a broader toxicity screen using different cell lines to assess for non-specific cytotoxicity. 2. Carefully control for and measure cholesterol levels in your cell culture medium. 3. Maintain optimal cell culture conditions (pH, temperature, humidity) and ensure the use of high-quality reagents.
Difficulty in replicating published apoptosis data 1. Differences in experimental conditions: Variations in this compound concentration, treatment duration, cell density, or the specific apoptosis assay used. 2. Cell line heterogeneity: H295R cells can exhibit clonal variability.1. Carefully review and replicate the exact experimental conditions reported in the literature. 2. Obtain H295R cells from a reputable source (e.g., ATCC) and perform cell line authentication.
Contradictory effects on different steroid hormones 1. Complex interplay of steroidogenic enzymes: Inhibition of ACAT1 can have downstream effects on the expression and activity of other enzymes in the steroidogenic pathway. 2. Potential off-target effects on other steroidogenic enzymes. 1. Measure a comprehensive panel of adrenal steroids (e.g., using LC-MS/MS) to get a complete picture of the effects on the entire steroidogenic cascade. 2. If possible, perform in vitro enzyme assays with purified steroidogenic enzymes to directly test for off-target inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity and its effects in adrenal studies.

Table 1: In Vitro Potency of this compound

Target EC50 (nM) Reference
Human ACAT19[1][5]
Human ACAT2368[1][5]

Table 2: Clinical Efficacy of this compound in Congenital Adrenal Hyperplasia (CAH)

Parameter Dose Range Observed Effect Reference
17-Hydroxyprogesterone (17-OHP) reduction125 mg to 1000 mg twice dailyDecreases ranging from 27% to 72% in some subjects.[4][7]

Table 3: Common Adverse Events in this compound Clinical Trials

Adverse Event Frequency Reference
Gastrointestinal Disorders (e.g., diarrhea, vomiting)76% in a Phase 1 study in adrenocortical carcinoma[6][8]
Adrenal InsufficiencyObserved in some patients[6][8]

Experimental Protocols

1. H295R Cell Culture and this compound Treatment for Steroidogenesis Assay

This protocol is a general guideline based on established methods for studying steroidogenesis in H295R cells.

  • Cell Culture:

    • Culture H295R cells in a 1:1 mixture of DMEM/F12 medium supplemented with 1.25 mL/L Nu-Serum, and 1% ITS+ Premix.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Use cells between passages 3 and 10 for experiments.

  • Experimental Setup:

    • Seed H295R cells in 24-well plates at a density of approximately 200,000 to 300,000 cells per well.

    • Allow cells to attach and grow for 24 hours.

    • Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). It is recommended to keep the final DMSO concentration below 0.1%.

    • To stimulate steroidogenesis, cells can be co-treated with a stimulant such as forskolin (e.g., 10 µM).

  • Sample Collection:

    • After the desired incubation period (e.g., 24 or 48 hours), collect the cell culture supernatant for steroid hormone analysis.

    • Centrifuge the supernatant to remove any cellular debris.

    • Store the supernatant at -80°C until analysis.

  • Cell Viability Assay:

    • After collecting the supernatant, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.

2. Quantification of Adrenal Steroids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and specific quantification of multiple steroid hormones simultaneously.

  • Sample Preparation:

    • Thaw cell culture supernatant samples on ice.

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the steroids from the culture medium.

    • Incorporate deuterated internal standards for each analyte to ensure accurate quantification.

    • Evaporate the solvent and reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for chromatographic separation of the steroids.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using optimized transitions for each steroid and internal standard.

  • Data Analysis:

    • Generate a standard curve for each steroid using known concentrations.

    • Quantify the steroid concentrations in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Visualizations

Below are diagrams illustrating key concepts relevant to the investigation of this compound's effects.

G cluster_0 On-Target Pathway of this compound Cholesterol Cholesterol ACAT1 ACAT1 Cholesterol->ACAT1 This compound This compound This compound->ACAT1 Cholesteryl_Esters Cholesteryl_Esters ACAT1->Cholesteryl_Esters Steroidogenesis Steroidogenesis Cholesteryl_Esters->Steroidogenesis

Caption: On-Target Mechanism of this compound Action.

G cluster_1 Experimental Workflow for Investigating Off-Target Effects Nevanimibe_Treatment Nevanimibe_Treatment Adrenal_Cell_Culture Adrenal_Cell_Culture Nevanimibe_Treatment->Adrenal_Cell_Culture On_Target_Assays On_Target_Assays Adrenal_Cell_Culture->On_Target_Assays Off_Target_Screening Off_Target_Screening Adrenal_Cell_Culture->Off_Target_Screening Steroid_Profiling Steroid_Profiling On_Target_Assays->Steroid_Profiling Apoptosis_Assay Apoptosis_Assay On_Target_Assays->Apoptosis_Assay Kinome_Scan Kinome_Scan Off_Target_Screening->Kinome_Scan Safety_Pharmacology_Panel Safety_Pharmacology_Panel Off_Target_Screening->Safety_Pharmacology_Panel Data_Analysis Data_Analysis Steroid_Profiling->Data_Analysis Apoptosis_Assay->Data_Analysis Kinome_Scan->Data_Analysis Safety_Pharmacology_Panel->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion G cluster_2 Troubleshooting Logic for Unexpected Cytotoxicity Unexpected_Cytotoxicity Unexpected_Cytotoxicity Is_Concentration_High Is_Concentration_High Unexpected_Cytotoxicity->Is_Concentration_High Check_Culture_Conditions Check_Culture_Conditions Unexpected_Cytotoxicity->Check_Culture_Conditions On_Target_Apoptosis On_Target_Apoptosis Is_Concentration_High->On_Target_Apoptosis Yes Investigate_Off_Target Investigate_Off_Target Is_Concentration_High->Investigate_Off_Target No

References

Technical Support Center: Interpreting Inconsistent Results in Nevanimibe Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the results of clinical trials involving Nevanimibe (ATR-101).

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound (formerly ATR-101) is an orally administered, selective inhibitor of ACAT1/sterol O-acyltransferase 1 (SOAT1).[1][2] ACAT1 is an enzyme located in the endoplasmic reticulum that plays a key role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage.[2] In the adrenal cortex, this process is crucial for the synthesis of steroid hormones.[1]

This compound's mechanism of action is dose-dependent. At lower concentrations, it reduces adrenal steroidogenesis across all three pathways (mineralocorticoid, glucocorticoid, and androgen) by limiting the substrate required for steroid synthesis.[3][4][5] At higher concentrations, the inhibition of ACAT1 leads to an increase in free cholesterol, which can trigger apoptosis (programmed cell death) in adrenocortical cells.[2][3] This dual mechanism has prompted its investigation in conditions of adrenal androgen excess, such as Congenital Adrenal Hyperplasia (CAH), and in adrenocortical carcinoma (ACC).[1][6][7]

Q2: What are the primary inconsistencies observed in this compound clinical trials?

The perceived inconsistencies in this compound's clinical trial results stem from differing outcomes in studies for two distinct indications: Congenital Adrenal Hyperplasia (CAH) and Adrenocortical Carcinoma (ACC).

In a Phase 2 study for CAH, this compound demonstrated a biological effect by reducing levels of 17-hydroxyprogesterone (17-OHP), a key biomarker of androgen excess.[3][8] However, this did not uniformly translate to a robust clinical benefit across all patients, as it failed to effectively suppress androstenedione levels, another important measure of adrenal control.[1]

Conversely, a Phase 1 trial in patients with advanced ACC showed that this compound had limited efficacy.[6][7] No patients experienced a complete or partial tumor response.[6][7] This was primarily attributed to the inability to achieve the high drug exposure levels thought to be necessary for an apoptotic effect due to gastrointestinal side effects at very high doses, which limited the feasibility of administering the required number of tablets.[6][7]

Q3: How can we interpret the biomarker response (17-OHP reduction) in the CAH trial in light of the limited overall clinical efficacy?

The divergence between the reduction in 17-OHP and the lack of significant androstenedione suppression in the Phase 2 CAH trial can be interpreted in several ways:

  • Dose and Duration: The study's authors suggested that higher doses of this compound or a longer treatment duration might be necessary to achieve a more substantial reduction in androgen levels.[1]

  • Biomarker Sensitivity: 17-OHP may be a more sensitive proximal biomarker to this compound's inhibition of steroidogenesis, while androstenedione represents a more downstream and functionally relevant androgen. The lack of androstenedione suppression could indicate that the degree of enzymatic inhibition was insufficient to impact the overall androgenic state significantly.

  • Patient Heterogeneity: The variable response among patients, with only two of the ten participants meeting the primary endpoint, suggests that patient-specific factors, such as baseline glucocorticoid regimen, disease severity, or individual metabolic differences, could influence the drug's efficacy.[3][8]

Troubleshooting Guides

Issue: Reconciling Disparate Efficacy Data Between CAH and ACC Trials

When evaluating the differing outcomes of this compound in CAH and ACC, it is crucial to consider the distinct pathophysiology of each disease and the corresponding therapeutic goals.

  • Different Therapeutic Goals:

    • In CAH, the primary goal is to manage androgen excess by reducing steroid hormone production, thereby allowing for lower doses of glucocorticoid replacement therapy.[8] This involves a modulatory, rather than cytotoxic, effect.

    • In ACC, the aim is to induce apoptosis in cancerous adrenocortical cells to achieve tumor regression.[6][7] This requires significantly higher drug concentrations to trigger cell death.[2][3]

  • Dose-Response Relationship: The dual mechanism of this compound is central to understanding the results. The lower doses achievable in the clinical setting appear sufficient to modulate steroidogenesis to some extent (as seen in the CAH trial) but are insufficient to induce the widespread apoptosis needed to treat a solid tumor like ACC.[3][6][7]

  • Pharmacokinetic and Formulation Challenges: The Phase 1 ACC trial highlighted a critical issue: the formulation of this compound made it difficult to administer the high doses required for an apoptotic effect without causing gastrointestinal adverse events.[6][7] This suggests that the limited efficacy in ACC may be a formulation and drug delivery problem rather than a failure of the drug's mechanism of action itself.

Issue: Designing Future Trials to Address Current Limitations

Based on the available data, future clinical trials with this compound or other ACAT1 inhibitors should consider the following:

  • Optimized Dosing and Formulation: For ACC, developing a new formulation that allows for higher systemic exposure with better tolerability is paramount. For CAH, studies with longer treatment durations and potentially higher, yet tolerable, doses are warranted to assess the full potential for androgen control.[1][3][8]

  • Patient Stratification: In CAH, exploring patient subgroups that may be more responsive to this compound could be beneficial. This could involve stratification based on baseline hormone levels, specific genetic mutations, or concomitant medications.

  • Combination Therapies: For ACC, exploring this compound in combination with other anti-cancer agents could be a viable strategy. By modulating the tumor microenvironment or sensitizing cancer cells, this compound might enhance the efficacy of other treatments even at sub-apoptotic concentrations.

Data Presentation

Table 1: Summary of this compound Phase 2 Trial in Congenital Adrenal Hyperplasia (NCT02804178)

ParameterDetails
Objective To evaluate the safety and efficacy of this compound in adults with classic 21-hydroxylase deficiency (21OHD) CAH.[3]
Study Design Phase 2, multicenter, single-blind, placebo-controlled, dose-titration study.[3][8]
Patient Population 10 adults with classic CAH and elevated 17-OHP levels (≥4x upper limit of normal).[3][8]
Dosing Oral doses of 125, 250, 500, 750, and 1000 mg twice daily, each for 14 days, followed by a 14-day placebo washout.[3][9]
Primary Endpoint Reduction in 17-OHP to ≤2x the upper limit of normal.[8]
Efficacy Results 2 of 10 subjects met the primary endpoint. 5 other subjects showed 17-OHP decreases ranging from 27% to 72%.[3][8] Androstenedione levels were not effectively suppressed.[1]
Safety and Tolerability The most common side effects were gastrointestinal (30%).[3][8] No dose-related trends in adverse events were observed.[8]

Table 2: Summary of this compound Phase 1 Trial in Adrenocortical Carcinoma (NCT01898715)

ParameterDetails
Objective To assess the safety and pharmacokinetics of this compound in adults with metastatic ACC.[6]
Study Design Phase 1, multicenter, open-label, "3+3" dose-escalation study.[6]
Patient Population 63 patients with metastatic ACC who had previously failed systemic chemotherapy.[6]
Dosing Oral doses ranging from 1.6 mg/kg/day to 158.5 mg/kg/day.[6]
Primary Endpoint Safety and determination of Maximum Tolerated Dose (MTD).
Efficacy Results No complete or partial responses. 13 of 48 evaluable patients (27%) had stable disease at 2 months.[6]
Safety and Tolerability A maximum tolerated dose (MTD) could not be defined due to the large number of tablets required at higher doses leading to low-grade gastrointestinal AEs.[6] The most common treatment-emergent AEs were gastrointestinal disorders (76%).[6]

Experimental Protocols

Protocol: Phase 2 Study of this compound in CAH (NCT02804178)

This was a multicenter, single-blind, multiple-dose, dose-titration study with placebo-washout components.[3] Adult subjects with classic CAH due to 21OHD and elevated 17-OHP levels were enrolled.[3] After a 14-day run-in period, treatment began with the lowest dose of this compound (125 mg twice daily) for 14 days.[9] This was followed by a 14-day placebo washout period.[9] If the primary endpoint (17-OHP ≤2x ULN) was not met, the subject proceeded to the next dose level (250, 500, 750, and 1000 mg twice daily), with each dose level administered for 14 days and followed by a 14-day placebo washout.[9] Efficacy and safety were evaluated at the end of each treatment period.[9]

Protocol: Phase 1 Study of this compound in ACC (NCT01898715)

This was a Phase 1, multicenter, open-label study using a "3+3" dose-escalation design in adults with metastatic ACC.[6] Patients were dosed with oral this compound at escalating doses.[6] Adverse events, pharmacokinetics, and tumor response (based on RECIST version 1.1) were evaluated every 2 months.[6] Subjects could continue to receive additional cycles if they did not experience tumor progression or a dose-limiting toxicity.[6] A maximum feasible dose was established due to the impracticality of the number of tablets required at the highest dose levels.[6][7]

Visualizations

Nevanimibe_Mechanism_of_Action cluster_Cell Adrenocortical Cell cluster_ER Endoplasmic Reticulum Free_Cholesterol Free Cholesterol ACAT1 ACAT1 (SOAT1) Enzyme Free_Cholesterol->ACAT1 Substrate Apoptosis Apoptosis (Cell Death) Free_Cholesterol->Apoptosis High levels trigger Cholesteryl_Esters Cholesteryl Esters (Stored Cholesterol) ACAT1->Cholesteryl_Esters Catalyzes Steroid_Hormones Steroid Hormones (e.g., Androgens) Cholesteryl_Esters->Steroid_Hormones Precursor for Steroidogenesis This compound This compound This compound->ACAT1 Inhibits

Caption: Mechanism of action of this compound in an adrenocortical cell.

CAH_Trial_Workflow cluster_Dosing_Cycles Dose Escalation Cycles Start Enrollment (N=10) Run_In 14-Day Placebo Run-In Start->Run_In Dose1 This compound 125mg BID (14 Days) Run_In->Dose1 Washout1 Placebo Washout (14 Days) Dose1->Washout1 Endpoint_Check1 Endpoint Met? (17-OHP <= 2x ULN) Washout1->Endpoint_Check1 Dose2 This compound 250mg BID (14 Days) Endpoint_Check1->Dose2 No Study_Complete Study Completion Endpoint_Check1->Study_Complete Yes Washout2 Placebo Washout (14 Days) Dose2->Washout2 Endpoint_Check2 Endpoint Met? Washout2->Endpoint_Check2 Dose_Up ... up to 1000mg BID Endpoint_Check2->Dose_Up No Endpoint_Check2->Study_Complete Yes

Caption: Experimental workflow of the Phase 2 CAH clinical trial.

Inconsistent_Results_Logic Observed_Results Observed Clinical Results CAH_Outcome CAH Trial: Biomarker response (17-OHP ↓) but limited clinical efficacy Observed_Results->CAH_Outcome ACC_Outcome ACC Trial: Limited efficacy (no tumor response) Observed_Results->ACC_Outcome Reason_CAH Potential Reasons for CAH Outcome CAH_Outcome->Reason_CAH Reason_ACC Potential Reasons for ACC Outcome ACC_Outcome->Reason_ACC Dose_Duration Insufficient Dose or Duration Reason_CAH->Dose_Duration Patient_Factors Patient Heterogeneity Reason_CAH->Patient_Factors Biomarker_Choice Androstenedione as a more relevant biomarker Reason_CAH->Biomarker_Choice PK_Issue Pharmacokinetic Limitations (Formulation) Reason_ACC->PK_Issue High_Exposure High exposure needed for apoptotic effect not achieved PK_Issue->High_Exposure GI_Toxicity Gastrointestinal Tolerability Issues PK_Issue->GI_Toxicity

Caption: Logical relationships explaining inconsistent this compound trial results.

References

Addressing challenges in long-term Nevanimibe treatment studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nevanimibe (formerly ATR-101), a selective and potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective and potent inhibitor of Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1][2] ACAT1 is an enzyme located in the endoplasmic reticulum (ER) that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2] By inhibiting ACAT1, this compound blocks this process, leading to an accumulation of intracellular free cholesterol.[1] In adrenocortical cells, this disruption of cholesterol metabolism leads to ER stress, activation of the unfolded protein response, and ultimately, apoptosis (programmed cell death).[1] At lower doses, this compound can decrease adrenal steroidogenesis.[3]

Q2: What are the main applications of this compound in research and clinical studies?

This compound has been investigated primarily for its therapeutic potential in conditions characterized by excess adrenal steroid production. The two main areas of study have been:

  • Adrenocortical Carcinoma (ACC): As a potential anti-cancer agent, due to its ability to induce apoptosis in adrenocortical cells at higher doses.[3]

  • Congenital Adrenal Hyperplasia (CAH): As an adjunctive therapy to reduce the production of excess adrenal androgens, potentially allowing for lower, more physiological doses of glucocorticoid replacement therapy.[4]

Q3: What are the most common adverse events observed in long-term this compound treatment studies?

Across clinical trials, the most frequently reported treatment-emergent adverse events are gastrointestinal in nature.[3][4] These include diarrhea and vomiting.[3] Adrenal insufficiency is also a potential pharmacologic effect of the drug, given its mechanism of action.[3]

Q4: I am observing unexpected cytotoxicity in my in vitro experiments. What could be the cause?

Unexpected cell death in vitro could be due to several factors:

  • Free Cholesterol-Induced Toxicity: The primary mechanism of this compound at higher concentrations is the induction of apoptosis due to the accumulation of free cholesterol.[1] This is an expected on-target effect. The effect can be potentiated by the presence of exogenous cholesterol.[1]

  • Off-Target Effects: While this compound is a potent ACAT1 inhibitor, high concentrations may lead to off-target effects. It is crucial to determine the dose-response curve in your specific cell model.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level.

Q5: My in vivo study is showing limited efficacy. What are some potential reasons?

Limited efficacy in in vivo models could be related to:

  • Pharmacokinetics and Dosing: The formulation and dosing regimen may not be achieving sufficient drug exposure in the target tissue. In a Phase 1 study in patients with advanced ACC, it was found that the expected exposure levels necessary for an apoptotic effect could not be achieved with the current formulation, which limited efficacy.[3]

  • Compensatory Mechanisms: The biological system may have compensatory mechanisms that counteract the effect of ACAT1 inhibition over time.

  • Model Selection: The chosen animal model may not fully recapitulate the human disease state. For example, while dogs with naturally occurring Cushing's syndrome have been used as a model, there may be species-specific differences in drug metabolism and response.[5]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Patients with Congenital Adrenal Hyperplasia (Phase 2 Study)
Dose Level (mg, twice daily)Mean Maximal Observed Concentration (Cmax) (ng/mL)Mean Area Under the Curve (AUC0-4h) (ng*h/mL)
125147~150
250290~400
500683~1000
750946~1500
10001262~2000

Data adapted from a Phase 2, multicenter study of this compound for the treatment of Congenital Adrenal Hyperplasia.[1]

Table 2: Common Treatment-Emergent Adverse Events in Patients with Adrenocortical Carcinoma (Phase 1 Study)
Adverse EventPercentage of Patients
Gastrointestinal Disorders 76%
Diarrhea44%
Vomiting35%
Adrenal Insufficiency Observed in 2 patients

Data from a Phase 1 study of this compound HCl in patients with adrenocortical carcinoma.[3]

Experimental Protocols

Protocol 1: In Vitro Apoptosis Assay in H295R Cells

Objective: To determine the effect of this compound on apoptosis in the human adrenocortical carcinoma cell line, H295R.

Materials:

  • H295R cells (ATCC® CRL-2128™)

  • Complete culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and insulin-transferrin-selenium)

  • This compound (ATR-101)

  • Vehicle control (e.g., DMSO)

  • Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • 96-well clear-bottom white plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed H295R cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should span a range to determine a dose-response (e.g., 0.1 µM to 10 µM). Include a vehicle-only control.

  • Incubation: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle. Incubate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Caspase-3/7 Activity Measurement: Following the incubation period, perform the Caspase-3/7 activity assay according to the manufacturer's instructions. This typically involves adding the Caspase-Glo® 3/7 reagent to each well, incubating for 1-2 hours at room temperature, and then measuring luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity. Plot the dose-response curve and calculate the EC50 value.

Protocol 2: Measurement of Cholesteryl Esters

Objective: To quantify the inhibition of cholesteryl ester formation by this compound in a cellular context.

Materials:

  • H295R cells

  • Complete culture medium

  • This compound (ATR-101)

  • Vehicle control (e.g., DMSO)

  • [14C]-oleic acid

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Methodology:

  • Cell Culture and Treatment: Culture H295R cells to near confluence in 6-well plates. Treat the cells with various concentrations of this compound or vehicle for 24 hours.

  • Radiolabeling: Add [14C]-oleic acid complexed to bovine serum albumin to the culture medium and incubate for 2-4 hours to allow for its incorporation into cholesteryl esters.

  • Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and then extract the cellular lipids using a suitable solvent system (e.g., hexane:isopropanol 3:2, v/v).

  • Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate and develop the plate using a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid 80:20:1, v/v/v). Include standards for free cholesterol and cholesteryl esters.

  • Quantification: Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials. Quantify the amount of [14C] incorporated into cholesteryl esters using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the total protein content of the cell lysate. Compare the CPM in this compound-treated cells to the vehicle control to determine the percentage of inhibition of cholesteryl ester formation.

Mandatory Visualization

Nevanimibe_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria FC Free Cholesterol ACAT1 ACAT1 (SOAT1) FC->ACAT1 Substrate ER_Stress ER Stress FC->ER_Stress Accumulation leads to CE Cholesteryl Esters ACAT1->CE Esterification LD Lipid Droplets CE->LD Storage This compound This compound This compound->ACAT1 Inhibition UPR Unfolded Protein Response ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Induces

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis Start_InVitro H295R Cell Culture Treatment Treat with this compound (Dose-Response) Start_InVitro->Treatment Apoptosis_Assay Apoptosis Assay (e.g., Caspase 3/7) Treatment->Apoptosis_Assay CE_Assay Cholesteryl Ester Formation Assay Treatment->CE_Assay Data_Analysis_InVitro Data Analysis (EC50, % Inhibition) Apoptosis_Assay->Data_Analysis_InVitro CE_Assay->Data_Analysis_InVitro Start_InVivo Animal Model (e.g., Dog with Cushing's) Dosing Administer this compound (e.g., 30 mg/kg PO) Start_InVivo->Dosing Sample_Collection Collect Blood Samples (Weekly) Dosing->Sample_Collection Hormone_Analysis Analyze Hormones (e.g., Cortisol) Sample_Collection->Hormone_Analysis Data_Analysis_InVivo Data Analysis (% Reduction) Hormone_Analysis->Data_Analysis_InVivo

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic Issue Unexpected Result in Experiment InVitro In Vitro Assay? Issue->InVitro InVivo In Vivo Study? Issue->InVivo HighToxicity High Cytotoxicity? InVitro->HighToxicity Yes LowActivity Low Activity? InVitro->LowActivity No CheckPK Review Pharmacokinetics and Dosing InVivo->CheckPK CheckFormulation Assess Drug Formulation/Stability InVivo->CheckFormulation CheckConc Verify this compound Concentration HighToxicity->CheckConc CheckSolvent Check Solvent Toxicity HighToxicity->CheckSolvent ConsiderMechanism Consider On-Target Apoptotic Effect HighToxicity->ConsiderMechanism LowActivity->CheckConc CheckAssay Validate Assay Sensitivity LowActivity->CheckAssay

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Investigating Mechanisms of Resistance to Nevanimibe in Adrenocortical Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying mechanisms of resistance to Nevanimibe (formerly ATR-101) in adrenocortical carcinoma (ACC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective and potent inhibitor of Sterol O-Acyltransferase 1 (SOAT1), also known as Acyl-coenzyme A: cholesterol acyltransferase 1 (ACAT1).[1][2] SOAT1 is an enzyme located in the endoplasmic reticulum that plays a key role in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2] In preclinical studies, this compound was shown to decrease adrenal steroidogenesis at lower doses and induce apoptosis in adrenocortical cells at higher doses.[1]

Q2: What was the clinical efficacy of this compound in adrenocortical carcinoma?

A2: A Phase 1 clinical trial (NCT01898715) evaluated this compound in 63 patients with advanced ACC. The study found that the drug had limited efficacy.[1][3] No patients experienced a complete or partial response. However, 27% of patients (13 out of 48) who had imaging at two months showed stable disease, with four of these patients maintaining stable disease for over four months.[1] The study concluded that the expected drug exposure levels needed to induce apoptosis could not be achieved with the current formulation, limiting its clinical benefit.[1][3]

Q3: Why is understanding resistance to this compound important, given its limited clinical efficacy?

A3: While the clinical efficacy of the tested formulation was limited by achievable dosage, understanding potential resistance mechanisms is crucial for several reasons:

  • Informing Second-Generation Inhibitors: Elucidating how ACC cells might evade SOAT1 inhibition can guide the development of more potent or targeted next-generation compounds.

  • Understanding ACC Biology: Investigating escape pathways provides fundamental insights into the metabolic plasticity and survival strategies of ACC, particularly regarding cholesterol metabolism.

  • Combination Therapy Strategies: Identifying pathways that are activated upon SOAT1 inhibition can reveal vulnerabilities that may be targeted with combination therapies.

  • Patient Stratification: Understanding biomarkers of primary (innate) resistance could help in identifying patient subpopulations who might (or might not) respond to this class of drugs in the future.

Q4: Are there any known, clinically-validated mechanisms of acquired resistance to this compound in ACC?

A4: To date, there are no clinically-validated, published mechanisms of acquired resistance to this compound in ACC. This is primarily because the Phase 1 trial did not demonstrate significant tumor response, and thus, the emergence of acquired resistance was not observed.[1][3] The primary challenge was one of de facto primary resistance, where the necessary therapeutic concentrations for a cytotoxic effect could not be reached.[1] Therefore, current research focuses on understanding the mechanisms of this inherent lack of response and postulating potential acquired resistance pathways.

Troubleshooting Experimental Results

This section addresses specific issues researchers might encounter when studying this compound resistance in in vitro or in vivo models.

Scenario 1: ACC cell line shows high baseline IC50 to this compound.

  • Question: My ACC cell line (e.g., H295R, SW-13) appears to be inherently resistant to this compound, with a much higher IC50 than expected from preclinical reports. What could be the cause?

  • Possible Causes & Troubleshooting Steps:

    • High Expression of Efflux Pumps: ACC is known for the overexpression of P-glycoprotein (ABCB1), which can pump drugs out of the cell.[4]

      • Protocol: Perform qPCR or Western blot to assess the expression levels of ABCB1 and other multidrug resistance proteins (e.g., MRP1, BCRP). To confirm functionality, perform a drug accumulation assay using a fluorescent substrate (e.g., Rhodamine 123) with and without a known efflux pump inhibitor (e.g., verapamil).

    • Alterations in Cholesterol Homeostasis: The cell line may have adapted its cholesterol metabolism to be less dependent on the SOAT1 pathway.

      • Protocol: Characterize the baseline lipid profile of the cells. Measure levels of free cholesterol, cholesteryl esters, and lipid droplets (e.g., using Oil Red O or Bodipy staining). Compare these to a more sensitive cell line, if available. Assess the expression of other key cholesterol metabolism genes (e.g., SOAT2, HMGCR, LDLR).

    • Activation of Bypass Signaling Pathways: Pro-survival pathways commonly activated in ACC, such as the Wnt/β-catenin or IGF2/IGF1R pathways, may be dominant, overriding the pro-apoptotic signals from SOAT1 inhibition.[4][5][6]

      • Protocol: Profile the activation status of these pathways using Western blot for key markers (e.g., active β-catenin, phosphorylated AKT, phosphorylated ERK). Consider using specific inhibitors of these pathways in combination with this compound to test for synergistic effects.

Scenario 2: Development of an acquired resistance phenotype in a previously sensitive ACC model.

  • Question: After long-term culture with increasing concentrations of this compound, my ACC cell line has become resistant. How can I identify the mechanism?

  • Possible Mechanisms & Investigation Plan:

    • Upregulation or Mutation of SOAT1: The drug target itself may be altered.

      • Protocol: Sequence the SOAT1 gene in the resistant and parental cell lines to check for mutations that could prevent this compound binding. Use qPCR and Western blot to determine if SOAT1 expression is upregulated in the resistant line.

    • Metabolic Reprogramming: Resistant cells may have shifted their metabolic dependencies to bypass the need for cholesteryl ester storage. This could involve increased cholesterol efflux or utilization of alternative energy sources.

      • Protocol: Perform transcriptomic (RNA-seq) and metabolomic analyses to compare the parental and resistant lines. Look for significant changes in pathways related to lipid metabolism, steroidogenesis, and central carbon metabolism.

    • Enhanced Antioxidant Capacity: Preclinical studies suggest this compound's cytotoxic effects involve the induction of reactive oxygen species (ROS).[7] Resistant cells may have upregulated antioxidant defenses.

      • Protocol: Measure baseline and this compound-induced ROS levels in both parental and resistant cells using a fluorescent probe (e.g., DCFDA). Assess the expression and activity of key antioxidant enzymes (e.g., glutathione peroxidase, superoxide dismutase).

Quantitative Data Summary

Table 1: this compound (ATR-101) In Vitro Potency

Target Assay Condition IC50 / EC50 Reference
Human ACAT1 (SOAT1) Enzyme Inhibition 9 nM [2]

| Human ACAT2 (SOAT2) | Enzyme Inhibition | 368 nM |[2] |

Table 2: Clinical Response in Phase 1 Trial of this compound in ACC (NCT01898715)

Parameter Value Details Reference
Number of Patients 63 Metastatic ACC, previously failed systemic chemotherapy [1]
Dose Range 1.6 to 158.5 mg/kg/day Oral administration [1]
Complete Response (CR) 0% - [1]
Partial Response (PR) 0% - [1]
Stable Disease (SD) 27% (13/48) At 2 months of imaging [1][3]
SD > 4 months 8.3% (4/48) - [1]

| Most Common Adverse Events | Gastrointestinal (76%) | Diarrhea (44%), Vomiting (35%) |[1] |

Key Experimental Protocols

Protocol 1: Generation of a this compound-Resistant ACC Cell Line

  • Cell Line Selection: Start with an ACC cell line with a known, relatively low IC50 to this compound (e.g., H295R).

  • Initial IC50 Determination: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the baseline IC50 of the parental cell line.

  • Dose Escalation: Culture the cells in media containing this compound at a concentration equal to the IC20.

  • Monitoring and Sub-culturing: Monitor the cells for recovery of normal growth rates. Once the cells are proliferating steadily, sub-culture them and increase the this compound concentration by a factor of 1.5-2.0.

  • Iterative Process: Repeat step 4 for several months. The process is complete when the cell line can proliferate in a concentration that is at least 10-fold higher than the parental IC50.

  • Characterization: Periodically freeze down vials of cells at different stages. Once a resistant line is established, confirm the shift in IC50 and perform single-cell cloning to ensure a homogenous population for downstream analysis.

Visualizations: Signaling Pathways and Logical Workflows

Nevanimibe_Mechanism_of_Action cluster_cell ACC Cell This compound This compound SOAT1 SOAT1 (ACAT1) This compound->SOAT1 Inhibits CholesterylEsters Cholesteryl Esters (Lipid Droplets) SOAT1->CholesterylEsters Catalyzes ER_Stress ER Stress SOAT1->ER_Stress Accumulation of Free Cholesterol leads to FreeCholesterol Free Cholesterol FreeCholesterol->SOAT1 ROS ↑ Reactive Oxygen Species (ROS) ER_Stress->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis caption Fig 1. This compound's mechanism of action in ACC cells.

Caption: Fig 1. This compound's mechanism of action in ACC cells.

Resistance_Mechanisms cluster_resistance Potential Mechanisms of this compound Resistance This compound This compound SOAT1_Inhibition SOAT1 Inhibition This compound->SOAT1_Inhibition Efflux ↑ Drug Efflux (e.g., ABCB1) This compound->Efflux Pumped out Target_Alt SOAT1 Upregulation or Mutation SOAT1_Inhibition->Target_Alt Compensated by Metabolic_Bypass Metabolic Reprogramming (↑ Cholesterol Efflux, ↓ Dependence) SOAT1_Inhibition->Metabolic_Bypass Bypassed by Survival_Pathways ↑ Pro-Survival Signaling (Wnt, IGF1R) SOAT1_Inhibition->Survival_Pathways Overridden by Antioxidant ↑ Antioxidant Capacity SOAT1_Inhibition->Antioxidant Counteracted by caption Fig 2. Potential resistance pathways to this compound.

Caption: Fig 2. Potential resistance pathways to this compound.

Experimental_Workflow start Start with Parental ACC Cell Line resistance Generate Resistant Line (Long-term dose escalation) start->resistance ic50 Confirm Resistance (Shift in IC50) resistance->ic50 omics Multi-Omics Analysis (RNA-seq, Proteomics, Metabolomics) ic50->omics validation Functional Validation omics->validation crispr Gene Knockout/Overexpression (e.g., CRISPR) validation->crispr Hypothesis 1 inhibitors Use of Pathway Inhibitors (Combination Studies) validation->inhibitors Hypothesis 2 end Identify Resistance Mechanism crispr->end inhibitors->end caption Fig 3. Workflow for identifying resistance mechanisms.

Caption: Fig 3. Workflow for identifying resistance mechanisms.

References

Technical Support Center: Mitigating Nevanimibe-Induced Adrenal Insufficiency in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Nevanimibe in animal models. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you anticipate and manage the expected pharmacologic effect of adrenal insufficiency in your experimental subjects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce adrenal insufficiency?

A1: this compound, also known as ATR-101, is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1][2] ACAT1 is a critical enzyme in the adrenal cortex responsible for esterifying free cholesterol into cholesteryl esters, which are then stored as a readily available substrate for steroid hormone synthesis.[1] By inhibiting ACAT1, this compound depletes these cholesteryl ester stores, thereby reducing the production of all adrenal steroids, including glucocorticoids (cortisol in dogs, corticosterone in rodents), mineralocorticoids (aldosterone), and adrenal androgens.[1][2] This intended pharmacological action directly leads to a state of adrenal insufficiency.

Q2: Why is it important to mitigate this compound-induced adrenal insufficiency in my animal model?

A2: While adrenal insufficiency is an expected on-target effect of this compound, failure to manage it can lead to confounding variables in your research. Systemic hypocortisolism can cause a range of physiological disturbances, including weight loss, lethargy, hypoglycemia, and altered immune function. These effects can obscure the specific outcomes you are investigating and may lead to premature morbidity or mortality in the animal subjects, compromising the integrity of your study. Proactive mitigation allows you to isolate the therapeutic effects of this compound from the systemic consequences of adrenal insufficiency.

Q3: What are the common signs of adrenal insufficiency to monitor in animal models?

A3: Common clinical signs of adrenal insufficiency in animal models include:

  • Weight loss or failure to gain weight

  • Reduced food and water intake

  • Lethargy and decreased activity

  • Piloerection (hair standing on end)

  • Hypothermia

  • Hypoglycemia

  • Electrolyte imbalances (hyponatremia, hyperkalemia) in severe cases

Q4: What are the primary strategies for mitigating this compound-induced adrenal insufficiency?

A4: The primary strategy is glucocorticoid replacement therapy. This involves administering exogenous glucocorticoids, such as corticosterone or hydrocortisone, to maintain physiological levels and prevent the systemic effects of hypocortisolism. The choice of glucocorticoid and the method of administration will depend on the animal model and the experimental design.

Q5: Will glucocorticoid replacement interfere with the intended therapeutic effect of this compound?

A5: In many research contexts, the goal of this compound administration is to reduce the production of specific adrenal steroids (e.g., androgens in models of congenital adrenal hyperplasia or cortisol in models of Cushing's syndrome). Providing physiological replacement of glucocorticoids should not interfere with these goals, as the supraphysiological production of the target steroid will still be inhibited by this compound. However, it is crucial to use a replacement dose that mimics normal physiological levels and does not become supraphysiological, which could introduce its own set of confounding effects.

Troubleshooting Guides

Issue 1: Animals are losing weight rapidly and appear lethargic after starting this compound treatment.

  • Possible Cause: Insufficient glucocorticoid replacement.

  • Troubleshooting Steps:

    • Verify Glucocorticoid Administration: Ensure that the glucocorticoid replacement is being administered correctly and consistently. If using medicated drinking water, monitor daily water consumption to ensure adequate dosing.

    • Increase Glucocorticoid Dose: The initial dose of glucocorticoid replacement may be too low. Increase the dose in a stepwise manner and monitor for clinical improvement.

    • Assess for Other Stressors: Ensure that other environmental or procedural stressors are minimized, as these can exacerbate the effects of adrenal insufficiency.

    • Supportive Care: Provide nutritional support and maintain ambient temperature to support the animal's well-being.

Issue 2: How do I know if my glucocorticoid replacement dose is appropriate (not too low or too high)?

  • Possible Cause: Difficulty in achieving a physiological glucocorticoid level.

  • Troubleshooting Steps:

    • Monitor Clinical Signs: Animals with appropriate replacement should maintain normal body weight, activity levels, and food/water intake. The development of signs of hypocortisolism (lethargy, weight loss) indicates an insufficient dose. Conversely, signs of hypercortisolism (polyuria, polydipsia, excessive weight gain) suggest the dose is too high.

    • Blood Glucose Monitoring: Regular monitoring of blood glucose can help identify hypoglycemia, a sign of insufficient glucocorticoid replacement.

    • Hormone Level Monitoring (Optional): If feasible, periodic blood sampling to measure corticosterone/cortisol levels can help to fine-tune the replacement dose. However, this can be challenging due to the pulsatile nature of glucocorticoid secretion and the stress of blood collection.

Issue 3: I am observing unexpected changes in electrolyte levels (e.g., hyponatremia, hyperkalemia).

  • Possible Cause: Significant mineralocorticoid deficiency. This compound inhibits the production of all adrenal steroids, including aldosterone, which regulates electrolyte balance.

  • Troubleshooting Steps:

    • Assess Severity: Mild electrolyte changes may not require immediate intervention. However, significant deviations warrant action.

    • Consider Mineralocorticoid Replacement: In cases of persistent and significant electrolyte imbalances, mineralocorticoid replacement with a drug like fludrocortisone may be necessary. This should be done in consultation with a veterinarian experienced in endocrine models.

    • Provide Saline: In the short term, providing 0.9% saline as drinking water can help to manage hyponatremia.

Data Presentation

The following tables summarize preclinical data on the effects of this compound (ATR-101) on adrenal hormone levels in dogs. This data can serve as a reference for the expected pharmacologic effects in other animal models.

Table 1: Effect of ATR-101 on ACTH-Stimulated Cortisol Concentrations in Dogs with Cushing's Syndrome

Treatment GroupNMean Baseline ACTH-Stimulated Cortisol (µg/dL)Mean Post-Treatment ACTH-Stimulated Cortisol (µg/dL)Mean Reduction (%)
Pituitary-Dependent723.511.849.8
Adrenal-Dependent319.89.950.0
Total 10 22.4 11.2 50.0

Data adapted from a study in dogs with naturally occurring Cushing's syndrome treated with ATR-101.[2]

Table 2: Effect of ATR-101 on Pre-ACTH Cortisol and Aldosterone in Dogs with Cushing's Syndrome

HormonePre-Treatment Concentration (mean ± SD)Post-Treatment Concentration (mean ± SD)
Pre-ACTH Cortisol (µg/dL)6.1 ± 2.54.8 ± 2.1
Aldosterone (ng/dL)15.3 ± 9.810.1 ± 5.6

Data adapted from a study in dogs with naturally occurring Cushing's syndrome treated with ATR-101.[1][2]

Experimental Protocols

Protocol 1: Glucocorticoid Replacement via Medicated Drinking Water (Rat Model)

This protocol is a general guideline and may require optimization based on the specific strain of rat and the dose of this compound used.

  • Objective: To provide continuous, non-invasive glucocorticoid replacement to rats treated with this compound.

  • Materials:

    • Corticosterone (e.g., Sigma-Aldrich, C2505)

    • Ethanol (100%)

    • Standard drinking water

    • Light-protected water bottles

  • Procedure:

    • Prepare a stock solution of corticosterone by dissolving it in 100% ethanol.

    • Dilute the stock solution in the drinking water to achieve the desired final concentration (e.g., 25-50 µg/mL of corticosterone, with a final ethanol concentration of 1-2%).[3][4]

    • Provide the medicated water in light-protected bottles, as corticosterone is light-sensitive.

    • Replace the medicated water every 2-3 days to ensure stability.

    • Measure daily water consumption per cage to monitor the average dose of corticosterone consumed by each animal. Adjust the concentration if necessary based on clinical signs and water intake.

Protocol 2: Glucocorticoid Replacement via Subcutaneous Pellet Implantation (Mouse Model)

This method provides a sustained release of corticosterone, reducing the need for daily administration.

  • Objective: To provide long-term, stable glucocorticoid replacement in mice receiving this compound.

  • Materials:

    • Slow-release corticosterone pellets (e.g., Innovative Research of America)

    • Surgical instruments (scalpel, forceps)

    • Wound clips or sutures

    • Anesthetic (e.g., isoflurane)

    • Antiseptic solution (e.g., Betadine)

    • Analgesics

  • Procedure:

    • Anesthetize the mouse using an appropriate anesthetic protocol.

    • Shave and disinfect the surgical site on the dorsal side, between the shoulder blades.

    • Make a small incision in the skin.

    • Using forceps, create a small subcutaneous pocket.

    • Insert the slow-release corticosterone pellet into the pocket.

    • Close the incision with a wound clip or suture.

    • Administer post-operative analgesics as per institutional guidelines.

    • Monitor the animal for recovery and signs of infection.

Protocol 3: ACTH Stimulation Test to Confirm Adrenal Suppression (Rodent Model)

This test can be used to verify the extent of adrenal suppression induced by this compound.

  • Objective: To assess the adrenal cortex's ability to produce corticosterone in response to an ACTH challenge.

  • Materials:

    • Cosyntropin (synthetic ACTH)

    • Saline for dilution

    • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • Procedure:

    • Take a baseline blood sample to measure basal corticosterone levels.

    • Administer a dose of cosyntropin (typically 1-5 µg/kg, intravenously or intraperitoneally).

    • Collect a second blood sample at a specified time point post-injection (e.g., 30 or 60 minutes).

    • Process the blood samples to separate plasma or serum and store at -80°C until analysis.

    • Measure corticosterone concentrations in the pre- and post-stimulation samples using a validated assay (e.g., ELISA or RIA). A blunted or absent response in the post-stimulation sample indicates adrenal suppression.

Visualizations

Nevanimibe_Mechanism Cholesterol Free Cholesterol in Adrenal Cortex ACAT1 ACAT1 (SOAT1) Enzyme Cholesterol->ACAT1 CE Cholesteryl Esters (Stored Cholesterol) ACAT1->CE Steroidogenesis Adrenal Steroidogenesis CE->Steroidogenesis Hormones Adrenal Steroid Hormones (Cortisol, Aldosterone, etc.) Steroidogenesis->Hormones This compound This compound This compound->ACAT1 Inhibits

Caption: Mechanism of this compound-induced adrenal insufficiency.

Mitigation_Workflow start Start this compound Treatment replace Initiate Glucocorticoid Replacement Therapy start->replace monitor Monitor Clinical Signs (Weight, Activity, etc.) replace->monitor assess Are there signs of adrenal insufficiency? monitor->assess adjust Adjust Glucocorticoid Dose assess->adjust Yes continue_exp Continue Experiment assess->continue_exp No adjust->monitor continue_exp->monitor end End of Study continue_exp->end

Caption: Experimental workflow for mitigating adrenal insufficiency.

References

Improving the therapeutic window of Nevanimibe in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Nevanimibe (formerly ATR-101) in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1] This enzyme is located in the endoplasmic reticulum (ER) and is responsible for esterifying intracellular free cholesterol into cholesteryl esters for storage in lipid droplets.[1] By inhibiting ACAT1, this compound leads to an accumulation of intracellular free cholesterol, which triggers ER stress and the unfolded protein response, ultimately leading to apoptosis in adrenocortical cells.[1] At lower concentrations, this compound can also decrease adrenal steroidogenesis.[2]

Q2: In which preclinical models has this compound shown activity?

A2: this compound has demonstrated activity in both in vitro and in vivo preclinical models. In vitro, it induces apoptosis in the human adrenocortical carcinoma cell line H295R.[1] In vivo studies in dogs have shown that this compound can decrease the production of adrenocortical steroids and selectively induce apoptosis in the adrenal cortex.[1]

Q3: What are the known dose-limiting toxicities or adverse effects of this compound in preclinical and clinical studies?

A3: In clinical trials, the most common treatment-emergent adverse events are gastrointestinal disorders, including diarrhea and vomiting.[3] Adrenal insufficiency has also been observed as a pharmacologic effect of the drug.[3] A major challenge with the current formulation in clinical settings is the high pill burden required to achieve therapeutic exposure, which can contribute to gastrointestinal side effects.[3]

Q4: How should this compound be prepared for in vitro experiments?

A4: For in vitro studies, this compound hydrochloride can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions can then be made in the appropriate cell culture medium. It is recommended to prepare fresh dilutions for each experiment and to be mindful of the final DMSO concentration in the culture, as high concentrations can be toxic to cells.

Q5: Are there any known factors that can enhance the activity of this compound?

A5: Yes, preclinical studies have shown that exogenous cholesterol significantly potentiates the apoptotic activity of this compound in H295R cells.[1] This suggests that the accumulation of free cholesterol is a key driver of its cytotoxic effects.

Troubleshooting Guides

Issue 1: Inconsistent or No Apoptotic Effect in H295R Cells
Potential Cause Troubleshooting Step
Suboptimal Drug Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific H295R cell culture conditions.
Low Intracellular Cholesterol The apoptotic effect of this compound is dependent on the accumulation of free cholesterol.[1] Ensure your cell culture medium contains an adequate source of cholesterol. Consider co-treatment with a low concentration of exogenous cholesterol to potentiate the effect.
Cell Line Integrity Verify the identity and health of your H295R cell line. High passage numbers can lead to phenotypic drift.
Assay Sensitivity Ensure your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is sensitive enough to detect the expected level of apoptosis. Include positive and negative controls in your experiment.
Issue 2: Drug Precipitation in In Vitro Assays
Potential Cause Troubleshooting Step
Poor Solubility in Aqueous Media This compound hydrochloride has limited solubility in aqueous solutions. When diluting the DMSO stock solution into your culture medium, ensure rapid and thorough mixing to prevent precipitation. Prepare working solutions fresh for each experiment.
High Final Concentration If you are testing high concentrations of this compound, you may exceed its solubility limit in the final assay volume. Consider using a vehicle with better solubilizing properties, if compatible with your cell model.
Interaction with Media Components Certain components of cell culture media or serum may reduce the solubility of the compound. If you suspect this, you can test the solubility of this compound in your specific media formulation.
Issue 3: High Variability in In Vivo Tumor Growth Inhibition Studies
Potential Cause Troubleshooting Step
Inconsistent Drug Formulation/Dosing For oral gavage, ensure a homogenous and stable suspension of this compound is prepared for each dosing session. Use a consistent technique to minimize stress on the animals, as stress can impact tumor growth.[4]
Tumor Heterogeneity Adrenocortical carcinoma is known for its heterogeneity.[5] Ensure that the initial tumor volumes of your xenograft models are as uniform as possible across all treatment and control groups.
Animal Health Monitor the general health of the animals closely. Gastrointestinal side effects may lead to reduced food and water intake, which can affect the overall health of the animal and influence experimental outcomes.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound (ATR-101)

Cell LineAssayEndpointReported ValueReference
H295RACAT1 InhibitionDecrease in cholesteryl esters, increase in free cholesterolQualitatively demonstrated[1]
H295RApoptosisIncreased Caspase-3/7 activityQualitatively demonstrated[1]

Note: Specific IC50/EC50 values from preclinical studies were not available in the searched literature. Researchers should determine these values empirically in their experimental systems.

Table 2: Clinical Trial Dose Ranges for this compound

IndicationPhaseDose RangeReference
Adrenocortical Carcinoma11.6 mg/kg/day to 158.5 mg/kg/day[3]
Congenital Adrenal Hyperplasia2b1000-2000 mg twice per day[6]

Note: These are human clinical trial doses and should only be used as a reference for designing preclinical studies. Appropriate allometric scaling and dose-range finding studies in the selected animal model are necessary.

Experimental Protocols

Protocol 1: In Vitro Apoptosis Assessment in H295R Cells using Annexin V/Propidium Iodide Staining
  • Cell Seeding: Seed H295R cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound from a DMSO stock. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: After treatment, collect the culture medium (which contains detached apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution. Combine the detached cells with the collected medium.

  • Staining: Centrifuge the cell suspension and wash the cell pellet with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: In Vivo Formulation and Administration for a Mouse Xenograft Model
  • Formulation Preparation (Suspension for Oral Gavage):

    • Prepare a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

    • Weigh the required amount of this compound powder.

    • Triturate the this compound powder with a small amount of the vehicle to create a uniform paste.

    • Gradually add the remaining vehicle while continuously mixing to obtain a homogenous suspension at the desired concentration.

    • Maintain the suspension under constant agitation during the dosing procedure to ensure uniform dosage.

  • Dosing Procedure (Oral Gavage):

    • Handle the mice gently to minimize stress.

    • Use an appropriate size and type of gavage needle for the age and weight of the mice.

    • Administer the calculated volume of the this compound suspension slowly and carefully to avoid injury.

    • Dose the control group with the vehicle only.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, and signs of gastrointestinal distress.

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

Visualizations

Nevanimibe_Mechanism_of_Action This compound's Mechanism of Action in Adrenocortical Carcinoma Cells cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion ACAT1 ACAT1 (SOAT1) FC Free Cholesterol CE Cholesteryl Esters ACAT1->CE FC->ACAT1 ER_Stress ER Stress (Unfolded Protein Response) FC->ER_Stress accumulation leads to Lipid_Droplet Lipid Droplet CE->Lipid_Droplet storage Apoptosis Apoptosis ER_Stress->Apoptosis triggers This compound This compound This compound->ACAT1 inhibition

Caption: this compound inhibits ACAT1, leading to free cholesterol accumulation, ER stress, and apoptosis.

Experimental_Workflow_In_Vitro In Vitro Evaluation of this compound start Start: H295R Cell Culture treatment Treat with this compound (Dose-Response) start->treatment apoptosis_assay Apoptosis Assay (Annexin V/PI, Caspase Activity) treatment->apoptosis_assay steroid_assay Steroidogenesis Assay (LC-MS/MS) treatment->steroid_assay data_analysis Data Analysis (IC50 Calculation) apoptosis_assay->data_analysis steroid_assay->data_analysis end End: Determine Therapeutic Window data_analysis->end

Caption: Workflow for assessing this compound's in vitro efficacy and therapeutic window.

Troubleshooting_Logic Troubleshooting: Inconsistent In Vitro Results start Inconsistent/No Effect check_conc Check this compound Concentration start->check_conc check_cholesterol Assess Cholesterol Levels in Media start->check_cholesterol check_cells Verify Cell Line Health & Passage start->check_cells check_assay Validate Assay Sensitivity & Controls start->check_assay optimize_conc Optimize Dose-Response check_conc->optimize_conc supplement_cholesterol Supplement with Exogenous Cholesterol check_cholesterol->supplement_cholesterol new_cells Use Low Passage Authenticated Cells check_cells->new_cells optimize_assay Optimize Assay Protocol check_assay->optimize_assay

Caption: A logical approach to troubleshooting inconsistent in vitro results with this compound.

References

Validation & Comparative

A Comparative Analysis of Nevanimibe and Mitotane for Adrenocortical Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with limited therapeutic options. For decades, mitotane has been the cornerstone of medical treatment for ACC, despite its significant toxicity and modest efficacy. The development of novel targeted therapies, such as nevanimibe, offers potential new avenues for treatment. This guide provides a detailed comparison of this compound and mitotane, focusing on their mechanisms of action, clinical data, and the experimental basis for our current understanding.

At a Glance: this compound vs. Mitotane

FeatureThis compoundMitotane
Mechanism of Action Selective inhibitor of Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[1][2] This leads to an accumulation of free cholesterol, inducing apoptosis in adrenocortical cells and inhibiting steroidogenesis.[1][3]Induces mitochondrial damage and apoptosis in adrenocortical cells.[4] It also inhibits key enzymes in the steroidogenesis pathway.
Clinical Efficacy In a Phase 1 trial (NCT01898715) of heavily pretreated ACC patients (most of whom had failed mitotane), no complete or partial responses were observed. However, 27% of evaluable patients had stable disease at 2 months.[1][3][5]The FIRM-ACT trial showed that mitotane in combination with etoposide, doxorubicin, and cisplatin (EDP-M) resulted in a higher response rate (23.2%) and longer progression-free survival (5.0 months) compared to streptozocin plus mitotane (9.2% and 2.1 months, respectively).[6][7][8]
Primary Molecular Target Sterol O-acyltransferase 1 (SOAT1)[1][2]Primarily targets mitochondria, leading to membrane depolarization and rupture.[4]
Administration Oral[1][3]Oral
Common Side Effects Gastrointestinal disorders (diarrhea, vomiting), adrenal insufficiency.[1][3][5]Gastrointestinal disturbances, neurological toxicity, adrenal insufficiency.
Development Stage Phase 1 clinical trial completed for ACC.[1][3][5] Further development for ACC is uncertain.Approved and established standard of care for ACC.

Mechanism of Action: A Tale of Two Pathways

The antitumor effects of this compound and mitotane stem from distinct molecular mechanisms, both ultimately leading to the demise of adrenocortical carcinoma cells.

This compound: Targeting Cholesterol Esterification

This compound is a potent and selective inhibitor of Sterol O-acyltransferase 1 (SOAT1), an enzyme crucial for the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets.[2][9] By blocking SOAT1, this compound disrupts cholesterol homeostasis within the cancer cell.[2] This disruption is believed to exert its anti-tumor effects through two primary mechanisms:

  • Induction of Apoptosis: The accumulation of unesterified free cholesterol in the endoplasmic reticulum and other cellular membranes leads to significant cellular stress, ultimately triggering programmed cell death (apoptosis).[1][3]

  • Inhibition of Steroidogenesis: Adrenal steroidogenesis is heavily dependent on a steady supply of cholesterol. By preventing the storage and mobilization of cholesterol, this compound limits the substrate available for the synthesis of adrenal steroids.[1][3][10]

nevanimibe_mechanism cluster_cell Adrenocortical Carcinoma Cell Free_Cholesterol Free Cholesterol SOAT1 SOAT1 (Sterol O-acyltransferase 1) Free_Cholesterol->SOAT1 Substrate Steroidogenesis Steroidogenesis Free_Cholesterol->Steroidogenesis Precursor Cholesteryl_Esters Cholesteryl Esters (Stored in Lipid Droplets) SOAT1->Cholesteryl_Esters Catalyzes Apoptosis Apoptosis This compound This compound This compound->SOAT1 Inhibits mitotane_mechanism cluster_cell Adrenocortical Carcinoma Cell Mitochondria Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Steroidogenic_Enzymes Steroidogenic Enzymes ER Endoplasmic Reticulum ER->Apoptosis Mitotane Mitotane Mitotane->Mitochondria Damages Mitotane->Steroidogenic_Enzymes Inhibits Mitotane->ER Induces Stress mtt_assay_workflow Cell_Seeding Seed ACC cells (e.g., H295R) in 96-well plates Drug_Treatment Treat cells with varying concentrations of this compound or Mitotane Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Drug_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation by viable cells MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) using a plate reader Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis

References

Comparative Efficacy of ATR-101 and Other ACAT Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of ATR-101 and other inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for further investigation.

Introduction to ACAT Inhibitors

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that plays a critical role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological functions. ACAT1 is ubiquitously expressed and is the primary isoform in the adrenal glands, macrophages, and brain, while ACAT2 is predominantly found in the liver and intestines.[2] The dysregulation of ACAT activity has been implicated in several diseases, including atherosclerosis, cancer, and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[2][3]

ATR-101 (also known as nevanimibe) is a selective inhibitor of ACAT1 and has been investigated primarily for its potential in treating adrenocortical carcinoma (ACC).[4] Other notable ACAT inhibitors include avasimibe, pactimibe, and eflucimibe, which have been evaluated for various indications, most notably for the treatment of hyperlipidemia and atherosclerosis, with some also being explored in oncology.[5][6][7] This guide will compare the efficacy of ATR-101 with these other ACAT inhibitors based on available preclinical and clinical data.

Comparative Efficacy and Selectivity

The potency and selectivity of ACAT inhibitors are critical determinants of their therapeutic potential and safety profile. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for ATR-101 and other selected ACAT inhibitors against ACAT1 and ACAT2.

InhibitorTarget(s)IC50/EC50 (ACAT1)IC50/EC50 (ACAT2)Key Therapeutic Area(s)
ATR-101 (this compound) ACAT1 >> ACAT2 9 nM (EC50) [2]368 nM (EC50) [2]Adrenocortical Carcinoma [4]
Avasimibe (CI-1011)ACAT1 & ACAT224 µM (IC50)[1][8]9.2 µM (IC50)[1][8]Hyperlipidemia, Cancer[8][9]
Pactimibe (CS-505)ACAT1 & ACAT24.9 µM (IC50)[4]3.0 µM (IC50)[4]Atherosclerosis[3]
Eflucimibe (F-12511)ACAT1 & ACAT23 nM (IC50 in HepG2 cells)[7][10]7 nM (IC50 in CaCo-2 cells)[7][10]Hyperlipidemia[7]
K-604ACAT1 selective0.45 µM (IC50)[2]>100 µM (IC50)Atherosclerosis[11]

As the data indicates, ATR-101 demonstrates high potency and significant selectivity for ACAT1 over ACAT2.[2] This selectivity is thought to contribute to its specific adrenalytic activity, making it a candidate for ACC treatment. In contrast, avasimibe and pactimibe are dual inhibitors of both ACAT1 and ACAT2.[4][8] Eflucimibe shows high potency against ACAT in cellular assays, with slight selectivity for ACAT1- or ACAT2-dominant cell lines depending on the context.[7][10]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for ACAT inhibitors is the blockage of cholesterol esterification. However, the downstream consequences of this inhibition can vary between compounds and cell types, leading to different biological outcomes.

ATR-101

ATR-101 exhibits a dual mechanism of action, particularly in adrenocortical carcinoma cells.

  • ACAT1 Inhibition and ER Stress-Induced Apoptosis : As a potent ACAT1 inhibitor, ATR-101 blocks the conversion of free cholesterol to cholesteryl esters. This leads to an accumulation of free cholesterol in the endoplasmic reticulum (ER), causing ER stress. Prolonged ER stress activates the unfolded protein response (UPR) and triggers a cascade of events leading to apoptosis, or programmed cell death, through the activation of caspases.

  • Mitochondrial Dysfunction : Independent of its ACAT1 inhibition, ATR-101 has been shown to directly target mitochondria.[12] It inhibits the F1F0-ATP synthase, leading to a decrease in ATP production, an increase in mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[12] This mitochondrial dysfunction further contributes to the apoptotic cascade through the release of cytochrome c.[12]

ATR101_Mechanism cluster_ACAT1 ACAT1 Inhibition Pathway cluster_Mito Mitochondrial Pathway ATR101_ACAT ATR-101 ACAT1 ACAT1 ATR101_ACAT->ACAT1 inhibits FreeCholesterol Free Cholesterol Accumulation (ER) ER_Stress ER Stress FreeCholesterol->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis_ACAT Apoptosis UPR->Apoptosis_ACAT ATR101_Mito ATR-101 Mitochondria Mitochondria ATR101_Mito->Mitochondria ATP_Synthase F1F0-ATP Synthase ATR101_Mito->ATP_Synthase inhibits ROS ROS Production Mitochondria->ROS CytochromeC Cytochrome c Release Mitochondria->CytochromeC ATP_Depletion ATP Depletion Apoptosis_Mito Apoptosis ATP_Depletion->Apoptosis_Mito ROS->Apoptosis_Mito CytochromeC->Apoptosis_Mito

Dual mechanism of action of ATR-101 leading to apoptosis.
Other ACAT Inhibitors

The primary focus for other ACAT inhibitors like avasimibe and pactimibe has been on their lipid-lowering effects for the treatment of atherosclerosis. The intended mechanism was to prevent the formation of foam cells in arterial walls by inhibiting cholesterol esterification in macrophages.[5] However, clinical trials for pactimibe in atherosclerosis were terminated due to a lack of efficacy and an observed increase in cardiovascular events.[13][14]

More recently, avasimibe has been investigated as an anti-cancer agent. Its mechanism in cancer cells involves the induction of cell cycle arrest and apoptosis.[15] Some studies suggest that avasimibe may exert its anti-tumor effects by targeting pathways such as FoxM1-AKR1C1 and activating the PPARγ signaling pathway.[15][16]

Avasimibe_Cancer_Mechanism Avasimibe Avasimibe ACAT1_inhibition ACAT1 Inhibition Avasimibe->ACAT1_inhibition PPARg_activation PPARγ Activation Avasimibe->PPARg_activation CellCycle_Arrest G1 Phase Cell Cycle Arrest ACAT1_inhibition->CellCycle_Arrest PPARg_activation->CellCycle_Arrest Apoptosis Apoptosis CellCycle_Arrest->Apoptosis Proliferation_Inhibition Inhibition of Proliferation CellCycle_Arrest->Proliferation_Inhibition

Proposed anti-cancer mechanism of Avasimibe.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of these inhibitors are provided below.

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., H295R for ACC studies)

  • Complete cell culture medium

  • ACAT inhibitors (ATR-101, avasimibe, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[5][17]

  • Treat the cells with various concentrations of the ACAT inhibitors and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5][17]

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

  • Incubate the plate for at least 2 hours (or overnight) at 37°C in a humidified atmosphere.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[17]

MTT_Workflow start Seed Cells in 96-well Plate treat Treat with ACAT Inhibitors start->treat add_mtt Add MTT Solution treat->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization incubate_formazan Incubate to Dissolve Formazan add_solubilization->incubate_formazan read_absorbance Read Absorbance at 570 nm incubate_formazan->read_absorbance

Workflow for the MTT cell viability assay.
Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of key apoptosis-executing enzymes, caspases 3 and 7.

Materials:

  • Treated and control cells

  • Lysis buffer

  • Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Induce apoptosis in cells by treating with ACAT inhibitors for the desired time.[19]

  • Lyse the cells using the provided lysis buffer.

  • Add the caspase-3/7 substrate to the cell lysate in a 96-well black plate.[20]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[21]

  • Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[19] The fluorescence intensity is proportional to the caspase-3/7 activity.

ACAT Activity Assay (Cell-based)

This protocol measures the ability of a compound to inhibit the esterification of cholesterol in cultured cells.

Materials:

  • Cells expressing ACAT1 or ACAT2 (e.g., transfected CHO cells or specific cancer cell lines)

  • [14C]-oleic acid complexed to bovine serum albumin (BSA)

  • ACAT inhibitors

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the ACAT inhibitor for 1-2 hours.

  • Add [14C]-oleic acid-BSA complex to the cells and incubate for 2-4 hours to allow for cholesterol esterification.

  • Wash the cells with PBS and extract the lipids using a hexane/isopropanol mixture.

  • Separate the neutral lipids, including cholesteryl esters, by TLC.

  • Quantify the amount of radiolabeled cholesteryl ester by scintillation counting.

  • Calculate the percentage of inhibition of ACAT activity relative to the vehicle-treated control.

Summary and Conclusion

ATR-101 distinguishes itself from other ACAT inhibitors through its high selectivity for ACAT1 and its dual mechanism of action that includes both ER stress-induced apoptosis and direct mitochondrial disruption.[2] This unique profile makes it a promising candidate for the targeted therapy of adrenocortical carcinoma. While other ACAT inhibitors like avasimibe have shown anti-cancer properties in preclinical models, their lack of selectivity and differing downstream signaling pathways may result in different efficacy and toxicity profiles. The clinical development of some non-selective ACAT inhibitors for atherosclerosis has been met with challenges, highlighting the importance of understanding the specific roles of ACAT isoforms and the context-dependent effects of their inhibition.[13][14] For researchers in drug development, the comparative data presented here underscores the potential of isoform-selective ACAT inhibition as a therapeutic strategy and provides a foundation for the further investigation of ATR-101 and the development of novel ACAT-targeting compounds.

References

Head-to-Head Comparison: Nevanimibe and Ketoconazole for Cushing's Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals, presenting available data, experimental methodologies, and signaling pathway visualizations to compare Nevanimibe and Ketoconazole in the context of Cushing's syndrome.

This guide provides a detailed comparison of this compound and ketoconazole, two oral medications with distinct mechanisms for inhibiting cortisol production, a key therapeutic goal in Cushing's syndrome. While ketoconazole is an established, albeit with safety considerations, treatment for hypercortisolism, this compound is an investigational agent with limited clinical data in this specific indication. This document aims to present the available scientific information to aid in research and development efforts.

Mechanism of Action

Ketoconazole: An imidazole derivative, ketoconazole is a potent inhibitor of several cytochrome P450 (CYP450) enzymes involved in adrenal steroidogenesis.[1][2] Its primary action in reducing cortisol synthesis is through the inhibition of CYP17A1 (17α-hydroxylase).[1] It also inhibits CYP11B1 (11β-hydroxylase), CYP11B2 (aldosterone synthase), and at higher concentrations, the cholesterol side-chain cleavage enzyme (P450scc).[1] This broad-spectrum inhibition leads to a rapid decrease in cortisol levels.[1]

This compound (ATR-101): this compound is a selective inhibitor of acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1).[3] ACAT1 is crucial for the esterification of cholesterol, a necessary step for its storage in adrenal cells and subsequent use in steroid hormone synthesis.[3] By inhibiting ACAT1, this compound reduces the available pool of cholesterol for steroidogenesis.[3] At higher doses, it has been shown to induce apoptosis in adrenocortical cells.[3][4]

Efficacy in Hypercortisolism

A direct comparison of the efficacy of this compound and ketoconazole in patients with Cushing's syndrome is not possible due to the lack of published clinical trial data for this compound in this specific patient population. A Phase 2 study of this compound for endogenous Cushing's syndrome was terminated, and the results have not been made public.[5][6] The available efficacy data for this compound is derived from a study in patients with congenital adrenal hyperplasia (CAH), a distinct condition also characterized by adrenal androgen excess.

Ketoconazole in Cushing's Syndrome:

Multiple retrospective studies have demonstrated the efficacy of ketoconazole in normalizing urinary free cortisol (UFC) levels in patients with Cushing's syndrome. Normalization rates have been reported to range from 43% to 80%.[7] In a French retrospective study of 200 patients with Cushing's disease, 49.3% of patients achieved normal UFC levels with ketoconazole monotherapy.[7] Another retrospective cohort study found that 66% of patients with Cushing's disease had a complete response to ketoconazole.[8][9] Reductions in cortisol levels are associated with improvements in the clinical and biochemical features of the disease.[10][11]

This compound in Congenital Adrenal Hyperplasia (CAH):

In a Phase 2, single-blind, dose-titration study involving 10 adults with classic CAH, this compound treatment led to a reduction in 17-hydroxyprogesterone (17-OHP), a key biomarker in CAH.[4][12][13] Two out of nine subjects who completed the study met the primary endpoint of 17-OHP levels decreasing to ≤2 times the upper limit of normal.[3][4] Five other subjects experienced a 27% to 72% decrease in 17-OHP levels.[4][12][13] It is important to note that these findings in a CAH population may not be directly extrapolated to Cushing's syndrome.

Safety and Tolerability

Ketoconazole:

The primary safety concern associated with ketoconazole is hepatotoxicity, with liver enzyme elevations reported in approximately 15% of patients with Cushing's syndrome.[1] While serious liver injury is rare, it can be fatal, necessitating regular monitoring of liver function.[1][14] Other common side effects include gastrointestinal issues (nausea, vomiting), adrenal insufficiency, and endocrine effects such as gynecomastia.[2][7][8][15]

This compound:

The safety profile of this compound has been evaluated in studies of patients with adrenocortical carcinoma (ACC) and CAH. The most frequently reported adverse events are gastrointestinal disorders, including diarrhea and vomiting.[5][16][17] In a Phase 1 study in ACC, these gastrointestinal side effects were generally low-grade.[16] Adrenal insufficiency has also been observed as a pharmacologic effect of the drug.[16][17]

Quantitative Data Summary

Table 1: Efficacy of Ketoconazole in Cushing's Syndrome

Study TypeNumber of PatientsPrimary EndpointEfficacy OutcomeCitation
Retrospective Cohort33 (Cushing's Disease)Hypercortisolism Control66% Complete Response, 9% Partial Response[8][9]
French Retrospective Study200 (Cushing's Disease)UFC Normalization49.3% Achieved Normal UFC[7]
Meta-analysisN/AHypercortisolism Control (Post-surgery)~63% Control of Hypercortisolism[18]
Various Studies (Range)>800UFC Normalization43% - 80% Achieved Normal UFC[7]

Table 2: Efficacy of this compound in Congenital Adrenal Hyperplasia

Study TypeNumber of PatientsPrimary EndpointEfficacy OutcomeCitation
Phase 2, Single-Blind10 (9 completed)17-OHP ≤2x ULN2 of 9 subjects met the primary endpoint. 5 others had a 27-72% decrease in 17-OHP.[3][4][12][13]

Table 3: Common Adverse Events

DrugCommon Adverse EventsSerious Adverse EventsCitation
Ketoconazole Gastrointestinal (nausea, vomiting), Adrenal insufficiency, Elevated liver enzymes, GynecomastiaHepatotoxicity (can be severe and fatal)[1][2][7][8][15]
This compound Gastrointestinal (diarrhea, vomiting)Adrenal insufficiency[5][16][17]

Signaling Pathway and Experimental Workflow Diagrams

Steroidogenesis_Pathway cluster_Mitochondrion Mitochondrion cluster_ER Endoplasmic Reticulum Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Pregnenolone_ER Pregnenolone 11-Deoxycortisol 11-Deoxycortisol Cortisol_Mito Cortisol 11-Deoxycortisol->Cortisol_Mito CYP11B1 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone_ER->17-OH Pregnenolone CYP17A1 Progesterone Progesterone 17-OH Pregnenolone->Progesterone 3β-HSD 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 11-Deoxycortisol_ER 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol_ER CYP21A2 Cholesterol_Ester Cholesterol Ester Cholesterol_Free Free Cholesterol Cholesterol_Ester->Cholesterol_Free ACAT1 Cholesterol_Free->Cholesterol This compound This compound This compound->Cholesterol_Ester Inhibits Ketoconazole Ketoconazole Ketoconazole->Pregnenolone Inhibits (high conc.) Ketoconazole->Cortisol_Mito Inhibits Ketoconazole->17-OH Pregnenolone Inhibits Ketoconazole->17-OH Progesterone Inhibits

Caption: Adrenal steroidogenesis pathway showing the sites of action for this compound and Ketoconazole.

Experimental_Workflow cluster_Screening Patient Screening cluster_Baseline Baseline Assessment cluster_Treatment Treatment Period cluster_Monitoring Efficacy and Safety Monitoring P1 Patient with Suspected Cushing's Syndrome P2 Clinical Evaluation & Biochemical Confirmation (e.g., Late-night salivary cortisol, low-dose dexamethasone suppression test) P1->P2 B1 24-hour Urine Collection for Urinary Free Cortisol (UFC) P2->B1 B2 Baseline Serum Cortisol & ACTH Measurement P2->B2 T1 Initiate Treatment with This compound or Ketoconazole B1->T1 T2 Dose Titration Based on Tolerability and UFC Levels T1->T2 M1 Regular 24-hour UFC Measurements T2->M1 M2 ACTH Stimulation Test (as needed to assess adrenal reserve) T2->M2 M3 Monitoring of Adverse Events (e.g., Liver function tests for Ketoconazole) T2->M3

Caption: General experimental workflow for a clinical trial evaluating cortisol-lowering agents.

Experimental Protocols

24-Hour Urinary Free Cortisol (UFC) Measurement

Objective: To quantify the total amount of unbound cortisol excreted in the urine over a 24-hour period, providing an integrated measure of daily cortisol production.

Materials:

  • 24-hour urine collection container (plastic, often with a preservative, though some methods require no preservative).[19]

  • Refrigeration or a cool storage place for the collection container.

Procedure:

  • Start of Collection: On day 1, the patient should urinate into the toilet upon waking in the morning and note the exact time. This first urine sample is discarded.[20][21]

  • Collection Period: For the next 24 hours, all urine must be collected in the special container provided.[20][21] The container should be kept in a cool place, such as a refrigerator, during the entire collection period.[22][23]

  • End of Collection: On day 2, exactly 24 hours after the start time, the patient should urinate one last time and add this urine to the container.[20]

  • Sample Submission: The capped container with the complete 24-hour urine sample should be transported to the laboratory as soon as possible.[22][23] The total volume of the collected urine is recorded.[19][20]

  • Analysis: The laboratory will measure the concentration of free cortisol in an aliquot of the 24-hour urine sample, typically using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19] The result is then calculated as micrograms (µg) of cortisol per 24 hours.

Interpretation: Elevated UFC levels are a hallmark of Cushing's syndrome.[20] A decrease in UFC levels during treatment indicates a therapeutic response. Normal ranges can vary between laboratories.[21]

ACTH (Cosyntropin) Stimulation Test

Objective: To assess the adrenal gland's ability to produce cortisol in response to stimulation by adrenocorticotropic hormone (ACTH). This test is primarily used to diagnose adrenal insufficiency but can also provide information on adrenal reserve during treatment with steroidogenesis inhibitors.

Materials:

  • Cosyntropin (synthetic ACTH).

  • Syringes and needles for blood collection and administration of cosyntropin.

  • Blood collection tubes (typically serum separator tubes).

  • Centrifuge.

Procedure:

  • Baseline Sample: A baseline blood sample is drawn for the measurement of serum cortisol.[24] In some protocols, a baseline ACTH level is also measured.[25]

  • Cosyntropin Administration: A standard dose of 0.25 mg of cosyntropin is administered either intravenously (IV) or intramuscularly (IM).[24] The exact time of administration is recorded.

  • Post-Stimulation Samples: Blood samples for serum cortisol are drawn at 30 and 60 minutes after the cosyntropin injection.[24]

  • Sample Processing: The blood samples are allowed to clot, then centrifuged to separate the serum. The serum is then analyzed for cortisol concentration.

Interpretation:

  • Normal Response: A normal response is generally considered a post-stimulation serum cortisol level that rises above a certain threshold (e.g., >18-20 µg/dL or >500-600 nmol/L), indicating adequate adrenal reserve.[26]

  • Adrenal Insufficiency: A subnormal cortisol response suggests adrenal insufficiency.[26] In the context of monitoring treatment with adrenal steroidogenesis inhibitors, a blunted response may indicate over-suppression of the adrenal glands.

Conclusion

Ketoconazole is a well-established medical therapy for Cushing's syndrome with proven efficacy in reducing cortisol levels, though its use requires careful monitoring due to the risk of hepatotoxicity. This compound represents a novel approach to inhibiting steroidogenesis by targeting ACAT1. While preclinical data and a study in CAH suggest a potential role for this compound in conditions of adrenal steroid excess, there is currently a lack of clinical trial data to support its efficacy and safety specifically in Cushing's syndrome. Further research, including the completion and publication of well-designed clinical trials in the target population, is necessary to determine the potential role of this compound in the management of Cushing's syndrome and to allow for a direct comparison with established therapies like ketoconazole.

References

Validating the Anti-Steroidogenic Effects of Nevanimibe In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nevanimibe's in vivo anti-steroidogenic effects against other alternatives, supported by experimental data. It is designed to assist researchers and drug development professionals in evaluating this compound as a potential therapeutic agent for conditions characterized by steroid hormone excess.

Introduction to this compound and its Mechanism of Action

This compound (formerly known as ATR-101) is an orally administered, selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1).[1][2] ACAT1 is a crucial enzyme located in the endoplasmic reticulum that catalyzes the esterification of intracellular free cholesterol into cholesteryl esters for storage.[1] Steroid hormones, including cortisol and androgens, are synthesized from cholesterol. By inhibiting ACAT1, this compound reduces the pool of cholesteryl esters available for steroidogenesis, thereby decreasing the production of adrenal steroids.[2] At lower doses, this compound has been shown to decrease adrenal steroidogenesis, while at higher concentrations, it can induce apoptosis (programmed cell death) in adrenocortical cells.[1][3] This dual mechanism makes it a compound of interest for diseases like congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC).[2][3]

Signaling Pathway of this compound's Anti-Steroidogenic Effect

This compound's primary mechanism of action is the inhibition of ACAT1. This disrupts the normal homeostatic mechanism for managing intracellular cholesterol levels, leading to a reduction in the substrate available for steroid hormone synthesis.

cluster_Cell Adrenocortical Cell Cholesterol Free Cholesterol ACAT1 ACAT1/SOAT1 Cholesterol->ACAT1 Substrate CE Cholesteryl Esters (Stored Cholesterol) Steroidogenesis Steroidogenesis Pathway CE->Steroidogenesis Provides Substrate ACAT1->CE Esterification This compound This compound This compound->ACAT1 Inhibition Steroid_Hormones Steroid Hormones (Cortisol, Androgens, etc.) Steroidogenesis->Steroid_Hormones Synthesis

Caption: Mechanism of this compound's anti-steroidogenic action.

Comparative Efficacy of this compound: In Vivo Data

The following tables summarize the quantitative data from in vivo studies on this compound, including preclinical animal models and human clinical trials.

Preclinical Data: Canine Model

A study in dogs with naturally occurring Cushing's syndrome demonstrated this compound's ability to reduce cortisol levels.

SpeciesConditionDosageDurationKey FindingsReference
DogCushing's Syndrome3 mg/kg (days 1-7) then 30 mg/kg (days 8-28)28 days- Decreased ACTH-stimulated cortisol concentrations by day 7. - Aldosterone concentrations were also reduced compared to baseline on days 7 and 28.[4]
Human Clinical Trial Data

Phase 1 and 2 clinical trials have evaluated this compound in patients with Adrenocortical Carcinoma (ACC) and Congenital Adrenal Hyperplasia (CAH).

Table 1: Phase 2 Study of this compound in Congenital Adrenal Hyperplasia (CAH)

Number of PatientsDosageDurationKey FindingsReference
10 adultsDose titration from 125 mg to 1000 mg twice daily2 weeks on drug, 2 weeks placebo washout, then dose titration- 5 patients experienced a 27-72% decrease in 17-hydroxyprogesterone (17-OHP). - 2 patients met the primary endpoint of 17-OHP ≤ 2x upper limit of normal.[5][6]

Table 2: Phase 1 Study of this compound in Adrenocortical Carcinoma (ACC)

Number of PatientsDosageStudy DesignKey FindingsReference
631.6 mg/kg/day to 158.5 mg/kg/dayDose-escalation- Drug-related adrenal insufficiency was observed in 2 patients, confirming a pharmacologic effect. - 13 of 48 patients who underwent imaging at 2 months had stable disease.[1][3]

Comparison with Other Steroidogenesis Inhibitors

This compound's mechanism of action differs from other commonly used steroidogenesis inhibitors, which typically target specific cytochrome P450 enzymes in the steroid synthesis pathway.

DrugMechanism of ActionPrimary Steroid(s) InhibitedCommon Side Effects
This compound ACAT1/SOAT1 inhibitor (reduces cholesterol substrate)Broadly affects all adrenal steroids (cortisol, androgens, aldosterone)Gastrointestinal disorders (diarrhea, vomiting)[1]
Ketoconazole Inhibits CYP11A1, CYP17, and CYP11B1[7]Cortisol, AndrogensLiver toxicity, gastrointestinal upset[7]
Metyrapone Primarily inhibits CYP11B1[7]CortisolHirsutism, hypertension (due to precursor accumulation)[7]
Osilodrostat Inhibits CYP11B1 and to a lesser extent, CYP11B2Cortisol, AldosteroneHypocortisolism, hypokalemia, hypertension, QT prolongation

Experimental Protocols

This section details a representative in vivo experimental protocol for validating the anti-steroidogenic effects of a compound like this compound in a rodent model, based on established methodologies.

Representative In Vivo Rodent Study Protocol

cluster_Workflow Experimental Workflow A 1. Animal Acclimatization (e.g., Male Sprague-Dawley rats, 7-8 weeks old) B 2. Group Assignment (Vehicle Control, this compound Dose 1, this compound Dose 2, Positive Control) A->B C 3. Dosing Period (e.g., Daily oral gavage for 14 days) B->C D 4. Sample Collection (Terminal blood collection via cardiac puncture, Adrenal gland excision) C->D E 5. Hormone Analysis (Serum separation for LC-MS/MS or ELISA analysis of Corticosterone, Testosterone, etc.) D->E F 6. Tissue Analysis (Adrenal gland weight, Histopathology) D->F G 7. Data Analysis (Statistical comparison between groups) E->G F->G

Caption: A typical experimental workflow for in vivo validation.

Objective: To assess the effect of this compound on adrenal steroid hormone levels in a rodent model.

1. Animals:

  • Species: Male Sprague-Dawley rats.

  • Age: 7-8 weeks at the start of the study.

  • Acclimatization: Animals are acclimated for at least one week prior to the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

  • Group 2: this compound - Low Dose (e.g., 10 mg/kg/day).

  • Group 3: this compound - High Dose (e.g., 50 mg/kg/day).

  • Group 4: Positive Control (e.g., Ketoconazole, 100 mg/kg/day).

  • n = 8-10 animals per group.

3. Dosing:

  • Route of Administration: Oral gavage.

  • Frequency: Once daily.

  • Duration: 14 consecutive days.

  • Animals are weighed daily to adjust the dose volume.

4. Sample Collection:

  • On day 15, 2-4 hours after the final dose, animals are anesthetized.

  • Blood is collected via cardiac puncture into serum separator tubes.

  • Following blood collection, animals are euthanized, and adrenal glands are excised, trimmed of fat, and weighed.

5. Biomarker Analysis:

  • Hormone Quantification: Serum is separated by centrifugation. Levels of key steroid hormones (e.g., corticosterone, testosterone, progesterone, and 17-OHP) are quantified using validated methods such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Enzyme-Linked Immunosorbent Assay (ELISA).[8]

  • Histopathology: Adrenal glands are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination to assess for any cellular changes.

6. Statistical Analysis:

  • Data are expressed as mean ± standard error of the mean (SEM).

  • Statistical significance between the treated groups and the vehicle control group is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test).

  • A p-value of <0.05 is considered statistically significant.

Conclusion

In vivo data from both preclinical and clinical studies validate the anti-steroidogenic effects of this compound. Its unique mechanism of inhibiting ACAT1 offers a different therapeutic approach compared to traditional enzyme-specific inhibitors. The available data in dogs and humans shows a clear reduction in key steroid hormones.[4][5] While direct comparative in vivo studies with other agents are limited, the distinct mechanism of action suggests this compound could be a valuable alternative or adjunctive therapy in the management of diseases driven by steroid excess. Further research, particularly in standardized rodent models, would be beneficial to fully characterize its preclinical profile and comparative efficacy.

References

Nevanimibe as an Adjunctive Therapy for Congenital Adrenal Hyperplasia: A Comparative Analysis with Standard Glucocorticoid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of nevanimibe, an investigational drug, with standard glucocorticoid therapy for the management of Congenital Adrenal Hyperplasia (CAH). The information is based on published clinical trial data and is intended for an audience with expertise in endocrinology and drug development.

Congenital Adrenal Hyperplasia is a group of autosomal recessive disorders characterized by enzyme deficiencies in adrenal steroidogenesis, most commonly 21-hydroxylase deficiency.[1][2] This leads to impaired cortisol production, and in some cases aldosterone deficiency, with a consequent overproduction of adrenal androgens due to excessive adrenocorticotropic hormone (ACTH) secretion.[3][4] The current standard of care involves lifelong glucocorticoid replacement therapy to correct the cortisol deficiency and suppress excess androgen production.[5][6] However, the supraphysiologic doses of glucocorticoids often required to control hyperandrogenism can lead to significant long-term side effects, including iatrogenic Cushing's syndrome, metabolic complications, and reduced quality of life.[2][3][4]

This compound (formerly ATR-101) is a novel, orally administered inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1 or SOAT1), an enzyme crucial for the esterification of cholesterol, a key substrate for steroid hormone synthesis in the adrenal cortex.[3][4][7] By inhibiting ACAT1, this compound aims to reduce the production of all adrenal steroids, including androgens, independently of ACTH levels.[1][7][8] This mechanism presents a potential adjunctive therapeutic strategy to allow for lower, more physiologic glucocorticoid dosing in patients with CAH.[1][3]

Comparative Efficacy Data

Direct comparative trials of this compound versus standard glucocorticoid therapy are not available, as this compound has been investigated as an add-on therapy to a stable glucocorticoid regimen in patients with inadequately controlled CAH. The following tables summarize the key findings from a Phase 2 multicenter, single-blind, dose-titration study of this compound.[1]

Table 1: Baseline Characteristics of Patients in the this compound Phase 2 Trial

CharacteristicMean ± SD or n (%)
Number of Patients10
Age (years)30.3 ± 13.8
Male/Female5 (50%) / 5 (50%)
Maintenance Glucocorticoid Dose (hydrocortisone equivalents, mg/day)24.7 ± 10.4
Baseline 17-Hydroxyprogesterone (17-OHP)Mean 53-fold above upper limit of normal (ULN)

Data sourced from a Phase 2 study of this compound in adults with classic CAH.[1]

Table 2: Efficacy of this compound as an Add-on Therapy in CAH (Phase 2 Data)

Outcome MeasureResult
Primary Endpoint Achievement (17-OHP ≤2x ULN)2 out of 9 completing subjects
17-OHP Reduction in Other Subjects5 subjects experienced a 27% to 72% decrease
Androstenedione LevelsNot effectively suppressed

ULN: Upper Limit of Normal. Data from a 14-day treatment period at each dose level.[1][3]

Table 3: Standard Glucocorticoid Therapy Regimens for CAH in Adults

GlucocorticoidTypical Daily DoseDosing Schedule
Hydrocortisone15-25 mg2-3 divided doses
Prednisone5-7.5 mg1-2 divided doses
Dexamethasone0.25-0.5 mgOnce daily

Doses are often adjusted based on clinical and biochemical monitoring.[6]

Experimental Protocols

This compound Phase 2 Clinical Trial (NCT02804178)

Objective: To evaluate the efficacy and safety of this compound in adults with uncontrolled classic CAH.[1][9]

Study Design: A multicenter, single-blind, dose-titration study.[1][9]

Participants: Ten adults with classic CAH and baseline 17-OHP levels at least four times the upper limit of normal (ULN).[1][9]

Treatment Protocol:

  • Run-in Period: A 14-day run-in period.[1]

  • Dose Titration: Patients received escalating doses of this compound (125, 250, 500, 750, and 1000 mg) administered orally twice daily for 14 days at each dose level.[1][9]

  • Placebo Washout: Each 14-day this compound treatment period was followed by a 14-day single-blind placebo washout period.[1]

  • Dose Escalation: Subjects proceeded to the next dose level if the primary endpoint was not met.[1]

  • Concomitant Medication: All patients continued their stable baseline glucocorticoid and mineralocorticoid regimens throughout the study.[1]

Primary Efficacy Endpoint: Reduction of 17-OHP to ≤2 times the ULN.[1][7]

Safety Assessments: Monitoring of treatment-emergent adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[7]

Signaling Pathways and Experimental Workflow

CAH_Pathophysiology Hypothalamus Hypothalamus CRH CRH Hypothalamus->CRH Pituitary Pituitary Gland ACTH ACTH Pituitary->ACTH AdrenalCortex Adrenal Cortex Cholesterol Cholesterol 21OH_Deficiency 21-Hydroxylase Deficiency CRH->Pituitary + ACTH->AdrenalCortex + 17OHP_Androstenedione 17-OHP & Androstenedione (Androgen Precursors) Cholesterol->17OHP_Androstenedione Cortisol Cortisol 17OHP_Androstenedione->Cortisol Cortisol->Hypothalamus - Cortisol->Hypothalamus Cortisol->Pituitary - Cortisol->Pituitary NegativeFeedback Negative Feedback

Caption: Pathophysiology of Congenital Adrenal Hyperplasia.

Nevanimibe_MoA Cholesterol Free Cholesterol ACAT1 ACAT1 (SOAT1) Enzyme Cholesterol->ACAT1 CholesterylEsters Cholesteryl Esters (Stored Cholesterol) ACAT1->CholesterylEsters Steroidogenesis Adrenal Steroidogenesis CholesterylEsters->Steroidogenesis Substrate for Androgens Androgens Steroidogenesis->Androgens Cortisol Cortisol Steroidogenesis->Cortisol This compound This compound This compound->ACAT1 Inhibits

Caption: Mechanism of Action of this compound.

Nevanimibe_Trial_Workflow Screening Screening (CAH patients, 17-OHP ≥4x ULN) RunIn 14-day Placebo Run-in Screening->RunIn Dose1 This compound 125mg BID (14 days) RunIn->Dose1 Washout1 Placebo Washout (14 days) Dose1->Washout1 EndpointCheck1 Primary Endpoint Met? (17-OHP ≤2x ULN) Washout1->EndpointCheck1 Dose2 This compound 250mg BID (14 days) EndpointCheck1->Dose2 No Stop Stop Treatment EndpointCheck1->Stop Yes Washout2 Placebo Washout (14 days) Dose2->Washout2 EndpointCheck2 Primary Endpoint Met? Washout2->EndpointCheck2 Dose Dose EndpointCheck2->Dose EndpointCheck2->Stop Yes escalation No

Caption: this compound Phase 2 Trial Workflow.

Discussion and Future Perspectives

The results of the Phase 2 trial indicate that this compound can reduce 17-OHP levels in some patients with classic CAH who are not adequately controlled on their current glucocorticoid regimen.[1][10] Two out of nine subjects who completed the study met the primary endpoint of reducing 17-OHP to near-normal levels, and five others showed a notable decrease.[1] However, the study did not demonstrate a consistent suppression of androstenedione, a key marker of adrenal androgen excess.[3] The most common side effects were gastrointestinal in nature.[1]

Standard glucocorticoid therapy remains the cornerstone of CAH management.[5] Its primary goals are to replace cortisol, prevent adrenal crises, and suppress adrenal androgen production to allow for normal growth, development, and fertility.[11][12] The main challenge lies in the inability of current glucocorticoid preparations to mimic the natural diurnal rhythm of cortisol secretion, often leading to a trade-off between androgen control and the adverse effects of glucocorticoid excess.[2][11]

This compound's novel mechanism of action, targeting adrenal steroidogenesis directly, offers a potential paradigm shift in CAH treatment.[4] As an adjunct therapy, it could enable a reduction in glucocorticoid dosage, thereby mitigating the long-term complications associated with supraphysiologic steroid use. However, the available data is from a small, short-term study.[1][3] Larger and longer-duration clinical trials are necessary to fully elucidate the efficacy and safety profile of this compound and to determine its precise role in the therapeutic armamentarium for CAH.[1][3] It is also important to note that subsequent clinical trials for this compound in CAH were terminated, and further development was discontinued.[13][14]

References

Nevanimibe in Adrenal Disorders: A Comparative Analysis of Placebo-Controlled Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nevanimibe's performance in a placebo-controlled trial for the treatment of congenital adrenal hyperplasia (CAH), an adrenal disorder. The data is presented alongside existing standard-of-care treatments and other emerging therapeutic alternatives to offer a clear perspective on its potential and limitations.

Introduction to Congenital Adrenal Hyperplasia and Current Treatment Landscape

Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders that impair cortisol synthesis in the adrenal glands.[1] The most common form, accounting for over 95% of cases, is a deficiency of the 21-hydroxylase enzyme.[1] This deficiency leads to a lack of cortisol and, in many cases, aldosterone, while the precursors are shunted towards the production of androgens, leading to an excess of these hormones.[2]

The current standard of care for CAH involves lifelong glucocorticoid replacement therapy, typically with hydrocortisone or dexamethasone.[3][4] The goal of this treatment is twofold: to replace the deficient cortisol and to suppress the excess production of androgens by the adrenal glands.[4] However, achieving a balance between adequate androgen suppression and avoiding the side effects of long-term, high-dose glucocorticoid treatment can be challenging.[5] This has led to the exploration of novel therapeutic approaches, including this compound.

Pathophysiology of Congenital Adrenal Hyperplasia (CAH)

The following diagram illustrates the simplified steroidogenesis pathway and the impact of 21-hydroxylase deficiency in CAH.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->17OH_Pregnenolone 17OH_Progesterone 17-OH Progesterone Progesterone->17OH_Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21_Hydroxylase_Block 21-Hydroxylase Deficiency Progesterone->21_Hydroxylase_Block 17OH_Pregnenolone->17OH_Progesterone DHEA DHEA 17OH_Pregnenolone->DHEA Androstenedione Androstenedione 17OH_Progesterone->Androstenedione 11_Deoxycortisol 11-Deoxycortisol 17OH_Progesterone->11_Deoxycortisol 17OH_Progesterone->21_Hydroxylase_Block DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol Cortisol 11_Deoxycortisol->Cortisol Pituitary Pituitary Gland Cortisol->Pituitary inhibits ACTH ACTH Adrenal Adrenal Gland ACTH->Adrenal stimulates Pituitary->ACTH stimulates Adrenal->Androstenedione Adrenal->Cortisol Feedback Negative Feedback Cholesterol Free Cholesterol SOAT1 SOAT1 (ACAT1) Cholesterol->SOAT1 CholesterylEsters Cholesteryl Esters (Stored Cholesterol) SOAT1->CholesterylEsters esterification This compound This compound This compound->SOAT1 inhibits Steroidogenesis Steroidogenesis CholesterylEsters->Steroidogenesis provides substrate Androgens Androgens Steroidogenesis->Androgens Cortisol Cortisol Steroidogenesis->Cortisol Start Screening & Enrollment Dose1 This compound 125mg BID (14 days) Start->Dose1 Placebo1 Placebo Washout (14 days) Dose1->Placebo1 Endpoint Primary Endpoint Met? Placebo1->Endpoint Dose2 This compound 250mg BID (14 days) Placebo2 Placebo Washout (14 days) Dose2->Placebo2 Placebo2->Endpoint Dose3 This compound 500mg BID (14 days) Placebo3 Placebo Washout (14 days) Dose3->Placebo3 Placebo3->Endpoint Dose4 This compound 750mg BID (14 days) Placebo4 Placebo Washout (14 days) Dose4->Placebo4 Placebo4->Endpoint Dose5 This compound 1000mg BID (14 days) Placebo5 Placebo Washout (14 days) Dose5->Placebo5 Placebo5->Endpoint Continue Continue to Next Dose Endpoint->Continue No Stop Stop Treatment Endpoint->Stop Yes Continue->Dose2 Continue->Dose3 Continue->Dose4 Continue->Dose5

References

Benchmarking the apoptotic potential of Nevanimibe against other agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe (formerly ATR-101) is an investigational small molecule drug that has garnered attention for its unique mechanism of action in inducing apoptosis, particularly in adrenocortical carcinoma (ACC) cells. As a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-Acyltransferase 1 (SOAT1), this compound disrupts cholesterol metabolism, leading to programmed cell death. This guide provides a comparative overview of this compound's apoptotic potential against other established chemotherapeutic agents, supported by available experimental data and detailed methodologies for key assays.

Mechanism of Action: A Unique Pathway to Apoptosis

This compound's pro-apoptotic activity stems from its targeted inhibition of ACAT1, an enzyme crucial for the esterification of intracellular free cholesterol into cholesteryl esters for storage.[1] At higher concentrations, this inhibition leads to an accumulation of free cholesterol within the endoplasmic reticulum (ER), triggering ER stress and activating the Unfolded Protein Response (UPR).[2][3][4][5][6] This sustained ER stress ultimately culminates in the activation of apoptotic signaling cascades.

This mechanism distinguishes this compound from many conventional chemotherapeutic agents that primarily induce apoptosis through DNA damage or microtubule disruption.

Quantitative Comparison of Apoptotic Potential

Note: The following data is compiled from different studies and should be interpreted with caution due to variations in experimental conditions, cell lines, and methodologies.

Table 1: Apoptotic Potential of this compound

Cell LineConcentrationTime PointApoptosis AssayObserved EffectReference
H295R (Adrenocortical Carcinoma)Not SpecifiedNot SpecifiedNot SpecifiedInduction of apoptosis[1]

Table 2: Apoptotic Potential of Mitotane

Cell LineConcentrationTime PointApoptosis AssayObserved Effect (% Apoptotic Cells)Reference
HAC15 (Adrenocortical Carcinoma)50 µM24 hAnnexin V/Sytox Blue~16% increase in apoptosis[7]
H295R (Adrenocortical Carcinoma)50 µM6 & 24 hAnnexin V/Sytox BlueSignificant increase in Annexin V staining[8]
NCI-H295R (Adrenocortical Carcinoma)20-32 mg/l (62.5-100 µM)24 hCaspase-3/7 ActivityUp to 2.5-fold increase[9]

Table 3: Apoptotic Potential of Etoposide

Cell LineConcentrationTime PointApoptosis AssayObserved Effect (% Apoptotic Cells)Reference
HTLA-230 (Neuroblastoma)10-225 µM24 hMTT AssayDose-dependent reduction in cell viability (up to 70%)[10]
HL-60 (Promyelocytic Leukemia)10 µMMultipleAnnexin V/PI, DNA Fragmentation, Giemsa StainingMaximum apoptosis ranged from 22.5% to 72% depending on the assay[11]
MEFs (Mouse Embryonic Fibroblasts)1.5-150 µM18 hFlow Cytometry (Sub-G1)Dose-dependent increase in sub-G1 population[12]

Table 4: Apoptotic Potential of Doxorubicin

Cell LineConcentrationTime PointApoptosis AssayObserved EffectReference
Diabetic Mouse HeartsNot SpecifiedNot SpecifiedTUNEL AssaySignificant increase in TUNEL positive cells[1]
MCF-7 (Breast Cancer)4 µM48 hGene/Protein ExpressionDownregulation of Bcl-2, upregulation of Bax[2]
32D BCR-ABL1+ (Mouse Myeloid)1 µM24 hAnnexin V/SYTOX GreenIncreased apoptotic index[13]

Table 5: Apoptotic Potential of Cisplatin

Cell LineConcentrationTime PointApoptosis AssayObserved Effect (% Apoptotic Cells)Reference
A2780 (Ovarian Cancer)0.1 µg/ml24 hAnnexin V-FITC/PI~6% primary apoptosis, >42% secondary apoptosis[14]
L1210 (Mouse Leukemia)1-10 µMNot SpecifiedFlow CytometryG2 block and subsequent cell death[4]
T47D & MCF-7 (Breast Cancer)80 nM24 hFlow CytometryIncreased apoptosis, especially in combination with β-catenin silencing[5][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key apoptosis assays.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Cell Preparation: Culture cells to the desired confluence and treat with the test compound (e.g., this compound) and appropriate controls for the desired time.

    • Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Include the culture medium to collect any detached apoptotic cells.

    • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can be detected by fluorescence microscopy or flow cytometry.

  • Protocol:

    • Sample Preparation: Prepare cells or tissue sections on slides.

    • Fixation and Permeabilization: Fix the samples with 4% paraformaldehyde and permeabilize with a solution like 0.1% Triton X-100 in sodium citrate.

    • TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs in a humidified chamber at 37°C.

    • Detection: If using a fluorescent label, the signal can be directly visualized. If using a biotin-labeled dUTP, a secondary detection step with streptavidin-HRP and a chromogenic substrate is required.

    • Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

    • Analysis: Analyze the samples using a fluorescence microscope to visualize and quantify the number of TUNEL-positive (apoptotic) cells.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Principle: Activated caspase-3 cleaves a specific peptide substrate that is linked to a colorimetric or fluorometric reporter molecule. The amount of reporter released is proportional to the caspase-3 activity.

  • Protocol:

    • Cell Lysis: Treat cells with the test compound and controls. Lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.

    • Protein Quantification: Determine the protein concentration of the cell lysates to normalize the caspase activity.

    • Caspase Reaction: In a microplate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

    • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • Data Analysis: Calculate the caspase-3 activity based on a standard curve and normalize to the protein concentration.

Signaling Pathways and Visualizations

The following diagrams illustrate the apoptotic signaling pathway induced by this compound and a general experimental workflow for assessing apoptosis.

Nevanimibe_Apoptosis_Pathway cluster_inhibition This compound This compound ACAT1 ACAT1/SOAT1 (Cholesterol Esterification) This compound->ACAT1 Inhibition FreeCholesterol ↑ Free Cholesterol in Endoplasmic Reticulum ERStress Endoplasmic Reticulum Stress FreeCholesterol->ERStress UPR Unfolded Protein Response (UPR) ERStress->UPR Apoptosis Apoptosis UPR->Apoptosis Activation of pro-apoptotic signals

Caption: Apoptotic pathway induced by this compound.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Adrenocortical Carcinoma Cells) Treatment Treatment with This compound / Other Agents CellCulture->Treatment Harvesting Cell Harvesting Treatment->Harvesting AnnexinV Annexin V/PI Staining Harvesting->AnnexinV TUNEL TUNEL Assay Harvesting->TUNEL Caspase3 Caspase-3 Activity Assay Harvesting->Caspase3 FlowCytometry Flow Cytometry AnnexinV->FlowCytometry Microscopy Fluorescence Microscopy TUNEL->Microscopy PlateReader Microplate Reader Caspase3->PlateReader QuantitativeData Quantitative Apoptosis Data FlowCytometry->QuantitativeData Microscopy->QuantitativeData PlateReader->QuantitativeData

Caption: General workflow for assessing apoptosis.

References

A Comparative Analysis of SOAT1 Inhibitors in Steroidogenesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of key Sterol O-acyltransferase 1 (SOAT1) inhibitors and their impact on steroidogenesis. This document focuses on providing objective performance comparisons with supporting experimental data.

Steroidogenesis is a critical biological process responsible for the synthesis of steroid hormones from cholesterol. A key enzyme in the intricate network of steroid production is Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-coenzyme A: cholesterol acyltransferase 1 (ACAT1). SOAT1 plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. This reservoir of cholesterol is vital for steroidogenic tissues, such as the adrenal glands and gonads, to ensure a readily available supply of precursor for hormone synthesis. Inhibition of SOAT1, therefore, presents a potential therapeutic strategy for modulating steroid hormone production in various pathological conditions. This guide focuses on a comparative analysis of two prominent SOAT1 inhibitors: Avasimibe and Nevanimibe.

Comparative Overview of SOAT1 Inhibitors

Avasimibe and this compound are two SOAT1 inhibitors that have been investigated for their effects on steroidogenesis, albeit in different contexts. The following table summarizes their key characteristics based on available data.

FeatureAvasimibeThis compound (ATR-101)
Primary Target(s) SOAT1 and SOAT2[1]Adrenal-specific SOAT1[2][3]
Mechanism of Action Inhibits the esterification of cholesterol by blocking SOAT1 and SOAT2 activity.[1][4]Inhibits adrenal steroidogenesis by decreasing the availability of cholesteryl esters, the substrate for steroid synthesis.[2]
IC50 for SOAT1 24 µM[1][5]Not explicitly reported in the provided search results.
IC50 for SOAT2 9.2 µM[1][5]Not explicitly reported in the provided search results; described as adrenal-specific.[2]
Other Notable Effects Inhibits CYP2C9 (IC50: 2.9 µM), CYP1A2 (IC50: 13.9 µM), and CYP2C19 (IC50: 26.5 µM).[6][7]At lower doses, decreases adrenal steroidogenesis; at higher doses, causes apoptosis of adrenocortical cells.[3][8]

Effects on Steroid Hormone Production

Direct comparative studies of SOAT1 inhibitors on the production of a full panel of steroid hormones in a standardized in vitro system are limited in the publicly available literature. However, existing studies provide insights into their individual effects.

InhibitorExperimental SystemObserved Effects on Steroid Hormones
Avasimibe Human hepatic microsomesInhibition of testosterone metabolism by CYP3A4 (IC50 = 20.7 µM).[9]
This compound (ATR-101) Phase 2 clinical study in patients with classic congenital adrenal hyperplasia (CAH)Decreased 17-hydroxyprogesterone (17-OHP) levels within 2 weeks of treatment.[3][10]

Note: The lack of standardized IC50 values for steroid hormone production in cell-based assays like the H295R model is a significant knowledge gap. Further research is required for a direct quantitative comparison of the potency of these inhibitors in a steroidogenic context.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources and represent standard practices in the field.

NCI-H295R Steroidogenesis Assay

The human NCI-H295R adrenocortical carcinoma cell line is a widely accepted in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids, mineralocorticoids, and sex steroids.[11][12][13]

a. Cell Culture and Treatment:

  • Cell Maintenance: Culture NCI-H295R cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 Nutrient Mixture, supplemented with 5% fetal bovine serum, 1% ITS+ Premix, and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[14]

  • Plating for Assay: Seed H295R cells in 24-well plates at a density that allows them to reach approximately 80% confluency at the time of treatment.

  • Inhibitor Treatment: Following cell attachment and growth, replace the culture medium with fresh medium containing the SOAT1 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and positive/negative controls as required. The final DMSO concentration should typically not exceed 0.1%.

  • Incubation: Incubate the cells with the inhibitors for a predetermined period, typically 24 to 48 hours, to allow for effects on steroid production.[11]

  • Sample Collection: After incubation, collect the cell culture medium for steroid hormone analysis. Centrifuge the medium to remove any cellular debris and store at -80°C until analysis.

Steroid Hormone Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple steroid hormones.[15][16]

a. Sample Preparation (Steroid Extraction):

  • Internal Standards: Add a mixture of deuterated internal standards for each target steroid to the collected cell culture medium to correct for extraction losses and matrix effects.

  • Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane) to the medium. Vortex vigorously to extract the steroids into the organic phase.

  • Solid-Phase Extraction (SPE): Alternatively, use a solid-phase extraction cartridge (e.g., C18) to retain and then elute the steroids. Condition the cartridge with methanol and water, load the sample, wash with a low-percentage organic solvent, and elute the steroids with a high-percentage organic solvent.[17][18][19][20]

  • Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reverse-phase C18 column to separate the different steroid hormones. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium fluoride, is typically employed.[16]

  • Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. For each steroid and its corresponding internal standard, specific precursor-to-product ion transitions are monitored for highly selective and sensitive quantification.

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the inhibitors to ensure that observed decreases in steroid production are not simply due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[21][22]

  • Cell Treatment: Plate and treat the H295R cells with the SOAT1 inhibitors in a 96-well plate as described in the steroidogenesis assay protocol.

  • MTT Reagent Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: The mitochondrial dehydrogenases of viable cells convert the yellow MTT into purple formazan crystals. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for SOAT1 Protein Expression

Western blotting can be used to confirm the presence of SOAT1 in the H295R cells and to investigate whether the inhibitors affect its expression levels.[12][23][24][25][26][27][28]

  • Cell Lysis: After treatment with the inhibitors, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SOAT1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. A loading control, such as β-actin or GAPDH, should be used to normalize the SOAT1 protein levels.

Visualizations

Signaling Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_pathway Simplified Steroidogenesis Pathway cluster_inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Cholesteryl Esters Cholesteryl Esters Cholesterol->Cholesteryl Esters SOAT1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 17-OH Pregnenolone->17-OH Progesterone 3β-HSD DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol CYP19A1 SOAT1_Inhibitor SOAT1 Inhibitors (Avasimibe, this compound) SOAT1_Inhibitor->Cholesteryl Esters Inhibit

Caption: Role of SOAT1 in the steroidogenesis pathway.

G cluster_workflow Experimental Workflow for SOAT1 Inhibitor Evaluation A 1. Culture NCI-H295R Cells B 2. Treat with SOAT1 Inhibitors (e.g., Avasimibe, this compound) A->B C 3. Collect Cell Culture Medium B->C D 4. Cell Viability Assay (e.g., MTT) B->D G 7. Lyse Cells for Protein Analysis B->G E 5. Steroid Extraction from Medium (LLE or SPE) C->E I 9. Data Analysis and Comparison D->I F 6. LC-MS/MS Analysis of Steroid Hormones E->F F->I H 8. Western Blot for SOAT1 Expression G->H H->I

Caption: Workflow for evaluating SOAT1 inhibitors.

Conclusion

The inhibition of SOAT1 presents a compelling target for the modulation of steroidogenesis. While Avasimibe and this compound have both demonstrated effects on steroid hormone pathways, a direct and comprehensive comparative analysis of their potency on the production of key adrenal and gonadal steroids is currently lacking in the scientific literature. Avasimibe, a dual SOAT1/2 inhibitor, has a broader spectrum of action, including the inhibition of key CYP450 enzymes involved in steroid metabolism. In contrast, this compound is reported to be an adrenal-specific SOAT1 inhibitor, suggesting a more targeted approach to modulating adrenal steroidogenesis.

Future research should focus on head-to-head comparisons of these and other SOAT1 inhibitors in standardized in vitro models like the NCI-H295R cell line, utilizing sensitive analytical techniques such as LC-MS/MS to generate quantitative data (e.g., IC50 values) for a comprehensive panel of steroid hormones. This will be crucial for elucidating their precise mechanisms of action and for guiding the development of novel therapeutic strategies targeting steroid-related disorders. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative studies.

References

Nevanimibe's Impact on 17-OHP and Androstenedione: A Cross-Study Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Nevanimibe's performance in modulating key adrenal steroid hormones, 17-hydroxyprogesterone (17-OHP) and androstenedione, is crucial for researchers and drug development professionals in the field of adrenal disorders. This guide provides a comparative summary of a key clinical trial, presenting quantitative data, detailed experimental protocols, and a visual representation of the drug's mechanism of action.

This compound, an inhibitor of the enzyme sterol O-acyltransferase 1 (SOAT1), has been investigated for its potential to reduce adrenal steroidogenesis.[1][2][3] This mechanism is particularly relevant in conditions like Congenital Adrenal Hyperplasia (CAH), where excess production of androgens, driven by elevated 17-OHP and androstenedione, is a primary concern.[1][4][5][6][7]

Quantitative Data Summary

A pivotal Phase 2, multicenter, single-blind, dose-titration study provides the most comprehensive data on this compound's effect on 17-OHP and androstenedione in adult patients with classic CAH. The study evaluated five dose levels of this compound, administered twice daily for two-week periods, followed by a two-week placebo washout.

Study ParticipantBaseline 17-OHP (ng/dL)This compound Dose at Primary Endpoint (mg BID)Percentage Decrease in 17-OHPAndrostenedione Levels
Subject 126,000Not ReportedNot ReportedFailed to effectively suppress
2 of 9 subjectsNot ReportedNot ReportedMet primary endpoint (17-OHP ≤2x ULN)Not Reported
5 of 9 subjectsNot ReportedNot Reported27% - 72%Not Reported

Note: The primary endpoint was achieving a 17-OHP level less than or equal to twice the upper limit of normal (≤2x ULN). While the study demonstrated a reduction in 17-OHP in a majority of participants, it was noted that this compound failed to effectively suppress androstenedione levels.[2][8] The study was ultimately terminated following an interim data review, and further investment in this compound for CAH was discontinued.[8]

Experimental Protocols

The Phase 2 study employed a rigorous design to assess the efficacy and safety of this compound in adults with uncontrolled classic CAH.

Study Design: A multicenter, single-blind, dose-titration study with placebo-washout periods.[1][4][5][6][7]

Participant Population: 10 adult subjects (18-80 years of age) with classic CAH due to 21-hydroxylase deficiency, with baseline 17-OHP levels at least four times the upper limit of normal (≥4x ULN).[4][6] Participants were on a stable glucocorticoid and mineralocorticoid regimen for at least one month prior to the study.[4]

Dosing Regimen: Participants received escalating doses of this compound for 14-day treatment periods, each followed by a 14-day placebo washout.[4] The dose levels were 125 mg, 250 mg, 500 mg, 750 mg, and 1000 mg, administered twice daily.[1][4][5][6][7]

Primary Outcome Measure: The primary endpoint was the reduction of 17-OHP to a level less than or equal to twice the upper limit of normal (17-OHP ≤2x ULN).[1][4][5][6][7]

Hormone Analysis: Serum levels of 17-OHP and androstenedione were monitored as biomarkers of androgen excess.[1][4][5][6][7]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Nevanimibe_Mechanism_of_Action Cholesterol Cholesterol SOAT1 SOAT1 (ACAT1) Cholesterol->SOAT1 Substrate Steroidogenesis Adrenal Steroidogenesis Cholesterol->Steroidogenesis Precursor CholesterylEsters Cholesteryl Esters (Stored Cholesterol) SOAT1->CholesterylEsters Esterification This compound This compound This compound->SOAT1 Inhibition Hormones 17-OHP, Androstenedione, Cortisol, etc. Steroidogenesis->Hormones Synthesis

Caption: Mechanism of action of this compound in adrenal steroidogenesis.

Nevanimibe_Clinical_Trial_Workflow Screening Patient Screening (Classic CAH, 17-OHP ≥4x ULN) Enrollment Enrollment (n=10) Screening->Enrollment Dose1 This compound 125mg BID (2 weeks) Enrollment->Dose1 Washout1 Placebo Washout (2 weeks) Dose1->Washout1 Endpoint Primary Endpoint Met? (17-OHP ≤2x ULN) Washout1->Endpoint Dose2 This compound 250mg BID (2 weeks) Washout2 Placebo Washout (2 weeks) Dose2->Washout2 Washout2->Endpoint Dose_etc ... up to 1000mg BID Endpoint->Dose2 No Endpoint->Dose_etc No Stop Stop Treatment Endpoint->Stop Yes Continue Continue to Next Dose

Caption: Workflow of the Phase 2 dose-titration clinical trial.

References

Safety Operating Guide

Navigating the Disposal of Nevanimibe: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific manufacturer guidelines necessitates a risk-based approach to the disposal of the investigational drug nevanimibe. This guide provides essential safety and logistical information, including operational and disposal plans based on established best practices for chemical and pharmaceutical waste management. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

For researchers, scientists, and drug development professionals handling this compound, an orally active and selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1), proper disposal is a critical component of laboratory safety. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, a comprehensive disposal plan can be formulated by combining its known properties with general principles of hazardous waste management.

Key Chemical and Safety Data

A summary of the available quantitative data for this compound is presented below to inform safe handling and disposal procedures.

PropertyValueSource
Synonyms PD-132301, ATR-101MedchemExpress
Molecular Formula C27H39N3OMedchemExpress
EC50 (ACAT1) 9 nMMedchemExpress
EC50 (ACAT2) 368 nMMedchemExpress
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 monthMedchemExpress

Step-by-Step Disposal Protocol

The following procedures are based on general best practices for the disposal of investigational pharmaceutical compounds and chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

1. Waste Characterization and Segregation:

  • Treat all this compound waste as hazardous chemical waste. This includes pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and personal protective equipment (PPE).

  • Segregate waste streams at the point of generation:

    • Solid Waste: Collect unused this compound powder, contaminated gloves, and other solid materials in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.

    • Sharps: Any needles or syringes used for handling this compound solutions must be disposed of in a designated, puncture-resistant sharps container.

2. Container Management:

  • Use containers that are compatible with the chemical nature of the waste.

  • Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s) (e.g., "Toxic," "Chemical Waste").

  • Keep containers securely closed when not in use.

  • Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

3. Decontamination of Glassware and Surfaces:

  • Glassware: Triple rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or isopropanol). Collect all rinsate as hazardous liquid waste.

  • Work Surfaces: Decontaminate benches and fume hood surfaces where this compound was handled. Use a cleaning solution recommended by your EHS department and collect all cleaning materials as solid hazardous waste.

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste.

  • Do not dispose of this compound or its solutions down the drain or in the regular trash.

  • Follow all institutional and local regulations for the packaging and transportation of hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Nevanimibe_Disposal_Workflow start This compound Waste Generation characterize Characterize Waste Stream start->characterize solid Solid Waste (e.g., powder, contaminated PPE) characterize->solid Is it solid? liquid Liquid Waste (e.g., solutions, rinsate) characterize->liquid Is it liquid? sharps Sharps Waste (e.g., needles, syringes) characterize->sharps Is it a sharp? solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Collect in Puncture-Resistant Sharps Container sharps->sharps_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store sharps_container->store ehs_contact Contact EHS for Pickup and Final Disposal store->ehs_contact

Caption: this compound Waste Disposal Workflow.

By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can mitigate the risks associated with handling this investigational compound, ensuring a safe working environment and responsible environmental stewardship.

Essential Safety and Operational Guide for Handling Nevanimibe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Nevanimibe. It includes operational procedures, personal protective equipment (PPE) guidelines, disposal plans, and emergency protocols to ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

While a comprehensive Safety Data Sheet (SDS) with specific hazard classifications for this compound is not publicly available, the following precautions are derived from available safety information for similar research compounds. A thorough risk assessment should be conducted before handling.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant nitrile gloves. Change gloves immediately if contaminated.
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
Skin and Body Protection Laboratory CoatStandard laboratory coat. Consider a chemically resistant apron for larger quantities.
Respiratory Protection Fume Hood or RespiratorHandle in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used based on a risk assessment.
Engineering Controls
ControlDescription
Ventilation Always handle this compound powder and solutions in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.
Eye Wash Station An accessible and operational eye wash station should be located in the immediate work area.
Safety Shower A safety shower should be readily accessible in case of large-scale skin exposure.
General Handling Procedures
  • Avoid Contact : Do not get in eyes, on skin, or on clothing.

  • Avoid Inhalation : Avoid breathing dust, fumes, or aerosols.

  • Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

  • Weighing : When weighing the powdered form, do so in a fume hood or a ventilated balance enclosure.

  • Solution Preparation : Prepare solutions in a chemical fume hood.

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory and complying with regulations.

Storage Procedures
ConditionTemperatureDurationNotes
Powder -20°C3 yearsStore in a tightly sealed container in a dry, well-ventilated place.
4°C2 years
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 month
Spill and Exposure Response
SituationProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable detergent and water.
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the chemical to enter drains or waterways. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

This compound is a selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1). The following protocols are based on methodologies from preclinical and clinical studies.

In Vitro ACAT1 Inhibition and Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound for ACAT1 inhibition and its effect on cell viability.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., H295R adrenocortical carcinoma cells) in the appropriate medium and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Create a serial dilution of this compound to the desired concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 3 nM to 30 µM) for a specified period (e.g., 24 hours).

  • ACAT1 Inhibition Assay:

    • Lyse the cells and prepare microsomal fractions.

    • Incubate the microsomal fractions with the this compound dilutions and a radiolabeled substrate (e.g., [1-14C]oleoyl-CoA).

    • Extract the lipids and separate them using thin-layer chromatography.

    • Quantify the formation of cholesteryl esters to determine ACAT1 activity.

    • Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • Cell Viability Assay:

    • After the treatment period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Measure the absorbance or luminescence according to the assay manufacturer's instructions.

    • Express the results as a percentage of the viability of the control (vehicle-treated) cells.

Clinical Trial Protocol for Congenital Adrenal Hyperplasia (CAH)

The following is a summarized protocol based on the Phase 2 study of this compound in adults with classic 21-hydroxylase deficiency (NCT02804178).

Objective: To evaluate the safety and efficacy of this compound in reducing 17-hydroxyprogesterone (17-OHP) levels in patients with CAH.

Methodology:

  • Patient Population: Adults with classic CAH and elevated 17-OHP levels.

  • Study Design: A multicenter, single-blind, dose-titration study.

  • Treatment Regimen:

    • Patients receive escalating doses of this compound (125, 250, 500, 750, and 1000 mg) administered orally twice daily for 14 days at each dose level.

    • Each 14-day treatment period is followed by a 14-day placebo washout period.

  • Assessments:

    • Hormone Levels: Measure serum concentrations of 17-OHP, androstenedione, and other adrenal steroids at baseline and at the end of each treatment and washout period.

    • Safety Monitoring: Monitor for adverse events, and conduct physical examinations, electrocardiograms, and laboratory tests (complete blood count, comprehensive chemistry panel) at regular intervals.

  • Primary Endpoint: Reduction of 17-OHP levels to less than or equal to twice the upper limit of normal.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of ACAT1, an enzyme that converts free cholesterol into cholesteryl esters for storage. The inhibition of ACAT1 has a dual, dose-dependent effect on adrenocortical cells.

  • Low Concentrations: Inhibition of ACAT1 reduces the availability of cholesterol for steroidogenesis, thereby decreasing the production of adrenal steroids, including mineralocorticoids, glucocorticoids, and androgens.

  • High Concentrations: A more pronounced inhibition of ACAT1 leads to an accumulation of free cholesterol within the cell. This excess free cholesterol disrupts calcium homeostasis in the endoplasmic reticulum (ER), leading to the unfolded protein response (UPR) and ultimately, apoptosis (programmed cell death).

Nevanimibe_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound ACAT1 ACAT1 (Acyl-CoA:cholesterol acyltransferase 1) This compound->ACAT1 Inhibits Increased_Free_Cholesterol Increased Intracellular Free Cholesterol Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Catalyzes conversion of Free_Cholesterol Free Cholesterol Free_Cholesterol->ACAT1 Steroidogenesis Steroidogenesis Cholesteryl_Esters->Steroidogenesis Substrate for Adrenal_Steroids Adrenal Steroids (e.g., Cortisol, Androgens) Steroidogenesis->Adrenal_Steroids Produces Decreased_Steroid_Production Decreased Adrenal Steroid Production ER_Stress Endoplasmic Reticulum (ER) Stress (Unfolded Protein Response) Increased_Free_Cholesterol->ER_Stress Calcium_Dysregulation Calcium Dysregulation Increased_Free_Cholesterol->Calcium_Dysregulation Apoptosis Apoptosis (Programmed Cell Death) ER_Stress->Apoptosis Calcium_Dysregulation->Apoptosis

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity.

In Vitro Activity
TargetCell LineParameterValue
ACAT1-EC509 nM
ACAT2-EC50368 nM
Clinical Efficacy in CAH (Phase 2 Study)
ParameterFinding
Primary Endpoint Met 2 out of 10 subjects
17-OHP Decrease 5 other subjects experienced a 27% to 72% decrease
Most Common Side Effects Gastrointestinal (30% of subjects)

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nevanimibe
Reactant of Route 2
Reactant of Route 2
Nevanimibe

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。